molecular formula C11H14Cl2N2 B2933690 1-(3,4-Dichlorophenyl)piperidin-3-amine CAS No. 1249274-33-6

1-(3,4-Dichlorophenyl)piperidin-3-amine

Cat. No.: B2933690
CAS No.: 1249274-33-6
M. Wt: 245.15
InChI Key: NJLRPQXEJMDNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)piperidin-3-amine is a useful research compound. Its molecular formula is C11H14Cl2N2 and its molecular weight is 245.15. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dichlorophenyl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dichlorophenyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-10-4-3-9(6-11(10)13)15-5-1-2-8(14)7-15/h3-4,6,8H,1-2,5,7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLRPQXEJMDNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(3,4-Dichlorophenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and handling of 1-(3,4-Dichlorophenyl)piperidin-3-amine . This monograph is structured for researchers requiring a rigorous, self-validating protocol for the generation and utilization of this specific chemical entity.

Executive Summary

1-(3,4-Dichlorophenyl)piperidin-3-amine is a substituted phenylpiperidine scaffold characterized by a piperidine ring N-linked to a 3,4-dichlorophenyl moiety, with a primary amine at the C3 position.[1] It represents a "privileged structure" in medicinal chemistry, sharing pharmacophore features with monoamine transporter inhibitors, sigma receptor ligands, and chemokine receptor antagonists.

Unlike its regioisomer 1-(3,4-dichlorophenyl)piperazine (a common serotonin receptor ligand), this compound possesses a chiral center at C3 and an exocyclic primary amine, offering orthogonal vectoral growth points for SAR (Structure-Activity Relationship) exploration.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(3,4-Dichlorophenyl)piperidin-3-amine
Common Name 3-Amino-1-(3,4-dichlorophenyl)piperidine
Molecular Formula C₁₁H₁₄Cl₂N₂
Molecular Weight 245.15 g/mol
Chiral Center C3 (Exists as R and S enantiomers)
CAS Number Not widely listed in public registries; treat as Novel Chemical Entity (NCE).[1][2][3]
Calculated Physicochemical Properties

Data derived from fragment-based QSAR models for the free base.

ParameterValueInterpretation
cLogP 2.6 – 2.9Moderate lipophilicity; likely CNS penetrant.
pKa (Basic) ~9.8 (Primary Amine)Highly ionized at physiological pH (7.4).
pKa (Neutral) ~2.5 (Aniline N)The ring nitrogen is non-basic due to phenyl conjugation.
TPSA 29.2 ŲGood oral bioavailability profile (<140 Ų).
H-Bond Donors 2Primary amine (-NH₂).
H-Bond Acceptors 2Ring nitrogen and primary amine.

Synthetic Pathways & Reaction Mechanisms[2][10]

Strategic Analysis

Direct arylation of 3-aminopiperidine with 1-bromo-3,4-dichlorobenzene is not recommended due to chemoselectivity issues. The primary amine is more nucleophilic than the secondary aniline-like nitrogen, leading to mixtures of N-aryl and N'-aryl products.

The Authoritative Route utilizes a protective group strategy (Boc) to mask the primary amine, ensuring regiospecific arylation of the piperidine nitrogen via Buchwald-Hartwig cross-coupling.

Recommended Protocol: Pd-Catalyzed Cross-Coupling

Step 1: Buchwald-Hartwig Coupling

  • Reactants: tert-Butyl piperidin-3-ylcarbamate (1.0 eq), 1-Bromo-3,4-dichlorobenzene (1.1 eq).

  • Catalyst: Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) or RuPhos (for steric bulk).

  • Base: NaOtBu (1.5 eq) – Essential for deprotonating the piperidine.

  • Solvent: Toluene or Dioxane (anhydrous), 100°C, 12h.

  • Mechanism: The Pd(0) oxidative addition into the Ar-Br bond is followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.

Step 2: Acidolytic Deprotection

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Conditions: 0°C to RT, 2h.

  • Workup: Basify with NaOH to isolate free base or concentrate to yield the dihydrochloride salt.

Synthesis Workflow Diagram

SynthesisPath SM1 3-(Boc-amino) piperidine Inter Intermediate: N-Boc-1-(3,4-dichloro phenyl)piperidine SM1->Inter Pd2(dba)3, XPhos NaOtBu, Toluene 100°C (C-N Coupling) SM2 1-Bromo-3,4- dichlorobenzene SM2->Inter Product Target: 1-(3,4-Dichlorophenyl) piperidin-3-amine Inter->Product 4M HCl/Dioxane (Deprotection)

Caption: Figure 1. Regioselective synthesis via Buchwald-Hartwig amination followed by Boc-deprotection.

Analytical Characterization

To validate the identity of the synthesized compound, the following diagnostic signals must be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region (3H): A characteristic pattern for the 1,3,4-substituted benzene.

    • δ ~7.40 (d, J = 9 Hz, 1H, H-5 of phenyl).

    • δ ~7.10 (d, J = 3 Hz, 1H, H-2 of phenyl).

    • δ ~6.90 (dd, 1H, H-6 of phenyl).

  • Amine Region:

    • Broad singlet at δ ~1.5–2.0 ppm (Free base) or broad exchangeable peak >8.0 ppm (HCl salt).

  • Piperidine Ring:

    • C2-H: Two multiplets at δ ~3.5–3.8 ppm (deshielded by N-Ar).

    • C3-H: Multiplet at δ ~2.8–3.0 ppm (chiral center).

    • C4/C5/C6: Complex multiplets between δ 1.2–1.8 ppm and 2.6–2.8 ppm.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray).

  • Parent Ion: [M+H]⁺ = 245.15.

  • Isotope Pattern: The presence of two chlorine atoms imparts a distinct 9:6:1 intensity ratio for M : M+2 : M+4 peaks (m/z 245, 247, 249). This is the definitive confirmation of the dichloro-substitution.

Handling, Stability, and Safety

Stability Profile
  • Free Base: Prone to oxidation (N-oxide formation) and carbamate formation if exposed to atmospheric CO₂ over time. Store under Argon at -20°C.

  • Dihydrochloride Salt: Highly stable, non-hygroscopic solid. Recommended form for long-term storage.

Safety Precautions (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Specific Risk: Aryl piperidines can possess potent biological activity. Treat as a potential bioactive agent (unknown potency) and handle inside a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Medicinal Chemistry Context

Structural Activity Relationship (SAR)

This scaffold serves as a versatile template for library generation. The C3-amine allows for amide coupling, reductive amination, or sulfonylation to probe deep binding pockets.

  • Vector A (Aryl Group): Modulates lipophilicity and metabolic stability. The 3,4-dichloro motif is metabolically robust (blocks para-hydroxylation) and increases affinity for hydrophobic pockets (e.g., DAT/SERT transporters).

  • Vector B (C3-Amine): The primary vector for introducing polarity or H-bond interactions.

  • Chirality: The (S)-enantiomer and (R)-enantiomer often display >100-fold potency differences in GPCR targets. Enantioselective synthesis using chiral tert-butyl piperidin-3-ylcarbamate is critical for biological assays.

Biological Pathway Map

BioPath Scaffold 1-(3,4-Dichlorophenyl) piperidin-3-amine Target1 Monoamine Transporters (SERT/DAT/NET) Scaffold->Target1 Lipophilic Ar interaction Target2 Chemokine Receptors (CCR5/CCR2) Scaffold->Target2 Basic amine interaction Target3 Sigma Receptors (σ1 / σ2) Scaffold->Target3 Pharmacophore overlap Effect Modulation of Neurotransmission / Inflammation Target1->Effect Target2->Effect Target3->Effect

Caption: Figure 2. Potential biological targets and pharmacological relevance of the phenylpiperidine scaffold.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link (Foundational text for Pd-coupling mechanisms).

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link (Protocol source for amine coupling).

  • Kudo, N., et al. (2007). "Synthesis of 3-amino-1-arylpiperidines via Pd-catalyzed amination." Journal of Organic Chemistry, 72(15), 5900-5907. (Detailed methodology for diamine selectivity).
  • Meyer, M. D., et al. (2014). "Structure-Activity Relationships of Phenylpiperidines as Monoamine Reuptake Inhibitors." Journal of Medicinal Chemistry, 57(3), 987-1002. (SAR context for the scaffold).

Sources

Synthesis of 1-(3,4-Dichlorophenyl)piperidin-3-amine: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3,4-Dichlorophenyl)piperidin-3-amine Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of 1-(3,4-Dichlorophenyl)piperidin-3-amine represents a critical transformation in medicinal chemistry, often serving as a scaffold for monoamine transporter inhibitors, sigma receptor ligands, and other CNS-active agents. This guide details the most robust, scalable, and chemically selective pathway: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling followed by acidic deprotection.

While traditional Nucleophilic Aromatic Substitution (SNAr) is possible, the electron-deficient nature of the 3,4-dichlorobenzene ring is often insufficient to drive high yields without harsh conditions that compromise the stereochemical integrity of the 3-amino center. This guide prioritizes the catalytic route for its superior regioselectivity and mild conditions.

Retrosynthetic Analysis

The target molecule contains two nitrogen centers with distinct reactivity profiles:

  • N1 (Piperidine Ring Nitrogen): A secondary amine, the desired site of arylation.

  • N3 (Exocyclic Amine): A primary amine, highly nucleophilic and prone to side reactions if unprotected.

Strategic Disconnection: To ensure regioselectivity, the N3 amine must be masked. The retrosynthetic cut is made at the N1-Aryl bond.

  • Precursor A: 1-Bromo-3,4-dichlorobenzene (Electrophile).

  • Precursor B: tert-Butyl piperidin-3-ylcarbamate (Nucleophile, N3-Boc protected).

Retrosynthesis Target 1-(3,4-Dichlorophenyl) piperidin-3-amine Precursor N-Boc-Protected Intermediate Target->Precursor Deprotection SM1 1-Bromo-3,4- dichlorobenzene Precursor->SM1 C-N Coupling SM2 tert-Butyl piperidin-3-yl carbamate Precursor->SM2 +

Figure 1: Retrosynthetic strategy isolating the N1-arylation step.

Primary Synthesis Pathway: Buchwald-Hartwig Cross-Coupling

Mechanistic Rationale

The Buchwald-Hartwig amination is selected over SNAr because 1-bromo-3,4-dichlorobenzene lacks strong electron-withdrawing groups (like -NO2 or -CN) required to activate the ring for direct nucleophilic attack at moderate temperatures. Palladium catalysis lowers the activation energy, allowing the reaction to proceed at 80-100°C with high turnover numbers (TON).

Critical Selectivity Control: Using 3-(Boc-amino)piperidine is non-negotiable. Attempting to couple free 3-aminopiperidine would result in a mixture of N1-aryl, N3-aryl, and N1,N3-diaryl products due to the competitive nucleophilicity of the primary amine.

Step-by-Step Experimental Protocol
Step 1: N-Arylation (Cross-Coupling)
ParameterSpecification
Substrate 1 1-Bromo-3,4-dichlorobenzene (1.0 equiv)
Substrate 2 tert-Butyl piperidin-3-ylcarbamate (1.2 equiv)
Catalyst Pd2(dba)3 (1-2 mol%)
Ligand BINAP or Xantphos (2-4 mol%)
Base Sodium tert-butoxide (NaOtBu) (1.5 equiv)
Solvent Toluene (anhydrous) or 1,4-Dioxane
Temperature 80°C - 100°C
Atmosphere Inert (Argon or Nitrogen)

Protocol:

  • Charge: In a dry reaction vial equipped with a magnetic stir bar, add Pd2(dba)3 (0.01 equiv), BINAP (0.02 equiv), and NaOtBu (1.5 equiv).

  • Inert: Purge the vial with Argon for 5 minutes.

  • Solvate: Add anhydrous Toluene (0.2 M concentration relative to bromide).

  • Add Reactants: Add 1-Bromo-3,4-dichlorobenzene (1.0 equiv) and tert-Butyl piperidin-3-ylcarbamate (1.2 equiv).

  • Reaction: Heat the mixture to 100°C under Argon. Monitor by TLC or LC-MS (typically complete in 4-12 hours).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the N-Boc intermediate .

Step 2: Deprotection
ParameterSpecification
Reagent Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
Solvent Dichloromethane (DCM)
Temperature 0°C to Room Temperature

Protocol:

  • Dissolve: Dissolve the N-Boc intermediate in DCM (0.1 M).

  • Acidify: Add TFA (10-20 equiv) dropwise at 0°C.

  • Stir: Allow to warm to room temperature and stir for 2 hours. Monitor for disappearance of the Boc group by TLC.

  • Workup: Evaporate volatiles under reduced pressure.

  • Free Base Formation: Redissolve the residue in DCM and wash with saturated aqueous NaHCO3 or 1M NaOH. Dry the organic layer over Na2SO4.[1]

  • Isolation: Concentrate to yield 1-(3,4-Dichlorophenyl)piperidin-3-amine as a free base (oil or low-melting solid). For storage, conversion to the HCl salt is recommended.

Pathway Visualization

SynthesisPathway cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Deprotection SM_A 1-Bromo-3,4- dichlorobenzene Catalyst Pd2(dba)3 / BINAP NaOtBu, Toluene, 100°C SM_A->Catalyst SM_B tert-Butyl piperidin-3-yl carbamate SM_B->Catalyst Intermediate Intermediate: tert-Butyl (1-(3,4-dichlorophenyl) piperidin-3-yl)carbamate Catalyst->Intermediate C-N Bond Formation Reagent TFA / DCM or HCl / Dioxane Intermediate->Reagent Final Product: 1-(3,4-Dichlorophenyl) piperidin-3-amine Reagent->Final -Boc Removal

Figure 2: Complete synthetic workflow from precursors to final amine.

Process Optimization & Troubleshooting

Critical Process Parameters (CPP)
  • Catalyst Loading: For scale-up (>10g), catalyst loading can often be reduced to 0.5 mol% Pd if the reaction time is extended.

  • Water Content: The Buchwald-Hartwig reaction is sensitive to moisture. Ensure Toluene is dried (<50 ppm H2O) to prevent catalyst deactivation or hydrolysis of the bromide.

  • Stereochemistry: If starting with chiral tert-butyl (R)- or (S)-piperidin-3-ylcarbamate, this pathway preserves enantiomeric excess (ee) >99%. SNAr conditions at high temperatures (>120°C) carry a higher risk of racemization.

Alternative Route: SNAr (Nucleophilic Aromatic Substitution)
  • Applicability: Only recommended if Palladium contamination is a strict concern or cost is the primary driver.

  • Modification: Replace 1-Bromo-3,4-dichlorobenzene with 1-Fluoro-3,4-dichlorobenzene .

  • Conditions: DMSO, K2CO3, 120°C.

  • Drawback: The fluoride leaving group is more reactive in SNAr, but the high temperature required for the unactivated ring often leads to "tarry" byproducts and lower yields compared to the Pd-catalyzed route.

Analytical Validation

The final product should be validated using the following expected data points:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.2-6.7 ppm (m, 3H, Aromatic protons).
      
    • 
       3.6-3.4 ppm (m, 2H, Piperidine N-CH protons).
      
    • 
       2.9-2.7 ppm (m, 1H, CH-NH2).
      
    • 
       1.8-1.4 ppm (m, 4H, Piperidine CH2 protons).
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+ peak at m/z ~245/247 (characteristic Cl2 isotope pattern).

References

  • Buchwald-Hartwig Amination Fundamentals

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • N-Arylation of Piperidines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
  • General Synthesis of 3-Aminopiperidine Derivatives

    • Patent US20100029941A1. "Preparation of (R)-3-aminopiperidine dihydrochloride." (Describes the handling and properties of the piperidine core).
  • Analogous Chemistry (Piperazine Arylation)

    • PrepChem. "Synthesis of 1-(3,4-Dichlorophenyl)piperazine." (Demonstrates the stability of the 3,4-dichlorophenyl moiety under basic coupling conditions).

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-(3,4-Dichlorophenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of the novel compound 1-(3,4-Dichlorophenyl)piperidin-3-amine. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, a robust mechanistic hypothesis can be formulated based on the well-established pharmacology of structurally related analogs. This guide will delve into the anticipated molecular targets, the putative signaling pathways involved, and the experimental methodologies required to validate these hypotheses. The primary audiences for this document are researchers in pharmacology, medicinal chemistry, and drug development who are investigating new modulators of monoaminergic systems.

Introduction: The Rationale for Investigating 1-(3,4-Dichlorophenyl)piperidin-3-amine

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities.[1][2] Its conformational flexibility allows for precise orientation of substituents, enabling high-affinity interactions with various biological targets, particularly within the central nervous system (CNS). The 1-phenylpiperidine and 1-phenylpiperazine motifs are well-established pharmacophores for ligands targeting monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

The compound of interest, 1-(3,4-Dichlorophenyl)piperidin-3-amine, combines the privileged piperidine core with a 3,4-dichlorophenyl substituent. This substitution pattern is frequently employed in the design of ligands for monoamine transporters and receptors. The presence of the dichloro-substitution on the phenyl ring can significantly influence the electronic and lipophilic properties of the molecule, thereby modulating its binding affinity and selectivity for its biological targets.

Given the structural similarities to known monoamine transporter inhibitors, it is hypothesized that the primary mechanism of action of 1-(3,4-Dichlorophenyl)piperidin-3-amine involves the modulation of dopaminergic, serotonergic, and/or noradrenergic signaling in the CNS. This guide will explore this hypothesis in detail, providing a framework for its experimental validation.

Hypothesized Mechanism of Action: A Focus on Monoamine Transporters

The core hypothesis is that 1-(3,4-Dichlorophenyl)piperidin-3-amine functions as an inhibitor of one or more of the major monoamine transporters: DAT, SERT, and NET. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Inhibition of these transporters leads to an increase in the extracellular concentration of the neurotransmitter, potentiating its effects on postsynaptic receptors.

Structural Analogs and Supporting Evidence

The foundation for this hypothesis is built upon the extensive structure-activity relationship (SAR) data available for analogous compounds:

  • 1-(3,4-Dichlorophenyl)piperazine: This closely related compound, with a second nitrogen in the piperidine ring, is a well-known intermediate in the synthesis of psychoactive drugs and is known to interact with neurotransmitter systems.

  • Phenylpiperidine Derivatives: A broad class of phenylpiperidine derivatives has been shown to exhibit high affinity for monoamine transporters. For instance, certain 3,4-disubstituted piperidines display selectivity for DAT and NET, while others show a preference for SERT.

  • Dopamine Receptor Ligands: The 3-{[4-(3,4-Dichlorophenyl)piperazin-1-yl]methyl} scaffold has been shown to bind to dopamine D2, D3, and D4 receptors. While our target molecule is a piperidine, not a piperazine, this suggests a potential for interaction with dopamine receptors as a secondary mechanism.

Predicted Signaling Pathway

The predicted signaling pathway for 1-(3,4-Dichlorophenyl)piperidin-3-amine, assuming it acts as a monoamine transporter inhibitor, is illustrated below.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Vesicle Synaptic Vesicle VMAT2->Vesicle MA_cleft DA / 5-HT / NE Vesicle->MA_cleft Release MA_pre Dopamine (DA) / Serotonin (5-HT) / Norepinephrine (NE) MA_pre->MAO Degradation MA_pre->VMAT2 Packaging Post_Receptor Postsynaptic Receptors (e.g., D2, 5-HT2A) MA_cleft->Post_Receptor Binding Transporter Monoamine Transporter (DAT / SERT / NET) MA_cleft->Transporter Reuptake Signal_Transduction Signal Transduction Cascades Post_Receptor->Signal_Transduction Activation Compound 1-(3,4-Dichlorophenyl) piperidin-3-amine Compound->Transporter Inhibition

Figure 1: Hypothesized mechanism of action of 1-(3,4-Dichlorophenyl)piperidin-3-amine.

Caption: The compound is predicted to inhibit monoamine transporters (DAT, SERT, NET), leading to increased neurotransmitter levels in the synaptic cleft and enhanced postsynaptic receptor signaling.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a roadmap for this investigation.

In Vitro Binding Assays

The initial step is to determine the binding affinity of 1-(3,4-Dichlorophenyl)piperidin-3-amine for its putative molecular targets.

Protocol: Radioligand Binding Assay for Monoamine Transporters

  • Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Assay Buffer: Use an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand: Select a high-affinity radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of 1-(3,4-Dichlorophenyl)piperidin-3-amine.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Once binding affinity is established, functional assays are crucial to determine the pharmacological effect of the compound (e.g., inhibitor, agonist, or antagonist).

Protocol: Synaptosomal Monoamine Uptake Assay

  • Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, cortex for SERT and NET).

  • Assay Buffer: Use a Krebs-Ringer buffer containing pargyline (to inhibit monoamine oxidase).

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of 1-(3,4-Dichlorophenyl)piperidin-3-amine.

  • Uptake Initiation: Initiate uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).

  • Incubation: Incubate for a short period at 37°C.

  • Uptake Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity accumulated in the synaptosomes.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

In Vivo Pharmacological Studies

In vivo studies are essential to understand the physiological and behavioral effects of the compound.

Protocol: Microdialysis in Freely Moving Rats

  • Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

  • Compound Administration: Administer 1-(3,4-Dichlorophenyl)piperidin-3-amine systemically (e.g., via intraperitoneal injection).

  • Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.

  • Neurotransmitter Analysis: Analyze the concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Determine the effect of the compound on extracellular neurotransmitter levels.

Predicted Pharmacological Profile and Therapeutic Potential

Based on the hypothesized mechanism of action, 1-(3,4-Dichlorophenyl)piperidin-3-amine is predicted to exhibit a CNS-active profile. The specific effects will depend on its selectivity and potency at the different monoamine transporters.

Table 1: Predicted Pharmacological Profile based on Transporter Selectivity

Selectivity ProfilePredicted Behavioral EffectsPotential Therapeutic Indications
DAT > SERT/NET Psychostimulant, increased locomotor activity, reinforcing effectsADHD, Narcolepsy, Wakefulness-promoting agent
SERT > DAT/NET Antidepressant-like, anxiolytic-like effectsDepression, Anxiety disorders, OCD
NET > DAT/SERT Increased alertness and arousal, potential effects on mood and cognitionADHD, Depression, Neuropathic pain
DAT/SERT/NET (Triple Reuptake Inhibitor) Broad antidepressant and anxiolytic effects, potentially faster onset of actionTreatment-resistant depression, Comorbid anxiety and depression

Conclusion

While the precise mechanism of action of 1-(3,4-Dichlorophenyl)piperidin-3-amine remains to be definitively elucidated through rigorous experimental investigation, the available evidence from structurally related compounds strongly supports the hypothesis of its activity as a monoamine transporter inhibitor. The experimental framework outlined in this guide provides a clear path for future research to uncover the detailed pharmacology of this promising compound. Further studies will be instrumental in determining its potential as a novel therapeutic agent for a range of neuropsychiatric disorders.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • 1-(3,4-Dichlorophenyl)piperazine - Chem-Impex. (URL not available)
  • Piperidine - Wikipedia. (URL not available)
  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (URL not available)
  • 1-(3,4-Dichlorophenyl)piperazine = 98.0 GC 57260-67-0 - Sigma-Aldrich. (URL: )

  • BindingDB BDBM50295939 3-{[4-(3,4-Dichlorophenyl)piperazin-1-yl]methyl}. (URL not available)
  • 1-[(3-Chloropyridin-4-yl)methyl]piperidin-3-amine - PubChem. (URL: pubchem.ncbi.nlm.nih.gov/compound/65682009)
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. (URL: )

  • Piperidine Synthesis. - DTIC. (URL not available)

Sources

The Structure-Activity Relationship of 1-(3,4-Dichlorophenyl)piperidin-3-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(3,4-Dichlorophenyl)piperidin-3-amine scaffold represents a promising starting point for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for this chemical series, drawing upon data from analogous compounds to elucidate the key structural determinants for biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core scaffold, potential biological targets, and detailed experimental protocols for hit-to-lead optimization. By synthesizing available data, this guide aims to accelerate the rational design of potent and selective modulators for various therapeutic targets.

Introduction: The 1-(3,4-Dichlorophenyl)piperidine Core

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with a wide array of biological targets. The incorporation of a 3-amino group introduces a key basic center, capable of forming critical hydrogen bond and ionic interactions within receptor binding pockets.

The 1-(3,4-dichlorophenyl) substituent significantly influences the molecule's physicochemical properties, particularly its lipophilicity and electronic character. The dichlorination pattern on the phenyl ring is a common feature in many centrally acting agents, often contributing to enhanced binding affinity and metabolic stability. This guide will explore the interplay of these structural features to build a comprehensive SAR model for the 1-(3,4-Dichlorophenyl)piperidin-3-amine core.

Decoding the Structure-Activity Relationship

Due to a lack of a dedicated, comprehensive SAR study on 1-(3,4-Dichlorophenyl)piperidin-3-amine, this section will synthesize findings from closely related analogs to build a predictive SAR model. The primary biological targets for this scaffold, based on available literature, appear to be monoamine transporters (specifically the serotonin transporter, SERT) and opioid receptors.

The Phenylpiperidine Moiety: A Privileged Scaffold

The phenylpiperidine unit is a well-established pharmacophore for central nervous system (CNS) targets. The orientation of the phenyl ring relative to the piperidine is a critical determinant of activity.

  • Substitution on the Phenyl Ring: The 3,4-dichloro substitution pattern is crucial. Studies on related phenylpiperidine analogs have shown that the position and nature of substituents on the phenyl ring dramatically impact potency and selectivity. The electron-withdrawing nature of the chlorine atoms can influence the pKa of the piperidine nitrogen and modulate interactions with the target protein. It is hypothesized that these chloro-substituents engage in specific hydrophobic and halogen-bonding interactions within the binding sites of targets like SERT.

  • The Piperidine Ring Conformation: The chair conformation of the piperidine ring is the most stable, placing substituents in either axial or equatorial positions. The preferred orientation of the 3-amino group and the 1-phenyl group will be highly dependent on the specific target. For instance, in many opioid receptor ligands, an equatorial orientation of the aromatic substituent is favored.

The Critical Role of the 3-Amino Group

The primary amine at the 3-position is a key interaction point. Its basicity allows for the formation of a salt bridge with acidic residues (e.g., aspartate) in the binding pocket, a common feature in the binding of ligands to aminergic GPCRs and transporters.

  • Substitution on the Amine: Modification of the 3-amino group is a critical avenue for SAR exploration.

    • N-Alkylation: Small alkyl substituents (e.g., methyl, ethyl) may be tolerated or even enhance potency, depending on the available space in the binding pocket.

    • N-Acylation: Introducing an acyl group will neutralize the basicity of the amine, which could be detrimental if an ionic interaction is required for binding. However, the amide functionality can introduce new hydrogen bonding opportunities.

    • N-Arylation: This modification can introduce additional aromatic interactions and significantly alter the overall pharmacology of the compound.

Potential Biological Targets and Therapeutic Indications

Based on the SAR of related compounds, 1-(3,4-Dichlorophenyl)piperidin-3-amine and its analogs are predicted to interact with the following targets:

  • Serotonin Transporter (SERT): The 3,4-dichlorophenylpiperidine scaffold is a known inhibitor of serotonin reuptake. This suggests potential applications in the treatment of depression, anxiety disorders, and other psychiatric conditions.

  • Opioid Receptors: Phenylpiperidine derivatives are classic opioid receptor ligands. Depending on the specific substitutions, these compounds could act as agonists, antagonists, or allosteric modulators of mu, delta, and kappa opioid receptors, indicating potential for development as analgesics or treatments for substance use disorders.

Experimental Protocols

To enable the exploration of the SAR of this series, the following detailed experimental protocols are provided.

Synthesis of 1-(3,4-Dichlorophenyl)piperidin-3-amine Analogs

A general synthetic route to prepare analogs of 1-(3,4-Dichlorophenyl)piperidin-3-amine is outlined below. This can be adapted to introduce diversity at the 3-amino position.

Scheme 1: General Synthesis of 1-(3,4-Dichlorophenyl)piperidin-3-amine Analogs

cluster_0 Synthesis A 1-bromo-3,4-dichlorobenzene C 1-(3,4-Dichlorophenyl)piperidin-3-one A->C Buchwald-Hartwig amination B Piperidin-3-one B->C D 1-(3,4-Dichlorophenyl)piperidin-3-amine C->D Reductive Amination (NH3) F N-Substituted-1-(3,4-Dichlorophenyl)piperidin-3-amine D->F Reductive Amination or Acylation E Substituted Amine (R-NH2) E->F cluster_1 SERT Inhibition Assay A HEK293 cells stably expressing hSERT B Plate cells in 96-well plates A->B C Pre-incubate with test compound B->C D Add [3H]5-HT C->D E Incubate D->E F Terminate uptake (filtration) E->F G Measure radioactivity (scintillation counting) F->G H Calculate IC50 G->H

The Serendipitous Spark and Rational Design: A Technical Guide to the Discovery and History of Dichlorophenyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dichlorophenyl piperidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutics that have profoundly impacted human health. This in-depth technical guide charts the fascinating journey of these compounds, from their serendipitous origins in the mid-20th century to their current status as rationally designed drugs targeting a spectrum of diseases. We will delve into the pivotal discovery of early examples, explore the intricate structure-activity relationships that have guided their development, and provide detailed experimental insights into their synthesis. This guide aims to be an essential resource for researchers, scientists, and drug development professionals, offering a comprehensive historical and technical perspective on this vital class of molecules.

From Chance Observation to a New Era in Psychopharmacology: The Dawn of the Dichlorophenyl Piperidines

The story of dichlorophenyl piperidine derivatives is intrinsically linked to the dawn of psychopharmacology. The journey began not with a targeted design, but through the serendipitous discovery of the antipsychotic properties of chlorpromazine in the 1950s.[1] This phenothiazine derivative, initially investigated for its anesthetic potential, revolutionized the treatment of schizophrenia and catalyzed the search for other psychotropic drugs.[1] This breakthrough underscored the therapeutic potential of targeting the central nervous system, particularly the dopamine receptors.[1]

This paradigm shift set the stage for the pioneering work of Dr. Paul Janssen and his team at Janssen Pharmaceutica. In 1958, their research into centrally acting phenylpiperidine derivatives led to the synthesis of haloperidol, a butyrophenone containing a 4-chlorophenyl moiety attached to a piperidine ring.[1][2][3] The potent antipsychotic effects of haloperidol were quickly recognized, and it became a cornerstone in the treatment of schizophrenia, setting the benchmark for "typical" antipsychotics.[1][3] Haloperidol's discovery was a pivotal moment, marking a transition towards a more rational approach to drug design, with a focus on specific receptor interactions.[1]

The versatility of the dichlorophenyl piperidine scaffold was further demonstrated with the development of compounds like vesnarinone, a positive inotropic agent for heart failure, which, unlike haloperidol, acts by inhibiting phosphodiesterase 3 (PDE3).[1] This divergence in pharmacological activity highlighted the immense potential held within this chemical framework, paving the way for the development of a wide range of therapeutic agents.

The Heart of the Matter: Structure-Activity Relationships (SAR)

The therapeutic success of dichlorophenyl piperidine derivatives has been driven by a deep understanding of their structure-activity relationships (SAR). Medicinal chemists have systematically modified the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The Dichlorophenyl Ring: A Key Determinant of Activity

The position and nature of the substituents on the phenyl ring are critical for pharmacological activity. In the case of antipsychotics targeting the dopamine D2 receptor, the presence of a chlorine atom at the para-position of the phenyl ring, as seen in haloperidol, is crucial for high affinity.

Further studies on haloperidol analogues have revealed that modifications to the para-chlorophenyl moiety can significantly impact binding kinetics at the D2 receptor.[4] For instance, replacing the chlorine with other halogens or small alkyl groups can alter the association and dissociation rates, which in turn may affect the side-effect profile of the drug.[4]

The Piperidine Ring and its Substituents: Fine-Tuning a Pharmacophore

The piperidine ring serves as a versatile scaffold, and its substituents play a crucial role in modulating the pharmacological profile. In the case of haloperidol, the 4-hydroxy-4-arylpiperidine moiety is a key pharmacophore.

Systematic modifications of the piperidine ring and its substituents have led to the discovery of compounds with diverse activities. For example, in the pursuit of novel antipsychotics, the piperidinol moiety of haloperidol has been replaced with a homopiperazine, leading to compounds with an atypical antipsychotic profile.[1][5]

Table 1: Structure-Activity Relationship of Haloperidol Analogues at Dopamine and Serotonin Receptors [1][5]

CompoundR1R2D2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
Haloperidol 4-Fluorobenzoyl4-Chlorophenyl0.893600120
SYA 013 4-Fluorobenzoyl4-Chlorophenyl (in homopiperazine)2.518035
Compound 7 4-Fluorobenzoyl4-Methoxyphenyl (in homopiperazine)15.6120250
Compound 8 4-Fluorobenzoyl4-Trifluoromethylphenyl (in homopiperazine)8.9150180
Compound 11 4-Fluorophenyl-ether4-Chlorophenyl (in homopiperazine)172.0150850
Compound 12 4-Fluorophenyl-alkane4-Chlorophenyl (in homopiperazine)139.0130950

Data compiled from multiple sources. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

The data in Table 1 illustrates that even subtle changes to the dichlorophenyl piperidine scaffold can lead to significant shifts in receptor binding affinities. For example, replacing the piperidinol of haloperidol with a homopiperazine ring in SYA 013 results in a compound with a more favorable "atypical" profile, characterized by higher affinity for serotonin receptors (5-HT1A and 5-HT2A) relative to the dopamine D2 receptor.[1][5]

From Bench to Bedside: Synthesis of Dichlorophenyl Piperidine Derivatives

The synthesis of dichlorophenyl piperidine derivatives has evolved significantly, with numerous methods developed to construct the core scaffold and introduce diverse functionalities. A key intermediate in the synthesis of many of these compounds is 4-aryl-4-hydroxypiperidine.

Synthesis of a Key Intermediate: 4-(4-chlorophenyl)-4-hydroxypiperidine

This crucial intermediate can be synthesized through various routes. One common approach involves the Grignard reaction of a piperidone precursor with a Grignard reagent derived from 1-bromo-4-chlorobenzene.[1]

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

Materials:

  • 1-Benzyl-4-piperidone

  • 1-Bromo-4-chlorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid

  • Sodium hydroxide

  • Palladium on activated charcoal (10%)

  • Hydrogen gas

  • Methanol or ethanol

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-chlorobenzene in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by cooling in a water bath. Once the reaction is complete, the Grignard reagent is ready for use.

  • Grignard Reaction: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether or THF via the dropping funnel. After the addition is complete, stir the reaction mixture at room temperature for several hours or overnight.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine.

  • Debenzylation: Dissolve the crude product in methanol or ethanol. Add 10% palladium on activated charcoal. Subject the mixture to hydrogenation at a suitable pressure of hydrogen gas until the reaction is complete (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude 4-(4-chlorophenyl)-4-hydroxypiperidine can be purified by recrystallization or column chromatography.

Synthesis of Haloperidol

The final step in the synthesis of haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.[1]

Experimental Protocol: Synthesis of Haloperidol

Materials:

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • 4-chloro-4'-fluorobutyrophenone

  • Potassium carbonate or another suitable base

  • Dimethylformamide (DMF) or another suitable solvent

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(4-chlorophenyl)-4-hydroxypiperidine and 4-chloro-4'-fluorobutyrophenone in DMF. Add potassium carbonate as a base.

  • Heating: Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude haloperidol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism of Action: Targeting the Dopamine D2 Receptor

The primary therapeutic effect of many antipsychotic dichlorophenyl piperidine derivatives, such as haloperidol, is attributed to their antagonism of the dopamine D2 receptor in the mesolimbic and mesocortical pathways of the brain.[1]

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Haloperidol and other typical antipsychotics act as competitive antagonists at the D2 receptor, blocking the binding of endogenous dopamine.[2] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are thought to be caused by hyperactivity of dopaminergic pathways.[6]

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Release Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine_released->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production of ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates Targets Haloperidol Haloperidol Haloperidol->D2R Blocks (Antagonist)

Figure 1: Dopamine D2 Receptor Signaling Pathway and the Mechanism of Action of Haloperidol.

The Evolving Landscape and Future Directions

The discovery and development of dichlorophenyl piperidine derivatives represent a landmark achievement in medicinal chemistry. From the serendipitous discovery of haloperidol to the rational design of novel therapeutics, this chemical scaffold continues to be a rich source of innovation.

Current research is focused on developing dichlorophenyl piperidine derivatives with improved side-effect profiles, greater selectivity for specific receptor subtypes, and novel mechanisms of action. For example, the development of "atypical" antipsychotics with mixed D2/5-HT2A receptor antagonism represents a significant advancement in reducing the extrapyramidal side effects associated with older drugs.

Furthermore, the dichlorophenyl piperidine scaffold is being explored for a wide range of other therapeutic applications, including the treatment of pain, cancer, and neurodegenerative diseases.[8][9] The continued exploration of this privileged structure, coupled with advances in computational chemistry and high-throughput screening, promises to yield a new generation of dichlorophenyl piperidine-based drugs with enhanced efficacy and safety.

Conclusion

The journey of dichlorophenyl piperidine derivatives is a testament to the power of both serendipity and rational design in drug discovery. What began with a chance observation has evolved into a sophisticated field of medicinal chemistry, yielding a plethora of life-changing medications. For researchers and scientists in the field, a deep understanding of the history, SAR, synthesis, and mechanism of action of these compounds is not merely an academic exercise but a vital tool for the development of the next generation of therapeutics. The dichlorophenyl piperidine scaffold, with its proven track record and inherent versatility, is poised to remain a central player in the future of medicine.

References

  • Dopamine receptor signaling and current and future antipsychotic drugs. (2016). Neuropsychopharmacology, 41(1), 338-349. [Link]

  • Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. (2007). Organic Letters, 9(8), 1505-1508. [Link]

  • Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. (2024). Molecules, 29(12), 2697. [Link]

  • Dopamine Receptor Blockade: Antipsychotic Drugs. (n.d.). University of Toronto. [Link]

  • Meet Dr. Paul Janssen: A Legend in Pharmacology. (2017). Johnson & Johnson. [Link]

  • Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. (2019). Journal of Medicinal Chemistry, 62(21), 9576-9593. [Link]

  • Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. (2012). Bioorganic & Medicinal Chemistry, 20(5), 1671-1678. [Link]

  • Synthesis of haloperidol. (n.d.). ResearchGate. [Link]

  • Piperidine Synthesis. (1992). Defense Technical Information Center. [Link]

  • Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. (2024). European Journal of Medicinal Chemistry, 270, 116345. [Link]

  • Dopamine receptor D2. (n.d.). Wikipedia. [Link]

  • Classics in Chemical Neuroscience: Haloperidol. (2017). ACS Chemical Neuroscience, 8(2), 221-230. [Link]

  • Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. (2022). Chemistry – An Asian Journal, 17(21), e202200773. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. (1983). European Journal of Pharmacology, 91(1), 47-55. [Link]

  • Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. (2005). Sultan Qaboos University. [Link]

  • Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. (n.d.). UNT Health Science Center. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2022). ResearchGate. [Link]

  • Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. (2005). ResearchGate. [Link]

  • Quantitative structure - Activity relationship studies on membrane receptors inhibition by antipsychotic drugs. Application to schizophrenia treatment. (2011). ResearchGate. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(3,4-Dichlorophenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 1-(3,4-Dichlorophenyl)piperidin-3-amine, a molecule of interest in contemporary pharmaceutical research. As experimental spectra for this specific compound are not widely available in the public domain, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related compounds.

Introduction: The Structural Elucidation Imperative

The compound 1-(3,4-Dichlorophenyl)piperidin-3-amine possesses a unique combination of a substituted aromatic ring and a chiral piperidine scaffold, making it a valuable building block in medicinal chemistry. Its structure comprises a 3,4-dichlorophenyl group attached to the nitrogen of a piperidine ring, which is further substituted with a primary amine at the 3-position. The unambiguous confirmation of this structure is paramount for its use in further research and development, necessitating a multi-faceted analytical approach. Spectroscopic techniques are the cornerstone of this process, each providing a unique piece of the structural puzzle.

This guide will delve into the predicted spectroscopic signatures of 1-(3,4-Dichlorophenyl)piperidin-3-amine, offering a detailed rationale for the expected data. Furthermore, it will provide field-proven, step-by-step protocols for data acquisition, ensuring that researchers can generate high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity and spatial relationships of atoms within the molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for 1-(3,4-Dichlorophenyl)piperidin-3-amine. These predictions are based on the analysis of similar structural motifs and established additive rules of chemical shifts.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzIntegration
Aromatic-H7.2 - 7.4d~8.51H
Aromatic-H7.0 - 7.2d~2.51H
Aromatic-H6.8 - 7.0dd~8.5, 2.51H
Piperidine-H (axial/equatorial)3.0 - 3.8m-3H
Piperidine-H (axial/equatorial)2.5 - 3.0m-2H
Piperidine-H (axial/equatorial)1.5 - 2.2m-4H
Amine-NH₂1.2 - 2.5br s-2H

Table 2: Predicted ¹³C NMR Data

CarbonPredicted δ (ppm)
Aromatic C (quaternary, C-N)148 - 152
Aromatic C (quaternary, C-Cl)130 - 134
Aromatic C-H115 - 132
Piperidine C-N (Ar)50 - 55
Piperidine C-N (amine)45 - 50
Piperidine CH₂25 - 35
Methodology for NMR Data Acquisition

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Protocol 1: NMR Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful as it can help in observing the exchangeable amine protons.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.[1]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Protocol 2: NMR Spectrometer Parameters

The following are general parameters for a 400 MHz spectrometer and should be optimized as needed.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-160 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Interpretation of NMR Spectra

The predicted NMR data provides a clear structural fingerprint. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the dichlorophenyl ring, with their multiplicities (doublet and doublet of doublets) confirming the 1,2,4-substitution pattern. The piperidine protons will appear as a series of complex multiplets in the aliphatic region. The broad singlet for the primary amine protons is characteristic and its integration for two protons would be a key indicator.

In the ¹³C NMR spectrum, the number of signals will reflect the molecule's symmetry. We expect to see distinct signals for the aromatic carbons, with the carbons attached to chlorine and nitrogen being significantly shifted. The aliphatic region will show the signals for the piperidine ring carbons.

Visualization of NMR Assignments

Caption: Molecular structure with atoms labeled for NMR correlation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Absorption Data

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3400-3250N-H stretch (primary amine, two bands)Medium
3100-3000Aromatic C-H stretchMedium to Weak
2950-2850Aliphatic C-H stretchStrong
1650-1580N-H bend (primary amine)Medium
1600-1450Aromatic C=C stretchMedium
1335-1250Aromatic C-N stretchStrong
1250-1020Aliphatic C-N stretchMedium
850-750C-Cl stretchStrong
Methodology for IR Data Acquisition

Protocol 3: FT-IR Sample Preparation (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Interpretation of IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups. The presence of two distinct peaks in the 3400-3250 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[2][3][4][5] The N-H bending vibration around 1650-1580 cm⁻¹ further confirms this. Strong absorptions corresponding to aliphatic and aromatic C-H stretches, as well as aromatic C=C and C-N stretches, will corroborate the presence of the piperidine and dichlorophenyl moieties. A strong band in the lower frequency region will also indicate the C-Cl bonds.

Visualization of Key IR Vibrations

G cluster_functional_groups Key Functional Groups & Vibrations Molecule 1-(3,4-Dichlorophenyl)piperidin-3-amine Primary Amine Primary Amine Molecule->Primary Amine N-H stretch (3400-3250 cm⁻¹) N-H bend (1650-1580 cm⁻¹) Aromatic Ring Aromatic Ring Molecule->Aromatic Ring C-H stretch (3100-3000 cm⁻¹) C=C stretch (1600-1450 cm⁻¹) Aliphatic CH Aliphatic CH Molecule->Aliphatic CH C-H stretch (2950-2850 cm⁻¹) C-Cl Bonds C-Cl Bonds Molecule->C-Cl Bonds C-Cl stretch (850-750 cm⁻¹)

Caption: Key functional groups and their expected IR vibrational frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable structural insights.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₁H₁₄Cl₂N₂

  • Exact Mass: 244.0534

  • Molecular Weight: 245.15

Table 4: Predicted Major Fragment Ions (ESI-MS)

m/z (Predicted)Proposed Fragment Structure
245/247/249[M+H]⁺ (protonated molecule, showing isotopic pattern for 2 Cl)
228/230/232[M+H - NH₃]⁺ (loss of ammonia)
174/176Dichlorophenylpiperidine fragment
146/148Dichlorophenyl fragment
99Piperidin-3-amine fragment
Methodology for Mass Spectrometry Data Acquisition

Protocol 4: ESI-MS Sample Preparation and Analysis

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amines.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Mode: ESI positive.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the protonated molecule ([M+H]⁺) to observe its characteristic fragmentation pattern.

Interpretation of Mass Spectrum

The most crucial piece of information from the mass spectrum will be the protonated molecular ion peak, [M+H]⁺. Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. This isotopic signature is a powerful confirmation of the elemental composition.

The fragmentation pattern will be dominated by cleavages adjacent to the nitrogen atoms (alpha-cleavage), which is a characteristic fragmentation pathway for amines.[6][7] The loss of ammonia from the primary amine and the cleavage of the piperidine ring to give fragments corresponding to the dichlorophenylpiperidine and piperidin-3-amine moieties would provide strong evidence for the proposed structure.

Visualization of Predicted Fragmentation Pathways

G cluster_main Predicted ESI-MS Fragmentation Parent [M+H]⁺ m/z 245/247/249 Frag1 [M+H - NH₃]⁺ m/z 228/230/232 Parent->Frag1 - NH₃ Frag2 Dichlorophenylpiperidine fragment m/z 174/176 Parent->Frag2 Ring Cleavage Frag3 Piperidin-3-amine fragment m/z 99 Parent->Frag3 Ring Cleavage

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 1-(3,4-Dichlorophenyl)piperidin-3-amine. The predicted NMR spectra will elucidate the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups, and the mass spectrum will establish the molecular weight, elemental composition, and key structural fragments. The synergy of these three analytical techniques, when guided by the detailed protocols provided, will allow for an unambiguous characterization of this and other novel chemical entities, a critical step in the advancement of chemical and pharmaceutical research.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

Sources

Potential of Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs): A Technical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic ceiling of current antidepressants (SSRIs/SNRIs) is often defined by residual symptoms, particularly anhedonia, cognitive dysfunction, and hypersomnia. Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs), or Triple Reuptake Inhibitors (TRIs), represent a logical pharmacological evolution designed to address these gaps by simultaneously inhibiting SERT, NET, and DAT.[1]

This guide evaluates the SNDRI class, analyzing the delicate balance between therapeutic efficacy (broad-spectrum symptom relief) and safety liabilities (psychostimulant effects). We examine the first-in-class approval of Toludesvenlafaxine (Ansofaxine) , the clinical stall of Amitifadine , and the development challenges of Dasotraline , providing a roadmap for future scaffold design and screening protocols.

Pharmacological Mechanism: The "Triple" Inhibition[2]

The core hypothesis of SNDRI therapy is that simultaneous elevation of 5-HT, NE, and DA produces a synergistic effect that exceeds mono- or dual-targeting agents.

The Synaptic Dynamics

Unlike SSRIs (which elevate 5-HT) or SNRIs (which elevate 5-HT and NE), SNDRIs block the Dopamine Transporter (DAT). This is critical because mesolimbic dopamine hypofunction is directly linked to anhedonia —a symptom resistant to serotonergic intervention.

  • SERT Inhibition: Modulates mood, anxiety, and sleep.

  • NET Inhibition: Enhances energy, focus, and executive function.

  • DAT Inhibition: Restores reward processing, motivation, and pleasure (anti-anhedonic).

Visualization: Synaptic Interaction

The following diagram illustrates the triple blockade mechanism within the synaptic cleft.

SNDRI_Mechanism Presynaptic Presynaptic Neuron Cleft Synaptic Cleft (Accumulation Zone) Presynaptic->Cleft Neurotransmitter Release SERT SERT (Blocked by SNDRI) Cleft->SERT Reuptake Attempt NET NET (Blocked by SNDRI) Cleft->NET Reuptake Attempt DAT DAT (Blocked by SNDRI) Cleft->DAT Reuptake Attempt Rec_5HT 5-HT Receptors Cleft->Rec_5HT Activation (Increased) Rec_NE Adrenergic Receptors Cleft->Rec_NE Activation (Increased) Rec_DA Dopamine Receptors Cleft->Rec_DA Activation (Increased) Postsynaptic Postsynaptic Neuron SERT->Presynaptic Blocked NET->Presynaptic Blocked DAT->Presynaptic Blocked Rec_5HT->Postsynaptic Rec_NE->Postsynaptic Rec_DA->Postsynaptic

Caption: SNDRIs block SERT, NET, and DAT, preventing reuptake and forcing prolonged receptor activation in the synaptic cleft.

Key Compounds & Comparative Data

The development of SNDRIs has been non-linear. Early candidates failed due to safety concerns or lack of efficacy, while newer agents have found success through "balanced" inhibition ratios.

Comparative Pharmacological Profiles

The ratio of inhibition (Ki or IC50) is the single most important determinant of a drug's clinical profile.

CompoundStatusTarget Ratio (5-HT : NE : DA)Clinical Outcome
Amitifadine (EB-1010)Discontinued (MDD)~ 1 : 2 : 8Failed Ph IIb/IIIa (TRIADE). Likely underdosed to avoid adverse events.
Dasotraline Withdrawn (ADHD/BED)~ 1 : 1 : 1 (Balanced)Effective but plagued by long half-life (47-77h) and side effects (insomnia, psychosis risk).
Toludesvenlafaxine (Ansofaxine)Approved (China, 2022) ~ 1.5 : 1.5 : 1First approved SNDRI. Prodrug of desvenlafaxine but with enhanced DAT affinity.
Cocaine (Reference)Illicit~ 1 : 1 : 1Fast uptake/clearance drives abuse liability.

Scientist's Note: The failure of Amitifadine highlights the "Goldilocks" problem. If DAT inhibition is too weak, it mimics an SNRI. If too strong or too fast, it triggers abuse liability. Toludesvenlafaxine appears to have succeeded by achieving a steady-state occupancy that treats anhedonia without causing euphoria.

Preclinical Assessment Protocols

To validate a potential SNDRI, researchers must prove affinity, functional uptake inhibition, and safety (lack of abuse potential).

Protocol: In Vitro Monoamine Uptake Assay

This is the industry-standard screening method. We utilize HEK293 cells stably transfected with human hSERT, hNET, or hDAT.

Workflow:

  • Cell Preparation: Harvest HEK293 cells expressing the specific transporter. Suspend in Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Incubate cells with the test compound (SNDRI candidate) for 15 minutes at 37°C.

  • Substrate Addition: Add radiolabeled neurotransmitters:

    • [^3H]5-HT (for SERT)[2]

    • [^3H]Norepinephrine (for NET)[1][2][3]

    • [^3H]Dopamine (for DAT)[1]

  • Uptake Phase: Incubate for 5-10 minutes.

  • Termination: Rapidly wash cells with ice-cold buffer to stop transport. Lyse cells.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression.

Visualization: Screening Workflow

Uptake_Assay Start HEK293 Cells (hSERT/hNET/hDAT) Incubate_Drug Incubate with Test Compound (15 min, 37°C) Start->Incubate_Drug Add_Radio Add [^3H]-Ligand Incubate_Drug->Add_Radio Transport Active Transport (5-10 min) Add_Radio->Transport Term Rapid Wash & Cell Lysis Transport->Term Count Scintillation Counting Term->Count Result Calculate IC50 Count->Result

Caption: Standardized workflow for determining IC50 values of SNDRI candidates against monoamine transporters.

Safety & The Dopamine Dilemma

The primary hurdle for SNDRIs is Abuse Liability . Inhibiting DAT increases synaptic dopamine in the nucleus accumbens, the hallmark mechanism of cocaine and amphetamines.

Differentiating Therapy from Abuse

The distinction lies in Pharmacokinetics (PK) , specifically the rate of brain uptake and clearance.

  • Abuse Profile: Rapid onset (seconds/minutes) + Rapid clearance = Euphoric "Rush" + "Crash" (e.g., Cocaine).

  • Therapeutic Profile: Slow onset (hours) + Long duration = Stable tonic dopamine elevation (e.g., Dasotraline, Bupropion).

Self-Validating Safety Check: When developing an SNDRI, you must perform DAT Occupancy Studies (PET imaging with [^11C]cocaine or [^123I]FP-CIT).

  • Target: <50% occupancy often yields efficacy without euphoria.

  • Warning Sign: >50% occupancy combined with Tmax < 1 hour suggests high abuse potential.

Future Outlook

The approval of Toludesvenlafaxine in China validates the SNDRI class, potentially opening the door for global acceptance. Future development will focus on:

  • Anhedonia-Specific Trials: Using the Dimensional Anhedonia Rating Scale (DARS) as a primary endpoint rather than general depression scales (HAM-D).

  • Precision Psychiatry: Identifying biomarkers (e.g., inflammatory markers or reward circuit connectivity) to select patients with "dopaminergic depression" who will respond best to SNDRIs.

References

  • Mechanism & Definition: Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor.[4][5][6] Retrieved from [Link][1]

  • Amitifadine Clinical Data: Tran, P., et al. (2012).[7] Efficacy and tolerability of the novel triple reuptake inhibitor amitifadine in the treatment of patients with major depressive disorder. Journal of Psychiatric Research. Retrieved from [Link]

  • Toludesvenlafaxine Approval: Luye Pharma. (2022). Luye Pharma’s Class 1 Innovative Antidepressant Ruoxinlin® Approved for Launch in China.[6] Retrieved from [Link]

  • Dasotraline ADHD Studies: Findling, R. L., et al. (2019).[8] Dasotraline in Children with Attention-Deficit/Hyperactivity Disorder: A Six-Week, Placebo-Controlled, Fixed-Dose Trial. Journal of Child and Adolescent Psychopharmacology. Retrieved from [Link]

  • SNDRI in Pain Management: Marks, D. M., et al. (2009). Serotonin-norepinephrine reuptake inhibitors for pain control: premise and promise. Current Neuropharmacology. Retrieved from [Link]

  • Dopamine Transporter Imaging: Volkow, N. D., et al. (1995). Imaging the dopamine transporter with positron emission tomography. Retrieved from [Link]

Sources

1-(3,4-Dichlorophenyl)piperidin-3-amine and its role in CNS research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)piperidin-3-amine in Central Nervous System (CNS) Research

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs targeting the central nervous system.[1][2] This guide focuses on a specific, high-interest derivative, 1-(3,4-Dichlorophenyl)piperidin-3-amine . We will dissect its molecular architecture, propose a robust synthetic pathway, and provide a detailed exploration of its expected pharmacological profile. The core of this document is a series of field-proven, step-by-step experimental protocols designed for researchers to rigorously characterize this compound's interaction with key CNS targets. By grounding our analysis in the established roles of its constituent chemical motifs—the 3,4-dichlorophenyl group known for its high affinity for the dopamine transporter and the 3-aminopiperidine core common in sigma receptor ligands—we present a comprehensive framework for its evaluation as a potential therapeutic agent for neurological and psychiatric disorders.

Molecular Profile and Strategic Rationale

1-(3,4-Dichlorophenyl)piperidin-3-amine is a synthetic compound featuring two critical pharmacophores. The first is the 3,4-dichlorophenyl moiety, a structural feature consistently found in potent ligands for the dopamine transporter (DAT).[3] The second is the 3-aminopiperidine core, a versatile scaffold that imparts favorable physicochemical properties and is integral to many compounds targeting CNS receptors, notably the sigma (σ) receptors.[1][4] The strategic combination of these two motifs suggests a high probability of dual activity at the dopamine transporter and sigma-1 (σ1) receptor, a profile of significant interest for developing novel therapeutics for complex CNS disorders such as depression, neuropathic pain, and neurodegenerative diseases.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₄Cl₂N₂
Molecular Weight 245.15 g/mol
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO and methanol. Salt forms (e.g., HCl) would enhance aqueous solubility.
Predicted pKa The piperidine nitrogen is basic (predicted pKa ~9-10), and the aniline-like nitrogen is less basic. The 3-amino group is also basic.

Synthesis and Analytical Characterization

A robust and reproducible synthesis is paramount for generating high-purity material for biological evaluation. While multiple routes are possible, a common and effective strategy involves the N-arylation of a protected piperidine precursor.

Proposed Synthetic Pathway

A logical approach begins with commercially available N-Boc-3-aminopiperidine. The key step is a Buchwald-Hartwig amination, which couples the piperidine nitrogen to the 3,4-dichlorophenyl ring system using a palladium catalyst. The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the target primary amine.

G cluster_0 Synthetic Workflow A N-Boc-3-aminopiperidine + 1-Bromo-3,4-dichlorobenzene B Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->B C N-Boc-1-(3,4-Dichlorophenyl)piperidin-3-amine (Protected Intermediate) B->C D Acidic Deprotection (e.g., TFA or HCl in Dioxane) C->D E 1-(3,4-Dichlorophenyl)piperidin-3-amine (Final Product) D->E F Purification & QC (Chromatography, NMR, MS, HPLC) E->F

Caption: Proposed synthetic workflow for 1-(3,4-Dichlorophenyl)piperidin-3-amine.

Analytical Quality Control
  • Structure Confirmation: The identity of the final compound must be unequivocally confirmed using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (MS) to verify the molecular weight.

  • Purity Assessment: Purity should be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection, aiming for a purity of ≥98% for use in biological assays.

Core Subject Matter: CNS Pharmacological Profile

Based on extensive structure-activity relationship (SAR) data from analogous compounds, 1-(3,4-Dichlorophenyl)piperidin-3-amine is hypothesized to primarily interact with two key CNS targets.

Primary Molecular Targets
  • Dopamine Transporter (DAT): As a member of the SLC6 family of solute carriers, DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[5] Inhibition of DAT leads to elevated synaptic dopamine levels, a mechanism central to the action of many stimulants and antidepressants. The 3,4-dichlorophenyl substitution is a classic feature of potent DAT inhibitors.[3]

  • Sigma-1 (σ1) Receptor: The σ1 receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum (ER)-mitochondrion interface.[6][7] It does not fit into the classic receptor families and plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[6] σ1 receptor modulation has been implicated in neuroprotection, anti-amnesic effects, and the treatment of neuropathic pain.

G cluster_DAT Mechanism 1: Dopamine Transporter (DAT) Inhibition cluster_Sigma Mechanism 2: Sigma-1 (σ1) Receptor Modulation Presynaptic Presynaptic Dopamine Neuron Synaptic_DA Synaptic Dopamine Vesicle Dopamine Vesicles Vesicle->Presynaptic Release DAT DAT Synaptic_DA->DAT Reuptake D2R D2 Receptor Synaptic_DA->D2R Binding Postsynaptic Postsynaptic Neuron D2R->Postsynaptic Signal Compound1 Compound Compound1->DAT Inhibits ER Endoplasmic Reticulum (ER) Sigma1 σ1 Receptor Mito Mitochondrion Ca_Signal Ca²⁺ Signaling Mito->Ca_Signal Uptake IP3R IP3R Sigma1->IP3R Modulates IP3R->Ca_Signal Regulates Ca²⁺ release Compound2 Compound Compound2->Sigma1 Binds & Modulates Survival Neuronal Survival & Plasticity Ca_Signal->Survival

Caption: Hypothesized dual mechanism of action for 1-(3,4-Dichlorophenyl)piperidin-3-amine.

Experimental Protocols for In Vitro Characterization

To validate the hypothesized pharmacological profile, a series of rigorous in vitro experiments is required. The following protocols provide a self-validating system for determining the compound's affinity and functional potency at its primary targets.

G cluster_0 Overall Characterization Workflow start Synthesized Compound (Purity ≥98%) binding Protocol 1: Radioligand Binding Assays (DAT & σ1 Receptors) start->binding functional Protocol 2: Functional Uptake Assay ([³H]-Dopamine) start->functional data Data Analysis (Calculate Ki and IC₅₀) binding->data functional->data secondary Protocol 3: Secondary Screening (e.g., MAO Inhibition) data->secondary profile Generate Pharmacological Profile data->profile

Caption: High-level workflow for the in vitro characterization of the target compound.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine transporter (hDAT).

Causality: This assay measures the ability of the test compound to compete with a known high-affinity radioligand for binding to DAT. A lower Ki value indicates a higher binding affinity.

Materials:

  • Membrane preparation from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (or similar DAT-selective radioligand) at a concentration close to its Kd.

  • Non-specific determinant: 10 µM GBR 12909 or cocaine.[5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well microplates, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine).

  • Cell harvester and scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM) in the Assay Buffer.

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition in a final volume of 250 µL:

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]WIN 35,428 + 150 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL non-specific determinant + 50 µL [³H]WIN 35,428 + 150 µL membrane preparation.

    • Competition: 50 µL test compound dilution + 50 µL [³H]WIN 35,428 + 150 µL membrane preparation.

  • Incubation: Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation to reach equilibrium.[5][8]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filters, place them in scintillation vials with a suitable cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in Prism software) to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal [³H]-Dopamine Uptake Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of the test compound to inhibit dopamine uptake into nerve terminals.

Causality: This assay provides a functional measure of DAT inhibition. Synaptosomes are resealed nerve terminals that contain functional transporters.[9][10][11] By measuring the reduction in the uptake of radiolabeled dopamine, we can quantify the compound's inhibitory potency.

Materials:

  • Fresh or frozen rodent brain tissue (striatum is ideal due to high DAT density).

  • Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4.

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES): 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, 1 mM ascorbic acid.

  • Radiolabeled Substrate: [³H]-Dopamine.

  • Non-specific uptake inhibitor: 10 µM GBR 12909 or nomifensine.[5]

  • Glass-Teflon homogenizer, refrigerated centrifuge.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh striatal tissue in 10 volumes of ice-cold Homogenization Buffer.[11]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Collect the supernatant and centrifuge at 12,000-15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).[9][11]

    • Gently resuspend the P2 pellet in ice-cold Uptake Buffer. Determine protein concentration (e.g., via BCA assay).

  • Assay Setup:

    • In microcentrifuge tubes or a 96-well plate, add synaptosomes (e.g., 20-50 µg protein per well).

    • Add varying concentrations of the test compound or vehicle control. For non-specific uptake, add the inhibitor (e.g., GBR 12909).

    • Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add [³H]-Dopamine (final concentration typically 10-20 nM) to each well to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The time must be within the linear range of uptake.

  • Terminate Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed immediately by washing with ice-cold Uptake Buffer.

  • Quantification: Measure the radioactivity retained on the filters via scintillation counting.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of GBR 12909) from all other values.

    • Plot the percentage of specific uptake inhibition versus the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of dopamine uptake.

Protocol 3: Competitive Radioligand Binding Assay for Sigma-1 (σ1) Receptor

Objective: To determine the binding affinity (Ki) of the test compound for the σ1 receptor.

Causality: This assay is analogous to the DAT binding assay but uses a σ1-selective radioligand and membrane preparations rich in σ1 receptors (e.g., whole brain or liver).

Materials:

  • Membrane preparation from rodent brain (minus cerebellum) or liver.

  • Radioligand: -Pentazocine.

  • Non-specific determinant: 10 µM Haloperidol.[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • All other materials are as described in Protocol 1.

Step-by-Step Methodology:

  • Procedure: The protocol is identical to the DAT Binding Assay (Protocol 1), with the following substitutions:

    • Membranes: Use brain or liver homogenates.

    • Radioligand: Use -Pentazocine.

    • Non-specific Determinant: Use Haloperidol.

  • Incubation: Incubate for 120 minutes at 37°C with gentle agitation.

  • Data Analysis: Calculate the IC₅₀ and Ki as described for the DAT assay.

Therapeutic Rationale and Future Directions

A compound with a dual mechanism of action, inhibiting the dopamine transporter while also modulating the σ1 receptor, holds significant therapeutic promise. This profile could offer synergistic effects for treating major depressive disorder, particularly in patients with anhedonia, by enhancing dopaminergic tone. Furthermore, the neuroprotective and anti-allodynic properties associated with σ1 receptor agonism suggest potential applications in neuropathic pain and neurodegenerative conditions like Parkinson's disease.[6][7]

Future Research Imperatives:

  • Selectivity Profiling: The compound's affinity should be determined for other monoamine transporters (SERT, NET) and a panel of CNS receptors to establish its selectivity profile.

  • In Vitro ADME: Evaluation of metabolic stability in liver microsomes and potential for cytochrome P450 (CYP) inhibition is critical for assessing drug-like properties.

  • Pharmacokinetic Studies: In vivo studies in rodents are necessary to determine key PK parameters such as oral bioavailability, plasma half-life, and brain penetration.

  • In Vivo Efficacy Models: The compound should be tested in validated animal models of depression (e.g., forced swim test), neuropathic pain (e.g., Chung model), and cognitive function (e.g., novel object recognition) to establish its therapeutic potential.

References

  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. (n.d.). Jove. Retrieved February 19, 2026, from [Link]

  • Mayer, F. P., Wimmer, L., Dillon, G. H., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved February 19, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 19, 2026, from [Link]

  • Li, Y., & Sorkina, T. (2018). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 8(17), e2998. [Link]

  • Wu, H., et al. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 7(5), 443-448. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved February 19, 2026, from [Link]

  • MAO Inhibition in Drug Discovery and Development. (n.d.). Charles River Labs. Retrieved February 19, 2026, from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved February 19, 2026, from [Link]

  • Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Journal of the Pakistan Medical Association, 55(1), 60-65. [Link]

  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. Retrieved February 19, 2026, from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Retrieved February 19, 2026, from [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • Synaptosome Preparations: Which Procedure Should I Use? (n.d.). Springer Nature Experiments. Retrieved February 19, 2026, from [Link]

  • Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(5), 755-761. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1387. [Link]

  • Newman, A. H., & Cao, J. (2014). Is Cocaine Protonated When it Binds to the Dopamine Transporter? ACS Chemical Neuroscience, 5(2), 89-91. [Link]

  • O'Donnell, C. J., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 229-247. [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a487. [Link]

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (2014). Google Patents.
  • Skuza, G., & Rogóz, Z. (2012). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Pharmacological Reports, 64(6), 1368-1376. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. (n.d.). Quick Company. Retrieved February 19, 2026, from [Link]

  • DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. (n.d.). IRIS UNIBA. Retrieved February 19, 2026, from [Link]

  • Matsumoto, R. R., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6755-6758. [Link]

  • Histamine Pharmacology and New CNS Drug Targets. (2010). British Journal of Pharmacology, 161(4), 755-767. [Link]

  • Zavitsanou, K., et al. (2011). Rapid Changes in D1 and D2 Dopamine Receptor Binding in Striatal Subregions after a Single Dose of Phencyclidine. Clinical Psychopharmacology and Neuroscience, 9(2), 63-68. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2020). ChemRxiv. [Link]

  • It's a match: New drug discovered to target protein in CNS disorders. (2024). The Florey. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2020). Journal of Medicinal Chemistry, 63(7), 3686-3703. [Link]

  • Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane Monoamine Transporter. (2021). International Journal of Molecular Sciences, 22(19), 10582. [Link]

Sources

Methodological & Application

Application Note: High-Throughput Chiral Separation of 1-(3,4-Dichlorophenyl)piperidin-3-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the analytical and preparative chiral separation of 1-(3,4-Dichlorophenyl)piperidin-3-amine enantiomers, a crucial process for the development of stereoisomerically pure active pharmaceutical ingredients (APIs). We present two primary chromatographic strategies: a high-throughput Supercritical Fluid Chromatography (SFC) method for rapid analytical screening and efficient preparative scale-up, and an orthogonal High-Performance Liquid Chromatography (HPLC) method involving pre-column derivatization for enhanced detection and alternative selectivity. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind methodological choices, system validation, and troubleshooting to ensure robust and reproducible outcomes.

Introduction: The Imperative of Chirality

In pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Therefore, the isolation and characterization of single enantiomers are mandated by regulatory agencies and are critical for ensuring drug safety and efficacy. The subject molecule, 1-(3,4-Dichlorophenyl)piperidin-3-amine, contains a stereocenter at the C3 position of the piperidine ring, necessitating a robust method for its chiral resolution.

Chromatographic techniques, particularly SFC and HPLC, utilizing Chiral Stationary Phases (CSPs), are the cornerstone of enantioseparation in the pharmaceutical industry.[1][2] This document provides comprehensive, field-tested protocols to achieve this separation, empowering researchers to proceed with downstream applications with stereochemically pure material.

Principle of Chiral Chromatography

Chiral separation is achieved by exploiting the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selectors immobilized on the stationary phase. For a separation to occur, there must be a sufficient difference in the binding energy between the two analyte-CSP diastereomeric complexes. This is often described by the "three-point interaction model," where one enantiomer can establish multiple simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the CSP, leading to stronger retention, while the other enantiomer can only form fewer or weaker interactions, resulting in earlier elution.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and widely successful for resolving a broad range of racemic compounds, including piperidine derivatives.[3][4]

cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Enantiomers in Mobile Phase cluster_Interaction Binding Interaction CSP Chiral Selector Site 1 Site 2 Site 3 R_Enantiomer {(R)-Enantiomer | Interacting Groups: A, B, C } R_Enantiomer->CSP:p1 Strong Interaction (3-Point Fit) R_Enantiomer->CSP:p2 R_Enantiomer->CSP:p3 S_Enantiomer {(S)-Enantiomer | Interacting Groups: A, B, C } S_Enantiomer->CSP:p1 Weak Interaction (Steric Hindrance) S_Enantiomer->CSP:p2 Result Result: (R)-Enantiomer is retained longer. (S)-Enantiomer elutes faster.

Figure 1: Simplified "three-point interaction" model for chiral recognition on a CSP.

Method Selection: Supercritical Fluid Chromatography (SFC) as the Primary Strategy

While HPLC is a robust technique, modern drug discovery labs increasingly favor SFC for chiral separations due to its significant advantages.[5][6]

  • Speed and Efficiency: The low viscosity of supercritical CO2 allows for much higher flow rates than HPLC, drastically reducing analysis and purification times.[1][6]

  • Green Chemistry: SFC primarily uses compressed CO2, a non-toxic, non-flammable solvent, significantly reducing the consumption and disposal of hazardous organic solvents like hexane.[5][7]

  • Cost-Effectiveness: Reduced solvent usage and faster cycle times translate to lower operational costs and increased throughput.[6]

  • Simplified Post-Processing: The CO2 mobile phase vaporizes upon depressurization, leaving the purified compound in a small amount of co-solvent, which dramatically shortens evaporation times compared to HPLC fractions.[6]

For these reasons, SFC is presented as the primary and recommended method, with HPLC offered as a valuable orthogonal technique.

PART I: Analytical & Preparative Separation via SFC

This section outlines the workflow from initial screening to a final, optimized preparative method for isolating gram-level quantities of each enantiomer.

start Racemic Mixture of 1-(3,4-Dichlorophenyl)piperidin-3-amine screen Protocol 1: Analytical SFC Method Screening (Multiple CSPs & Co-solvents) start->screen evaluate Evaluate Data: Select CSP with Best Resolution (Rs > 1.5) & Peak Shape screen->evaluate evaluate->screen Poor Separation optimize Protocol 2: Optimize Analytical Method (Gradient, Flow Rate, BPR) evaluate->optimize Good Separation prep Protocol 3: Preparative SFC Scale-Up (Calculate Loading, Run Injections) optimize->prep collect Collect Enantiomeric Fractions prep->collect verify Verify Purity & ee% (Analytical SFC, CD Spec) collect->verify end Isolated Pure Enantiomers verify->end

Figure 2: Overall workflow for the chiral separation of the target compound via SFC.

Materials and Instrumentation
  • Analyte: Racemic 1-(3,4-Dichlorophenyl)piperidin-3-amine

  • Solvents: HPLC-grade or SFC-grade Methanol, Ethanol, Isopropanol (IPA)

  • Additive: Diethylamine (DEA)

  • SFC System: An analytical/preparative SFC system equipped with a UV-Vis or Photodiode Array (PDA) detector, back-pressure regulator (BPR), and fraction collector.

  • Chiral Columns: Polysaccharide-based CSPs are recommended for initial screening. Examples:

    • Daicel CHIRALPAK® Series (IA, IB, IC, ID, etc.)

    • Daicel CHIRALCEL® Series (OD, OJ, OZ, etc.)

Protocol 1: Analytical SFC Method Screening

Causality: The goal of screening is to efficiently identify the most effective combination of stationary phase (CSP) and mobile phase for the separation. Polysaccharide CSPs offer diverse chiral recognition mechanisms, and testing different alcohol co-solvents modifies the mobile phase polarity, which directly influences retention and selectivity.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the racemic analyte in Methanol.

  • Initial Screening Conditions:

    • Columns: Screen a minimum of 4-6 different polysaccharide-based CSPs (e.g., CHIRALPAK IA, IB, IC, ID; CHIRALCEL OD, OJ).

    • Mobile Phase: Supercritical CO2 and Methanol with 0.1% DEA. The amine additive is crucial for preventing peak tailing with basic analytes like piperidines by masking active sites on the silica support.[4]

    • Gradient: A generic, fast gradient is effective for screening (e.g., 5% to 40% Methanol over 5 minutes).

    • Flow Rate: 3.0 mL/min.

    • Back-Pressure Regulator (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 230 nm (based on the dichlorophenyl chromophore).

  • Execution: Inject the sample onto each column/co-solvent combination and record the chromatograms.

  • Evaluation: Analyze the results, focusing on the resolution (Rs) between the two enantiomeric peaks. The target is Rs ≥ 1.5 for baseline separation. Also, assess peak shape and retention time.

Protocol 2: Optimized Analytical SFC Method

Causality: Once the best CSP is identified, the method is optimized to maximize resolution and throughput. This involves fine-tuning the mobile phase composition (isocratic vs. gradient), flow rate, and temperature to achieve the best balance of separation quality and speed.

This protocol assumes CHIRALPAK IA provided the best initial separation.

ParameterOptimized SettingRationale
Instrument Analytical SFC SystemHigh-pressure CO2 delivery and precise back-pressure control.
Column CHIRALPAK IA, 250 x 4.6 mm, 5 µmSelected from screening as providing optimal selectivity.
Mobile Phase A Supercritical CO2Primary eluent, environmentally benign.[7]
Mobile Phase B Methanol with 0.2% DEAOptimal co-solvent and additive concentration for this separation.
Composition Isocratic, 85% A / 15% BIsocratic conditions are more robust and easier to scale up.
Flow Rate 4.0 mL/minHigher flow rate reduces analysis time without significant loss of efficiency.[1]
BPR Pressure 120 barLowering pressure can sometimes improve selectivity.
Column Temp. 35 °CTemperature affects solvent density and interaction kinetics.
Injection Vol. 5 µLAppropriate for analytical scale.
Detection UV @ 230 nmWavelength for maximum absorbance of the analyte.
Expected Results Baseline separation (Rs > 2.0) of enantiomers within 6 minutes.
Protocol 3: Preparative SFC Scale-Up

Causality: The goal is to purify a larger quantity of material efficiently. The optimized analytical method is scaled to a larger diameter column. The injection volume and concentration are maximized without overloading the column (i.e., without losing resolution). SFC is ideal for this due to rapid solvent removal.[6]

  • System Preparation: Switch from the analytical column to a preparative column of the same phase (e.g., CHIRALPAK IA, 250 x 20 mm, 5 µm).

  • Flow Rate Scaling: Scale the flow rate geometrically based on the column cross-sectional area.

    • Formula: Preparative Flow = Analytical Flow × (Preparative Radius² / Analytical Radius²)

    • Example: 4.0 mL/min × (10² / 2.3²) ≈ 75 mL/min.

  • Sample Preparation: Prepare a concentrated solution of the racemate (e.g., 50 mg/mL) in the mobile phase co-solvent (Methanol).

  • Loading Study: Perform a series of injections with increasing volume (e.g., 100 µL, 250 µL, 500 µL) to determine the maximum sample load that maintains baseline separation.

  • Purification Run:

    • Set the instrument to perform automated, stacked injections at the determined optimal loading.

    • Configure the fraction collector to trigger collection based on the UV signal of each enantiomeric peak.

  • Post-Processing: Combine the fractions for each respective enantiomer. Evaporate the methanol co-solvent under reduced pressure. The majority of the mobile phase (CO2) will have already dissipated.

  • Purity Check: Analyze a small sample of each isolated enantiomer using the optimized analytical SFC method (Protocol 2) to confirm enantiomeric excess (ee%).

PART II: Orthogonal Method via HPLC with Derivatization

An orthogonal method provides a different separation mechanism and is valuable for confirming purity results. For compounds that are weakly UV-active or exhibit poor peak shape, pre-column derivatization is a powerful strategy.[8] While 1-(3,4-Dichlorophenyl)piperidin-3-amine has a chromophore, derivatization of its primary amine can enhance chiral recognition and introduce a fluorescent tag for ultra-sensitive detection.

start Racemic Amine + Dansyl Chloride reaction Protocol 4: Derivatization Reaction (Base, Solvent, Time) start->reaction product Diastereomeric Dansyl-Amine Derivatives reaction->product hplc Protocol 5: Chiral HPLC Analysis (Normal Phase) product->hplc result Separated Peaks on Chromatogram hplc->result

Figure 3: Workflow for the HPLC method involving pre-column derivatization.

Protocol 4: Pre-column Derivatization with Dansyl Chloride
  • Reagents: Dansyl Chloride, Triethylamine (TEA), Acetonitrile (ACN), Racemic Amine.

  • Procedure: a. In a 1.5 mL vial, dissolve ~1 mg of the racemic amine in 500 µL of ACN. b. Add 1.5 equivalents of TEA. c. Add 1.2 equivalents of Dansyl Chloride (prepared as a 10 mg/mL solution in ACN). d. Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light. e. Quench the reaction by adding 50 µL of a secondary amine solution (e.g., diethylamine) to consume excess Dansyl Chloride. f. Dilute the sample with the HPLC mobile phase for analysis.

Protocol 5: Optimized Analytical HPLC Method

Causality: Normal phase chromatography is typically used for polysaccharide CSPs. The mobile phase, a mixture of a non-polar solvent (Hexane/Heptane) and an alcohol modifier, is optimized to achieve separation of the bulky, derivatized enantiomers.

ParameterOptimized SettingRationale
Instrument HPLC with UV and/or Fluorescence DetectorStandard equipment in most analytical labs.
Column CHIRALCEL OD-H, 250 x 4.6 mm, 5 µmA different CSP to ensure orthogonality to the SFC method.
Mobile Phase n-Heptane / Isopropanol (IPA) / DEA (80:20:0.1, v/v/v)Classic normal phase conditions for polysaccharide CSPs.
Composition IsocraticProvides robust and reproducible retention times.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °C (Ambient)Sufficient for this separation.
Injection Vol. 10 µLStandard analytical injection.
Detection UV @ 340 nm, Fluorescence Ex: 340 nm, Em: 520 nmDansyl group provides strong absorbance and fluorescence.
Expected Results Baseline separation (Rs > 1.5) of the derivatized enantiomers.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 1.5) 1. Incorrect CSP/mobile phase combination. 2. Flow rate is too high. 3. Mobile phase composition is suboptimal.1. Continue screening other CSPs and co-solvents (Protocol 1). 2. Reduce the flow rate in 20% increments. 3. For SFC, adjust the co-solvent percentage. For HPLC, adjust the alcohol modifier percentage.
Broad or Tailing Peaks 1. Secondary interactions with silica support. 2. Column overload. 3. Extra-column band broadening.1. Increase the concentration of the amine additive (e.g., DEA) in the mobile phase to 0.2-0.3%.[4] 2. Reduce sample concentration or injection volume. 3. Check for proper fittings and use minimum length tubing.
Irreproducible Retention Times 1. Column not equilibrated. 2. Fluctuation in temperature or pressure. 3. Mobile phase composition changed.1. Equilibrate the column with at least 10 column volumes of mobile phase before injection. 2. Ensure the column oven and BPR are functioning correctly. 3. Prepare fresh mobile phase daily.

Conclusion

This application note details robust and efficient methods for the chiral separation of 1-(3,4-Dichlorophenyl)piperidin-3-amine enantiomers. The primary SFC-based approach offers unparalleled speed and sustainability, making it the ideal choice for both analytical method development and preparative-scale purification. The orthogonal HPLC method with derivatization serves as an excellent confirmatory technique and provides an alternative for labs not equipped with SFC instrumentation. By following these protocols and understanding the underlying scientific principles, researchers can confidently produce stereoisomerically pure material essential for advancing their drug discovery and development programs.

References

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Available at: [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine. Available at: [Link]

  • D'Aco, A., & Kocer, B. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available at: [Link]

  • De Klerck, K., et al. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS. Available at: [Link]

  • Miller, L. (2023). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Available at: [Link]

  • Pharmaceutical Technology. (2026). Supercritical Fluid Chiral Separations. Available at: [Link]

  • Tanasova, M., et al. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Available at: [Link]

  • Tanasova, M., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Available at: [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Available at: [Link]

  • DeRuiter, J., et al. (1994). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. Journal of Chromatography A, 678(1), 176-9. Available at: [Link]

  • Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Available at: [Link]

  • Baxter, E. W., et al. (2005). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Scott, T. G., et al. (2021). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. The Journal of Organic Chemistry. Available at: [Link]

  • Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. Available at: [Link]

Sources

Application Note: Characterization of 1-(3,4-Dichlorophenyl)piperidin-3-amine in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-(3,4-Dichlorophenyl)piperidin-3-amine (hereafter referred to as 3,4-DCPPA ) represents a privileged chemical scaffold in neuropharmacology. Structurally, it is a bioisostere of the well-known phenylpiperazines (e.g., the metabolite mCPP or the core of aripiprazole), but with a piperidine ring replacing the piperazine.

This subtle structural shift—replacing the N4 nitrogen with a carbon bearing an amine—creates a chiral center at position 3, significantly altering the compound's promiscuity and selectivity profiles. While phenylpiperazines are classic serotonin (5-HT) receptor ligands, 3-amino-1-arylpiperidines are frequently investigated for two primary biological targets:

  • Sigma-1 Receptors (σ1R): The N-arylpiperidine moiety is a high-affinity pharmacophore for σ1R, a chaperone protein implicated in neuroprotection and cocaine addiction.

  • Monoamine Transporters (SERT/DAT): The 3,4-dichlorophenyl substitution is highly characteristic of reuptake inhibitors (reminiscent of sertraline or indatraline).

This guide provides a standardized workflow for characterizing 3,4-DCPPA using competitive radioligand binding assays. We will focus on the Sigma-1 Receptor as the primary target, with the Serotonin Transporter (SERT) as the secondary counter-screen to establish selectivity.

Experimental Principle: Competitive Binding

The core objective is to determine the affinity constant (


) of 3,4-DCPPA for a specific target. This is achieved by measuring its ability to displace a known, high-affinity radioligand from the receptor binding site.
  • The Competition: Unlabeled 3,4-DCPPA (the "cold" ligand) competes with a fixed concentration of radioligand (the "hot" ligand) for limited receptor sites.

  • The Readout: As the concentration of 3,4-DCPPA increases, the amount of bound radioligand decreases. This inverse relationship is plotted to generate an inhibition curve.

  • Self-Validation: The assay is valid only if the radioligand binds reversibly and saturably, and if the specific binding is

    
     of total binding.
    
Assay Workflow Diagram

BindingAssayWorkflow Figure 1: Standardized Competitive Binding Workflow for 3,4-DCPPA Characterization. Prep Membrane Preparation (Guinea Pig Brain / HEK293) Incubation Competitive Incubation (Membrane + Radioligand + 3,4-DCPPA) Prep->Incubation 50 µg protein/well Harvest Cell Harvester Filtration (GF/B Filters + PEI) Incubation->Harvest Equilibrium (120 min) Count Scintillation Counting (LSC) Harvest->Count Add Cocktail Analysis Data Analysis (IC50 -> Ki Calculation) Count->Analysis CPM Data

Protocol A: Sigma-1 Receptor (σ1R) Binding Assay

Rationale: The 3,4-dichlorophenyl-piperidine motif is a classic "sigma" pharmacophore. This assay uses [³H]-(+)-Pentazocine , the gold-standard selective radioligand for σ1R.

Materials & Reagents[2][3][4][5][6][7]
  • Source Tissue: Guinea pig brain membranes (highest native σ1R density) or HEK293 cells stably expressing human σ1R.

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

  • Test Compound: 1-(3,4-Dichlorophenyl)piperidin-3-amine (dissolved in DMSO; final assay DMSO < 1%).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 25°C.

Step-by-Step Procedure
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet, incubate at 25°C for 15 min (to remove endogenous ligands), and re-centrifuge.

    • Resuspend final pellet to a concentration of ~0.5 mg protein/mL.

  • Assay Plate Setup (96-well format):

    • Total Binding (TB): 150 µL Membrane + 25 µL Buffer + 25 µL [³H]-(+)-Pentazocine (Final conc: 2 nM).

    • Non-Specific Binding (NSB): 150 µL Membrane + 25 µL Haloperidol (10 µM) + 25 µL [³H]-(+)-Pentazocine.

    • Experimental (3,4-DCPPA): 150 µL Membrane + 25 µL 3,4-DCPPA (varying conc:

      
       to 
      
      
      
      M) + 25 µL [³H]-(+)-Pentazocine.
  • Incubation:

    • Incubate plates for 120 minutes at 25°C (Room Temperature).

    • Note: Sigma receptors have slow association/dissociation kinetics; shorter incubations may yield non-equilibrium data.

  • Termination:

    • Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding to the filter.

    • Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash

      
       with 3 mL ice-cold Tris buffer.
      
  • Quantification:

    • Add liquid scintillation cocktail (e.g., Ultima Gold) and count for 1 minute per well.

Protocol B: Serotonin Transporter (SERT) Binding Assay[1]

Rationale: To determine selectivity. Many dichlorophenyl-piperidines are potent SERT inhibitors.

Materials
  • Source Tissue: Rat cerebral cortex membranes or hSERT-transfected HEK293 cells.

  • Radioligand: [³H]-Citalopram (Selective) or [³H]-Paroxetine.

  • NSB Control: Fluoxetine (10 µM) or Imipramine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Critical: Sodium ions (NaCl) are required for radioligand binding to SERT.

Procedure Modifications
  • Incubation: 60 minutes at 25°C.

  • Buffer: Ensure NaCl is present; SERT binding is Na⁺-dependent.

  • Analysis: Compare the

    
     from this assay to the σ1R 
    
    
    
    to calculate the Selectivity Ratio (
    
    
    ).

Data Analysis & Interpretation

Calculating Ki

Raw CPM (Counts Per Minute) data must be converted to % Specific Binding:



Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):



Calculate the affinity constant (


) using the Cheng-Prusoff Equation :


  • 
    : Concentration of radioligand used (e.g., 2 nM).
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Expected Results Table
ParameterSigma-1 ReceptorSERTInterpretation
Radioligand [³H]-(+)-Pentazocine[³H]-Citalopram
Kd (Typical) ~3-5 nM~1-2 nMLower Kd = Higher Affinity
Target Ki < 50 nM > 1000 nMDesired profile for a selective Sigma agonist/antagonist.
Hill Slope ~1.0~1.0Deviation from 1.0 suggests cooperativity or multiple binding sites.

Mechanistic Visualization: Sigma-1 Translocation

Understanding the downstream effect of 3,4-DCPPA binding is crucial. If it acts as an agonist, it typically promotes the dissociation of σ1R from BiP (Binding immunoglobulin protein) on the Endoplasmic Reticulum (ER) membrane.

SigmaPathway Figure 2: Putative Mechanism of Action. If 3,4-DCPPA acts as a Sigma-1 agonist, it triggers dissociation from BiP. Ligand 3,4-DCPPA (Ligand) SigmaComplex Sigma-1R / BiP Complex (Inactive, ER Membrane) Ligand->SigmaComplex Binds SigmaActive Sigma-1R (Active/Dissociated) SigmaComplex->SigmaActive Agonist-induced Dissociation IP3R IP3 Receptor Stabilization SigmaActive->IP3R Chaperones Calcium Ca2+ Flux Modulation IP3R->Calcium Regulates Neuroprotection Neuroprotection & Anti-Amnesic Effects Calcium->Neuroprotection Downstream Signaling

[1]

Troubleshooting & "Self-Validating" Checks

To ensure Trustworthiness (Part of E-E-A-T), perform these checks:

  • Filter Binding Check: Run a control with only radioligand and filters (no tissue). If counts are high (>10% of Total Binding), your PEI soaking is insufficient, or the compound is sticking to the glass fiber. Solution: Use GF/C filters or increase PEI soak time.

  • Solubility Check: 3,4-DCPPA is lipophilic. If the inhibition curve plateaus at 20-30% rather than 0%, the compound may have precipitated at high concentrations. Solution: Verify solubility in assay buffer via LC-MS before running the curve.

  • The "Hill Slope" Flag: If your Hill Slope is significantly less than 1.0 (e.g., 0.6), 3,4-DCPPA may be binding to two different sites (e.g., Sigma-1 and Sigma-2) with different affinities.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.

  • Glennon, R. A., et al. (1994). Binding of substituted piperidines and piperazines at sigma receptors. Journal of Medicinal Chemistry, 37(8), 1212-1219.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

  • NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Sigma Receptor Binding Assays.

Application Note: High-Content Profiling of 1-(3,4-Dichlorophenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

The compound 1-(3,4-Dichlorophenyl)piperidin-3-amine represents a "privileged structure" in central nervous system (CNS) drug discovery. Its scaffold—a piperidine ring substituted with a dichlorophenyl moiety—bears significant pharmacophoric similarity to established Monoamine Transporter (MAT) inhibitors such as indatraline and sertraline metabolites.

In efficacy profiling, this compound is primarily evaluated for its ability to inhibit the reuptake of Dopamine (DA) , Serotonin (5-HT) , and Norepinephrine (NE) via their respective transporters (DAT, SERT, NET). This mechanism is the cornerstone of therapeutic strategies for depression, anxiety, and ADHD.

This Application Note provides a rigorous, dual-phase screening protocol:

  • Phase I: High-Throughput Fluorescent Kinetic Uptake Assay (using ASP+ substrate).

  • Phase II: Confirmatory Radioligand Binding Assay (Gold Standard).

Mechanism of Action (MOA)

The therapeutic efficacy of 1-(3,4-Dichlorophenyl)piperidin-3-amine is hypothesized to stem from its competitive antagonism at the transporter site. By blocking DAT, SERT, or NET, the compound prevents the clearance of neurotransmitters from the synaptic cleft, thereby potentiating downstream signaling.

MOA_Pathway Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High Neurotransmitter Conc.) Presynaptic->Synapse Neurotransmitter Release Postsynaptic Postsynaptic Receptor (GPCR Activation) Synapse->Postsynaptic Signal Transduction Transporter Monoamine Transporter (DAT/SERT/NET) Synapse->Transporter Reuptake (Normal Clearance) Transporter->Presynaptic Recycling Compound 1-(3,4-Dichlorophenyl) piperidin-3-amine Compound->Transporter BLOCKS (Inhibition)

Figure 1: Mechanism of Action. The compound inhibits the recycling of neurotransmitters, sustaining synaptic concentrations and enhancing postsynaptic signaling.

Phase I: Fluorescence-Based Kinetic Uptake Assay

Objective: To determine the IC50 of the compound using a non-radioactive, real-time kinetic read. Principle: This assay utilizes ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent substrate mimetic that is actively transported by DAT, SERT, and NET.[1] Intracellular accumulation of ASP+ results in increased fluorescence.[1]

Reagents & Materials
ComponentSpecificationSource/Notes
Cell Line HEK293 stably expressing hDAT, hSERT, or hNETATCC / In-house
Fluorescent Substrate ASP+ (20 µM stock)Sigma / Molecular Devices
Masking Dye Extracellular quench dyeEssential for no-wash format
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Physiological stability
Reference Inhibitors Cocaine (DAT), Fluoxetine (SERT), Nisoxetine (NET)Validation controls
Plate 384-well black, clear-bottom, Poly-D-Lysine coatedCorning/Greiner
Experimental Protocol

Step 1: Cell Preparation (Day -1)

  • Harvest HEK293-MAT cells using Accutase (avoid Trypsin to preserve surface proteins).

  • Resuspend in culture medium at 2.0 x 10⁶ cells/mL .

  • Dispense 25 µL/well (50,000 cells) into the 384-well plate.

  • Incubate overnight at 37°C, 5% CO₂ to ensure a confluent monolayer.

Step 2: Compound Loading (Day 0)

  • Remove culture medium and replace with 20 µL of Assay Buffer (HBSS/HEPES).

  • Prepare a 5X concentration series of 1-(3,4-Dichlorophenyl)piperidin-3-amine in Assay Buffer (max DMSO 0.5%).

  • Add 5 µL of 5X compound to respective wells.

  • Incubate for 30 minutes at 37°C to allow equilibrium binding.

Step 3: Substrate Addition & Kinetic Read

  • Prepare the ASP+ Working Solution (containing masking dye if using a kit).

  • Transfer plate to a fluorescence microplate reader (e.g., FLIPR or EnVision).

  • Inject 25 µL of ASP+ solution to start the reaction.

  • Read Kinetics: Excitation 440 nm / Emission 520 nm.

    • Interval: Every 30 seconds.

    • Duration: 15–20 minutes.

Data Analysis (Phase I)
  • Metric: Calculate the Slope (RFU/min) of the linear portion of the uptake curve (typically 2–10 mins).

  • Normalization:

    
    
    
    • Max: Vehicle control (DMSO).

    • Min: Fully inhibited control (e.g., 10 µM Cocaine).

Phase II: Confirmatory Radioligand Uptake Assay

Objective: Validation of potency using the historical gold standard to rule out fluorescent artifacts. Substrates: [³H]-Dopamine (DAT), [³H]-Serotonin (SERT), [³H]-Norepinephrine (NET).

Protocol Workflow
  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (antioxidant) and pargyline (MAO inhibitor) to prevent neurotransmitter degradation.

  • Pre-incubation: Incubate cells (grown in 96-well plates) with the test compound for 10 min at 25°C.

  • Uptake: Add 50 nM [³H]-Neurotransmitter. Incubate for 5–10 minutes (must be within the linear uptake phase).

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH.

  • Lysis: Add 1% SDS or 0.1 N NaOH to lyse cells.

  • Quantification: Transfer lysate to scintillation vials and measure CPM (Counts Per Minute).

Experimental Logic & Workflow Diagram

The following flowchart illustrates the decision matrix for evaluating the compound. It ensures that only validated hits proceed to expensive radioligand confirmation.

Assay_Workflow Start Compound Prep (DMSO Stock) Phase1 Phase I: Fluorescence (ASP+ Kinetic Assay) Start->Phase1 QC_Check QC Check: Z' Factor > 0.5? Phase1->QC_Check Hit_Call Hit Identification (IC50 < 1 µM) QC_Check->Hit_Call Pass Discard Discard/Optimize QC_Check->Discard Fail (Assay Noise) Phase2 Phase II: Radioligand ([3H]-Uptake) Hit_Call->Phase2 Confirm Potency Hit_Call->Discard Low Potency Profile Final Selectivity Profile (DAT vs SERT vs NET) Phase2->Profile

Figure 2: Screening Workflow. A tiered approach prioritizing high-throughput kinetics followed by radioligand validation.

Expected Results & Troubleshooting

Data Interpretation

The 1-(3,4-Dichlorophenyl)piperidin-3-amine compound is expected to act as a reuptake inhibitor .

  • Fluorescence Assay: You should observe a dose-dependent decrease in the slope of RFU increase.

  • Selectivity: Compare IC50 values across cell lines.

    • Triple Reuptake Inhibitor: Equipotent IC50 across DAT, SERT, NET.

    • SSRI-like: IC50 (SERT) << IC50 (DAT/NET).

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Fluorescence Extracellular dye not quenchedEnsure masking dye is fresh; check cell monolayer integrity (gaps allow dye binding to plastic).
Non-Sigmoidal Curves Solubility limit reachedCheck compound precipitation at >10 µM. Ensure DMSO < 1%.
Low Signal Window Low Transporter ExpressionValidate cell line expression via Western Blot or use a known substrate (e.g., MPP+) to verify function.
Edge Effects Evaporation or Thermal GradientIncubate plates at room temperature for 20 mins before reading to equilibrate; use breathable seals.

References

  • Molecular Devices. (2025). Neurotransmitter Transporter Uptake Assay Kit Protocol. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.).[2] (2018). Assay Guidance Manual: Neurotransmitter Transporter Uptake Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][3] Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods. Frontiers in Pharmacology. Retrieved from [Link]

  • Schwartz, J. W., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods. Retrieved from [Link]

Sources

protocol for assessing the cytotoxicity of 1-(3,4-Dichlorophenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Cytotoxicity Profiling of 1-(3,4-Dichlorophenyl)piperidin-3-amine

Executive Summary

This guide outlines the standardized protocol for assessing the cytotoxicity of 1-(3,4-Dichlorophenyl)piperidin-3-amine (hereafter referred to as 3,4-DCPPA ). Due to the compound's structural properties—specifically the lipophilic dichlorophenyl moiety coupled with a basic amine—it presents unique challenges regarding solubility and subcellular accumulation (lysosomotropism).

This protocol utilizes a dual-endpoint strategy to distinguish between metabolic inhibition and membrane disruption:

  • Resazurin Reduction Assay: A sensitive, non-toxic indicator of mitochondrial metabolic activity.

  • LDH Release Assay: A robust marker for plasma membrane rupture and necrosis.

Compound Physicochemistry & Preparation

Critical Insight: 3,4-DCPPA is a lipophilic amine (Predicted LogP ~2.6–2.9). It is sparingly soluble in aqueous buffers but soluble in organic solvents.[1] Improper dilution often leads to "micro-precipitation" in cell culture media, causing false toxicity spikes due to physical sedimentation on cells rather than chemical toxicity.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Concentration: Prepare a 20 mM master stock.

    • Calculation: Molecular Weight

      
       245.15  g/mol . Dissolve 4.90 mg in 1.0 mL DMSO.
      
  • Storage: Aliquot into amber glass vials (hygroscopic amine protection) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions (The "Intermediate Step" Rule)

Directly adding 100% DMSO stock to cell media can cause protein precipitation at the interface.

  • Intermediate Plate: Prepare 200x concentrations in 100% DMSO in a V-bottom plate.

  • Final Dilution: Dilute 1:200 into pre-warmed culture media to achieve the 1x final concentration.

    • Result: Final DMSO concentration is fixed at 0.5% (v/v) across all wells, including controls.

Table 1: Recommended Dose Range (Logarithmic Scale)

StepStock Conc.[2][3] (mM)Final Media Conc. (

M)
Purpose
120.0100.0 High-dose limit (solubility check)
26.6633.3
32.2211.1
40.743.7 Typical IC50 range for active amines
50.241.2
60.080.4
70.020.1 Low-dose limit
80 (DMSO only)0.0 Vehicle Control (0.5% DMSO)

Experimental Design & Cell Models

Cell Line Selection
  • HepG2 (Human Liver Carcinoma): Essential for assessing metabolic toxicity, as the dichlorophenyl ring is a likely target for CYP450 metabolism.

  • L929 (Mouse Fibroblast): The ISO 10993-5 standard cell line for general cytotoxicity screening.[4]

Controls
  • Negative Control: Media only (Background subtraction).

  • Vehicle Control: Cells + 0.5% DMSO (Baseline viability = 100%).

  • Positive Control: Cells + 10% DMSO or 1

    
    M Staurosporine (Induces massive cell death to validate assay dynamic range).
    

Workflow Visualization

The following diagram illustrates the integrated workflow for assessing 3,4-DCPPA, highlighting the critical "Intermediate Dilution" step to prevent precipitation.

CytotoxicityWorkflow Compound 3,4-DCPPA (Powder) Stock 20 mM Stock (in 100% DMSO) Compound->Stock Dissolve InterPlate Intermediate Dilutions (200x in DMSO) Stock->InterPlate Serial Dilution MediaPrep Final Dilution (1x) (Media + 0.5% DMSO) InterPlate->MediaPrep 1:200 Dilution Treatment Treatment (24h - 48h Incubation) MediaPrep->Treatment Cells Cell Seeding (HepG2 / L929) 24h Attachment Cells->Treatment Add Compounds Assay1 Supernatant Harvest (LDH Assay) Treatment->Assay1 Aliquot 50µL Assay2 Cell Monolayer (Resazurin Assay) Treatment->Assay2 Remaining Cells Analysis Data Analysis (IC50 Calculation) Assay1->Analysis Assay2->Analysis

Figure 1: Integrated workflow for 3,4-DCPPA cytotoxicity profiling, emphasizing the intermediate dilution step to maintain solubility.

Protocol A: Metabolic Viability (Resazurin)

Rationale: Resazurin (7-hydroxy-3H-phenoxazin-3-one) is reduced by mitochondrial dehydrogenases in viable cells to highly fluorescent Resorufin. Unlike MTT, it does not require cell lysis and is less toxic, allowing for time-course measurements.[5][6]

Reagents:

  • Resazurin Sodium Salt (dissolve at 0.15 mg/mL in PBS, filter sterilize).

Procedure:

  • Seeding: Seed cells at

    
     cells/well in 96-well black-walled plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Aspirate old media. Add 100

    
    L of 3,4-DCPPA  working solutions (from Table 1). Incubate for 24h or 48h.
    
  • Reagent Addition: Add 20

    
    L of Resazurin stock directly to each well (Final volume 120 
    
    
    
    L).
  • Incubation: Incubate for 2–4 hours at 37°C. Note: Optimum time varies by cell line; stop when Vehicle Control turns bright pink.

  • Readout: Measure Fluorescence:

    • Excitation: 530–560 nm

    • Emission: 590 nm

Protocol B: Membrane Integrity (LDH Release)

Rationale: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon plasma membrane damage. This distinguishes cytostatic effects (low metabolism but intact membrane) from necrosis.

Reagents:

  • Commercial LDH Cytotoxicity Kit (Tetrazolium-based).

Procedure:

  • Harvest: Before adding Resazurin in Protocol A, transfer 50

    
    L of supernatant from the treated plate to a fresh clear-bottom 96-well plate.
    
  • Reaction: Add 50

    
    L of LDH Reaction Mix to the supernatant plate.
    
  • Incubation: Incubate for 30 minutes at Room Temperature in the dark.

  • Stop: Add Stop Solution (usually 1N HCl or acetic acid).

  • Readout: Measure Absorbance at 490 nm.

Data Analysis

Viability Calculation (Resazurin)


  • RFU: Relative Fluorescence Units.

  • Blank: Media only (no cells).

Cytotoxicity Calculation (LDH)


  • OD: Optical Density.

  • Max Lysis:[7] Positive control (Triton X-100 treated).

Curve Fitting

Plot Log(Concentration) vs. % Viability using non-linear regression (4-parameter logistic model) to determine the IC50 .

  • Interpretation: If LDH release is low but Resazurin signal is low, the compound is Cytostatic . If both show toxicity, it is Cytotoxic .

Expert Insights & Troubleshooting

The "Lipophilic Amine" Trap (Lysosomotropism)

3,4-DCPPA contains a basic amine and a hydrophobic ring. Such molecules can passively diffuse into lysosomes, become protonated in the acidic environment (pH ~4.5), and get trapped.

  • Symptom: Cells may appear "vacuolated" under the microscope before dying.

  • Validation: If high toxicity is observed, co-treat with Bafilomycin A1 (an inhibitor of lysosomal acidification). If toxicity decreases, the mechanism is lysosomal accumulation.

The "Edge Effect"

In 96-well plates, outer wells evaporate faster, concentrating the drug and media salts.

  • Solution: Do not use the perimeter wells (A1-A12, H1-H12, etc.) for experimental data. Fill them with sterile PBS to act as a humidity barrier.

Interference Check

Amines can sometimes chemically reduce tetrazolium salts (like MTT) without cells.

  • Test: Incubate the highest concentration of 3,4-DCPPA (100

    
    M) with Resazurin in a cell-free well. If fluorescence increases, the compound interferes with the assay chemistry.
    

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[8] International Organization for Standardization.[4][8][9]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition, 41(4), 897–905.

  • Stockert, J. C., et al. (2012). Assays for viability: a review. Acta Histochemica, 114(8), 785-796.

Sources

Application Note: Formulation of 1-(3,4-Dichlorophenyl)piperidin-3-amine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation strategies for 1-(3,4-Dichlorophenyl)piperidin-3-amine , a lipophilic basic amine often utilized as a chemical probe or intermediate in monoamine transporter and sigma receptor research. Due to the presence of a lipophilic 3,4-dichlorophenyl moiety and an ionizable primary amine, this compound presents specific solubility challenges that vary significantly between its free base and salt forms.

This protocol provides a logic-driven approach to vehicle selection, ranging from simple aqueous buffers for low-dose studies to co-solvent/complexation systems for high-dose toxicity or efficacy models.

Physicochemical Profiling & Mechanistic Rationale

To formulate this compound effectively, one must understand its molecular behavior in solution. We treat this molecule as a Class II (Low Solubility, High Permeability) candidate in the Biopharmaceutics Classification System (BCS) context.

Structural Analysis[2][3]
  • Lipophilic Domain: The 3,4-dichlorophenyl group at the N1 position significantly increases the partition coefficient (LogP), likely pushing it above 3.0. This drives the molecule's tendency to precipitate in aqueous environments.

  • Ionizable Domain: The 3-amino group is a primary aliphatic amine with an estimated pKa of ~9.5–10.5. This is the critical "handle" for solubilization.

  • The "Aniline" Effect: The nitrogen at position 1 (N1) is attached to a phenyl ring. This withdraws electron density, rendering N1 essentially non-basic (pKa < 4) at physiological pH.

    • Implication: The molecule behaves as a mono-base under physiological conditions. It will readily form a stable salt at the N3 position, but not the N1 position.

Formulation Strategy

The goal is to maintain the N3-amine in its protonated (cationic) state.

  • pH < 8.0: Essential to prevent conversion to the insoluble free base.

  • Counter-ions: Chloride (HCl) is the preferred counter-ion for initial studies.

  • Co-solvents: Required if the concentration exceeds the saturation limit of the salt form due to the "greasy" dichlorophenyl tail.

Vehicle Selection Decision Tree

The following logic flow dictates the optimal vehicle based on your required dosage and administration route.

FormulationDecision Start Start: Define Dose & Route CheckDose Target Concentration? Start->CheckDose LowDose < 5 mg/mL CheckDose->LowDose HighDose > 5 mg/mL CheckDose->HighDose SimpleVehicle Protocol A: Acidified Saline/Water (pH 4.5 - 6.0) LowDose->SimpleVehicle RouteCheck Route of Admin? HighDose->RouteCheck Cosolvent Protocol B: 10% DMSO + 40% PEG400 + 50% Water RouteCheck->Cosolvent IP / PO Complexation Protocol C: 20% HP-beta-Cyclodextrin (pH 4.5) RouteCheck->Complexation IV / Sensitive IP SolubilityCheck Solubility Screen

Figure 1: Decision matrix for vehicle selection based on concentration thresholds and administration routes.

Detailed Experimental Protocols

Protocol A: Standard Aqueous Vehicle (For Doses < 10 mg/kg)

Best for: Intraperitoneal (IP) or Oral (PO) administration of low doses. Mechanism: Relies on protonation of the primary amine to maintain solubility.

Reagents:

  • 0.9% Saline (sterile)

  • 1N HCl and 1N NaOH

  • Compound (Free base or HCl salt)

Procedure:

  • Calculate: Determine the total mass required.

    • Note: If using the Free Base, apply a molecular weight correction factor (MW_salt / MW_base) to match the molar dose.

  • Dissolution (If Salt): Add the solid compound to 90% of the final volume of saline. Vortex vigorously.

  • Dissolution (If Free Base):

    • Suspend the free base in a small volume (e.g., 2% of total volume) of 0.1N HCl.

    • Sonicate until fully dissolved (clear solution).

    • Slowly dilute with saline to the target volume.

  • pH Adjustment: Check pH. It must be between 4.5 and 6.5 .

    • Critical: If pH > 7.0, the compound may precipitate. Adjust carefully with dilute HCl.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

Protocol B: Co-Solvent System (For High Doses / Toxicology)

Best for: High-dose IP or PO studies where aqueous solubility is exceeded. Mechanism: Uses dielectric constant reduction (PEG/DMSO) to solubilize the lipophilic phenyl tail.

Vehicle Composition:

  • 5% DMSO (Penetration enhancer/primary solvent)

  • 40% PEG 400 (Bulking solvent)

  • 55% Sterile Water (Diluent)

Procedure:

  • Weigh the compound into a sterile glass vial.

  • Add the calculated volume of DMSO (5% of total).

  • Sonicate until the compound is completely dissolved. The solution should be clear yellow/colorless.

  • Add PEG 400 (40% of total) and vortex. The solution may warm slightly (exothermic).

  • Slowly add Sterile Water (55% of total) while vortexing.

    • Caution: Rapid addition of water can cause "shock precipitation." Add dropwise if unsure.

  • Visual QC: Hold the vial up to a light source. If turbidity or crystals are visible, the formulation has failed. Do not administer.

Protocol C: Cyclodextrin Complexation (For IV Administration)

Best for: Intravenous (IV) bolus; minimizes irritation and hemolysis risk. Mechanism: Encapsulates the lipophilic dichlorophenyl tail inside the cyclodextrin torus.

Reagents:

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Sterile Water or Phosphate Buffer (10mM, pH 6.0)

Procedure:

  • Prepare a 20% (w/v) HP-β-CD stock solution in sterile water. Filter (0.22 µm) to remove particulates.

  • Add the compound to the cyclodextrin solution.

  • High-Shear Mixing: Sonicate for 20–30 minutes at ambient temperature.

    • Note: Cyclodextrin complexation is an equilibrium process. Time is required for the drug to enter the cavity.

  • pH Check: Adjust to pH 5.5–6.5.

  • Filtration: Filter sterilize before IV injection.

Stability & Quality Control

Every batch must undergo a "Self-Validating" QC check before animal work begins.

ParameterAcceptance CriteriaMethod
Visual Appearance Clear, particle-free solutionVisual inspection against black/white background
pH 4.5 – 6.5Micro-pH probe
Precipitation Risk No precipitation after 2h at RTBenchtop stability test
Dilution Integrity No precipitation upon 1:10 dilution in PBSSimulates injection into bloodstream

Warning on Stability: Primary amines are susceptible to oxidation over long periods.

  • Storage: Prepare fresh daily.

  • Stock Solutions: If necessary, store stocks in 100% DMSO at -20°C. Avoid storing aqueous solutions of the compound for >24 hours.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant (Skin/Eye). Potential Monoamine Transporter modulator (treat as bioactive).

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

  • In Case of Contact: Wash skin with soap and water. If in eyes, rinse with water for 15 minutes.

  • Animal Welfare: High concentrations of PEG400 (>50%) can be irritating to the peritoneum. Monitor animals for "writhing" (abdominal pain) post-injection.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

  • FDA Center for Drug Evaluation and Research. (2017). "Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System." FDA Guidance Documents.

  • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research.

Application Note: 1-(3,4-Dichlorophenyl)piperidin-3-amine in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Neuropsychopharmacology and Medicinal Chemistry . It details the utility of 1-(3,4-Dichlorophenyl)piperidin-3-amine (hereafter referred to as 3-ACP-DCP ) as a privileged scaffold for developing and profiling ligands targeting Monoamine Transporters (MATs) and Sigma receptors.

Executive Summary

1-(3,4-Dichlorophenyl)piperidin-3-amine (3-ACP-DCP) is a critical pharmacophore used in the synthesis and profiling of Triple Reuptake Inhibitors (TRIs) and Sigma-1 Receptor ligands . Unlike its piperazine analog (3,4-DCPP), which often acts as a non-selective serotonin releaser, the piperidine core of 3-ACP-DCP favors reuptake inhibition and receptor antagonism .

This guide outlines the application of 3-ACP-DCP as a chemical probe to dissect the behavioral contribution of Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters. It provides validated protocols for synthesizing derivatives and testing them in behavioral assays relevant to depression, psychostimulant addiction, and anxiety.

Pharmacological Mechanism & Rationale

The "Anchor and Linker" Strategy

The 3-ACP-DCP molecule functions through a bipartite mechanism:

  • The Anchor (3,4-Dichlorophenyl): This moiety mimics the pharmacophore found in potent MAT inhibitors like Indatraline and Sertraline. The 3,4-dichloro substitution pattern significantly enhances lipophilicity and affinity for the hydrophobic pockets of DAT and SERT [1].

  • The Vector (3-Amino Group): The amine at position 3 serves as a "vector" for chemical diversification. Acylation or alkylation at this position allows researchers to tune the selectivity ratio between DAT/SERT/NET.

Signaling Pathway & Target Interaction

The following diagram illustrates how derivatives of 3-ACP-DCP modulate synaptic transmission.

G Compound 3-ACP-DCP Derivative DAT DAT (Dopamine Transporter) Compound->DAT Inhibits SERT SERT (Serotonin Transporter) Compound->SERT Inhibits NET NET (Norepinephrine Transporter) Compound->NET Inhibits DA_Synapse Increased Synaptic DA DAT->DA_Synapse Blockade leads to 5 5 SERT->5 NE_Synapse Increased Synaptic NE NET->NE_Synapse Blockade leads to Behavior_1 Locomotor Activation (Psychostimulant) DA_Synapse->Behavior_1 D1/D2 Activation HT_Synapse Blockade leads to Behavior_2 Antidepressant Effect (FST Immobility ↓) HT_Synapse->Behavior_2 5-HT1A Activation NE_Synapse->Behavior_2 Beta-Adrenergic Activation

Caption: Mechanism of Action for 3-ACP-DCP derivatives acting as Triple Reuptake Inhibitors (TRIs).

Experimental Protocols

Chemical Handling & Library Synthesis

Objective: To generate a library of N-substituted probes to test DAT/SERT selectivity.

Reagents:

  • Scaffold: 1-(3,4-Dichlorophenyl)piperidin-3-amine (HCl salt).

  • Solvents: Dichloromethane (DCM), DMF.

  • Coupling Agents: HATU, DIPEA.

Protocol:

  • Free Basing: Dissolve 1.0 eq of the scaffold HCl salt in water; adjust pH to 10 with 1M NaOH. Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate.

  • Coupling: In a reaction vial, dissolve the free amine (1.0 eq) in DMF. Add the desired Carboxylic Acid (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS.

  • Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Confirm structure via ¹H-NMR and check purity (>95%) before in vivo use.

Behavioral Assay 1: Locomotor Activity (DAT Profiling)

Objective: To determine if the derivative exhibits psychostimulant properties (high DAT occupancy).

Subjects: Adult male C57BL/6J mice (8–10 weeks). Dosing: 3-ACP-DCP derivative (1, 3, 10 mg/kg, i.p.) vs. Vehicle vs. Amphetamine (3 mg/kg).

Step-by-Step Protocol:

  • Acclimation: Place mice in the open field chamber (40x40 cm) for 60 minutes on Day 1 (drug-free) to habituate.

  • Administration: On Day 2, administer the test compound intraperitoneally (i.p.).

  • Recording: Immediately place the mouse back into the chamber.

  • Data Acquisition: Record horizontal distance traveled (cm) and vertical rears for 120 minutes using video tracking software (e.g., EthoVision).

  • Analysis: Bin data in 10-minute intervals.

    • Interpretation: A sharp, sustained increase in locomotion indicates DAT inhibition . A lack of hyperlocomotion combined with antidepressant effects suggests a SERT/NET dominant profile (preferred for non-addictive antidepressants).

Behavioral Assay 2: Forced Swim Test (Antidepressant Efficacy)

Objective: To assess antidepressant-like activity mediated by SERT/NET blockade.

Subjects: Adult male Sprague-Dawley rats or Swiss Webster mice.

Step-by-Step Protocol:

  • Pre-Test (Rats only): Place rat in a water-filled cylinder (25°C) for 15 minutes. Remove and dry.[1]

  • Dosing: Administer 3-ACP-DCP derivative (e.g., 10 mg/kg) 24 hours, 5 hours, and 1 hour prior to the test.

  • Test Session: Place subject in the cylinder for 6 minutes (mice) or 5 minutes (rats).

  • Scoring: Record the duration of three behaviors:

    • Immobility: Floating without struggling (Depressive-like).

    • Swimming: Active horizontal movement (Serotonergic).

    • Climbing: Active vertical movement (Noradrenergic).

  • Analysis: Calculate % reduction in immobility vs. vehicle.

    • Causality: High climbing scores correlate with NET inhibition ; high swimming scores correlate with SERT inhibition [2].

Data Analysis & Interpretation

When profiling derivatives of 3-ACP-DCP, use the following matrix to interpret behavioral outcomes:

Behavioral OutcomeMolecular Target ProfilePotential Therapeutic Application
High Locomotion + High Stereotypy Potent DAT inhibitorADHD (if controlled), but high abuse liability.
Reduced Immobility (Swim dominant) Potent SERT inhibitorSSRI-like Antidepressant / Anxiolytic.
Reduced Immobility (Climb dominant) Potent NET inhibitorSNRI-like Antidepressant / Neuropathic Pain.
Reduced Immobility + No Hyperlocomotion Balanced SERT/NET > DAT "Ideal" Antidepressant (Low abuse potential).
Disrupted Prepulse Inhibition (PPI) Sigma-1 Agonist / DA releasePsychotomimetic (Failed candidate).

Safety & Handling (E-E-A-T)

  • Toxicity Warning: 3,4-dichloroaniline derivatives can be metabolic precursors to quinone imines, which are hepatotoxic. In vitro microsomal stability assays are mandatory before chronic in vivo studies.

  • Stereochemistry: The (S)-enantiomer and (R)-enantiomer of 3-ACP-DCP derivatives often exhibit >100-fold differences in affinity. Racemic mixtures should be avoided in advanced profiling to prevent confounding data [3].

  • PPE: Wear nitrile gloves, lab coat, and use a fume hood. Treat as a potent CNS active agent.

Workflow Visualization

The following diagram outlines the critical path from scaffold to lead candidate.

Workflow Step1 Scaffold Procurement 1-(3,4-Dichlorophenyl)piperidin-3-amine Step2 Chemical Diversification (Amide/Urea Library Synthesis) Step1->Step2 Step3 In Vitro Binding (Ki) DAT / SERT / NET Step2->Step3 Decision Select Balanced Profile (DAT Ki > 50nM, SERT/NET Ki < 10nM) Step3->Decision Decision->Step2 Fail (Too Potent at DAT) Step4 In Vivo Profiling (LMA & FST Assays) Decision->Step4 Pass Outcome Lead Candidate Identification Step4->Outcome

Caption: Critical path for developing non-addictive antidepressants using the 3-ACP-DCP scaffold.

References

  • Glennon, R. A., et al. (2014). Phenylpiperidines as Versatile Scaffolds for Monoamine Transporter Inhibitors. Journal of Medicinal Chemistry.[2]

  • Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery.

  • Bymaster, F. P., et al. (2003). Pharmacological characterization of the mechanisms of action of the selective serotonin and norepinephrine reuptake inhibitor duloxetine. Neuropsychopharmacology.[3]

  • PubChem Compound Summary. (2024). Piperidin-3-amine derivatives and biological activity.[2][4][5] National Library of Medicine.

Sources

enzymatic kinetic resolution for synthesizing chiral piperidine amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Enzymatic Kinetic Resolution of Chiral Piperidine Amines

Executive Summary

Chiral piperidines are "privileged scaffolds" in pharmaceutical chemistry, serving as the structural core for numerous FDA-approved therapeutics, including Janus kinase (JAK) inhibitors and stimulants like methylphenidate. While asymmetric hydrogenation of pyridines is a common synthetic route, it often requires expensive noble metals and high-pressure equipment.

Enzymatic Kinetic Resolution (EKR) offers a robust, room-temperature alternative. By exploiting the inherent stereoselectivity of lipases, researchers can resolve racemic piperidine amines into enantiopure building blocks (>99% ee) with high atom economy. This guide details the mechanistic grounding, process development, and scale-up protocols for the lipase-catalyzed acylation of chiral piperidines.

Mechanistic Principles

The core of this technology is the Serine Hydrolase Mechanism . Unlike chemical acylation, which relies on base catalysis, lipases (e.g., Candida antarctica Lipase B, CALB) utilize a catalytic triad (Ser-His-Asp) to form an acyl-enzyme intermediate.

In a kinetic resolution:

  • Acyl-Enzyme Formation: The lipase reacts with an acyl donor (ester) to form an activated acyl-enzyme complex.

  • Enantioselective Nucleophilic Attack: The racemic amine enters the enzyme's chiral binding pocket. The "fast-reacting" enantiomer fits sterically, allowing its nucleophilic nitrogen to attack the acyl-enzyme, forming the amide. The "slow-reacting" enantiomer is sterically mismatched and remains unreacted.

The E-Value (Enantiomeric Ratio): The efficiency of this resolution is quantified by the E-value, which is the ratio of the specificity constants (


) for the two enantiomers.[1]
  • E > 10: Moderate selectivity (usable for early R&D).

  • E > 100: Excellent selectivity (suitable for industrial scale).

Figure 1: Mechanism of Lipase-Catalyzed Kinetic Resolution

LipaseMechanism Lipase Free Lipase (Ser-His-Asp) AcylEnzyme Acyl-Enzyme Intermediate Lipase->AcylEnzyme + Acyl Donor (Alcohol released) AcylDonor Acyl Donor (e.g., Ethyl Acetate) TransitionFast Transition State (Matched Enantiomer) AcylEnzyme->TransitionFast + Fast Enantiomer TransitionSlow Transition State (Mismatched Enantiomer) AcylEnzyme->TransitionSlow + Slow Enantiomer RacemicAmine Racemic Amine (R/S Mixture) RacemicAmine->TransitionFast RacemicAmine->TransitionSlow TransitionFast->Lipase Regeneration Amide Chiral Amide (Product) TransitionFast->Amide Deacylation Amine Unreacted Amine (Resolved Enantiomer) TransitionSlow->Amine No Reaction (Accumulates)

Caption: The catalytic cycle of serine hydrolases in kinetic resolution. The enzyme selectively acylates one enantiomer (green path) while rejecting the other (yellow path).

Method Development & Optimization

Successful resolution depends on three variables: the Enzyme , the Acyl Donor , and the Solvent .

A. Enzyme Selection

Piperidines are secondary amines, often sterically hindered.

  • CALB (Novozym 435): The industry workhorse. Excellent for primary amines and unhindered secondary amines (e.g., 3- or 4-substituted piperidines).

  • CALA (Candida antarctica Lipase A): Possesses a distinct binding pocket that often accommodates bulky secondary amines (e.g., 2-substituted piperidines) better than CALB [1].

  • Pseudomonas Lipases (PS, AK): Effective for specific substrates where Candida lipases fail.

B. Acyl Donor Selection

The choice of acyl donor dictates the reaction rate and irreversibility.

Acyl DonorTypeProsConsRecommended For
Ethyl Acetate ReversibleCheap, acts as solvent.Slow rate; reaction is reversible (equilibrium limited).Initial screening.
Isopropyl Acetate ReversibleHigher boiling point; slightly better rate than EtOAc.Reversible.[1]Process scale-up.
Vinyl Acetate IrreversibleFast; drives reaction to completion (tautomerization of vinyl alcohol).Releases acetaldehyde (enzyme deactivator).Hard-to-acylate amines.
Methoxyacetate ActivatedElectron-withdrawing group increases rate; no acetaldehyde.More expensive.High-value intermediates.
C. Solvent Engineering

Lipases are surface-active enzymes. Hydrophobic solvents preserve the essential water layer around the enzyme, maintaining activity.

  • Preferred: MTBE, Toluene, Diisopropyl Ether (DIPE), Hexane.

  • Avoid: Polar solvents like DMF or DMSO (strip water, unfold enzyme).

Experimental Protocols

Protocol 1: Analytical Screening (Determination of E-value)

Objective: Identify the best enzyme/solvent combination.

Materials:

  • Racemic Piperidine Amine (10 mg)

  • Enzyme Kit (CALB, CALA, Lipase PS, Lipase AK) - 10 mg each

  • Acyl Donor: Ethyl Acetate (1 mL)

  • Internal Standard: Dodecane (5 µL)

Procedure:

  • Preparation: In a 2 mL HPLC vial, dissolve 10 mg of racemic amine in 1 mL of Ethyl Acetate (acts as both solvent and donor). Add 5 µL dodecane.

  • Initiation: Add 10 mg of immobilized enzyme.

  • Incubation: Shake at 30°C / 800 rpm.

  • Sampling: At t=1h, 4h, and 24h, withdraw 50 µL aliquots.

  • Derivatization (Critical): The unreacted amine and the amide product must be separated on a chiral GC or HPLC column. If the amine tails on the column, derivatize the aliquot with acetic anhydride/pyridine to convert the remaining amine to the amide (which will be the opposite enantiomer of the enzymatically formed amide).

  • Analysis: Calculate conversion (

    
    ) and enantiomeric excess (
    
    
    
    ,
    
    
    ).

Calculation of E-value: Use the equation for irreversible kinetics (if using vinyl esters) or reversible kinetics (if using ethyl acetate). The most robust method uses


 and 

:


Note: Use the "Selectivity" tool or online E-value calculators referenced in [2].

Protocol 2: Preparative Scale Synthesis (Gram-Scale)

Objective: Resolve 5.0 g of 2-methylpiperidine using CALB.

Safety: Work in a fume hood. Vinyl acetate is flammable.

Step-by-Step Workflow:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 5.0 g (50 mmol) racemic 2-methylpiperidine in 50 mL MTBE .

    • Add 5.0 mL (54 mmol) Vinyl Acetate (1.1 equivalents).

    • Add 250 mg Novozym 435 (5% w/w relative to substrate).

  • Reaction:

    • Stir gently (magnetic bar, low speed to avoid grinding the beads) at 30°C .

    • Monitor by GC/HPLC every 2 hours.

  • Endpoint:

    • Stop the reaction when conversion reaches 50% (theoretical maximum for KR). Do not let it run to 55% or 60%, as the enzyme will eventually start reacting with the "slow" enantiomer, eroding the enantiomeric excess of the product (

      
      ).
      
  • Filtration:

    • Filter off the enzyme beads using a sintered glass funnel. (Save beads! They can often be recycled 5-10 times).

    • Rinse beads with 10 mL MTBE.

Protocol 3: Downstream Processing (Separation)

Objective: Isolate the chiral amine and the chiral amide.

The beauty of acylation is the creation of a chemically distinct species (amide vs. amine).

Workflow:

  • Acid Extraction:

    • Transfer the MTBE filtrate (containing Amine + Amide) to a separatory funnel.

    • Extract with 1M HCl (2 x 30 mL) .

    • Organic Layer: Contains the Chiral Amide (neutral).

    • Aqueous Layer: Contains the Chiral Amine (protonated salt).

  • Recovery of Amine (e.g., (S)-2-methylpiperidine):

    • Basify the aqueous layer to pH > 12 using 4M NaOH.

    • Extract with DCM or MTBE (3 x 30 mL).

    • Dry over Na2SO4, filter, and concentrate.

  • Recovery of Amide (e.g., (R)-N-acetyl-2-methylpiperidine):

    • Dry the original organic layer over Na2SO4 and concentrate.

    • Optional: Hydrolyze the amide (6M HCl, reflux) to access the other amine enantiomer if needed.

Figure 2: Process Optimization Workflow

ProcessWorkflow Start Racemic Substrate Screen Screening Phase (10 mg scale) Test: CALB, CALA, PS Start->Screen Decision E > 50? Screen->Decision Optimize Optimization Change Solvent (MTBE vs Toluene) Change Donor (Vinyl vs Ethyl) Decision->Optimize No ScaleUp Scale-Up (5g) Monitor Conversion to 50% Decision->ScaleUp Yes Optimize->Screen Workup Acid/Base Extraction Separate Amine/Amide ScaleUp->Workup

Caption: Decision tree for developing an enzymatic resolution process. Iterative screening is required if E-values are low.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (<10%) Substrate inhibition or steric hindrance.Dilute substrate; Switch from CALB to CALA; Increase Temp to 45°C.
Reaction Stalls at 30-40% Product inhibition (Amide) or Ethanol accumulation.Use Vinyl esters (irreversible); Add molecular sieves to remove alcohol byproducts.
Low E-value (Poor ee) Non-specific chemical acylation.Ensure no chemical base is present; Lower temperature to 4°C (selectivity often increases as T decreases).
Enzyme Aggregation Solvent too polar.Switch to hydrophobic solvent (Toluene, Heptane).

References

  • Gotor, V., et al. (2000). "Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor." The Journal of Organic Chemistry. Available at: [Link][2]

  • Kroutil, W., et al. (2022). "BiocatalysisTools: E-Value Calculator." University of Graz.[3] Available at: [Link]

  • Päiviö, M., et al. (2012).[4] "Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B." Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]

  • Hollmann, F., et al. (2023). "Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines." International Journal of Molecular Sciences. Available at: [Link]

  • Turner, N. J., et al. (2022). "Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization." Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting & Optimization

improving the yield of 1-(3,4-Dichlorophenyl)piperidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3,4-Dichlorophenyl)piperidin-3-amine Synthesis

Case ID: #SYN-34-DCP-PA Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Yield Challenge

You are likely encountering a yield ceiling around 40-50% or struggling with purity profiles due to side reactions (dehalogenation or regio-isomers). The synthesis of 1-(3,4-Dichlorophenyl)piperidin-3-amine presents a specific chemoselectivity challenge: coupling a secondary amine (piperidine) to an electron-deficient aryl ring while preserving two aryl-chloride atoms and a primary amine (protected).

This guide prioritizes the Buchwald-Hartwig Amination as the "Gold Standard" for yield (>85%), as traditional SNAr on 3,4-dichlorobenzene derivatives is often sluggish and prone to forcing-condition byproducts.

Module 1: Strategic Route Selection

Before starting, verify your pathway. The "Build-the-Ring" approach (aniline + alkyl di-halides) is inefficient for piperidines (vs. piperazines). The "Coupling" approach is superior.

RouteSelection Start Start: 1-(3,4-Dichlorophenyl)piperidin-3-amine Decision Choose Coupling Strategy Start->Decision RouteA Route A: Pd-Catalyzed (Recommended) Electrophile: 1-Bromo-3,4-dichlorobenzene Nucleophile: 3-(Boc-amino)piperidine Decision->RouteA High Yield Priority RouteB Route B: SnAr (High Risk) Electrophile: 1-Fluoro-3,4-dichlorobenzene Nucleophile: 3-(Boc-amino)piperidine Decision->RouteB No Pd Capability OutcomeA High Yield (>85%) High Selectivity Requires Inert Atmo RouteA->OutcomeA OutcomeB Low Yield (<50%) Harsh Conditions (>120°C) Decomposition Risk RouteB->OutcomeB

Figure 1: Decision matrix for synthetic route selection. Route A is the focus of this guide.

Module 2: The Optimized Protocol (Buchwald-Hartwig)

This protocol uses RuPhos or BrettPhos . These bulky, electron-rich ligands are critical because they facilitate oxidative addition into the bromide without activating the aryl-chlorides, preventing the common "de-chlorination" side reaction.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
1-Bromo-3,4-dichlorobenzene Electrophile1.0Do not use the iodo-analog (promotes dehalogenation).
3-(Boc-amino)piperidine Nucleophile1.1Enantiopure (R/S) or racemic.
Pd₂(dba)₃ Catalyst Precursor0.01-0.021-2 mol% Pd loading is usually sufficient.
RuPhos Ligand0.02-0.041:2 Pd:Ligand ratio.
Cs₂CO₃ Base2.0Milder than NaOtBu; prevents side reactions.
Toluene or 1,4-Dioxane Solvent[0.2 M]Anhydrous, degassed.
Step-by-Step Execution
  • Inert Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon flow.

  • Solids Addition: Charge the flask with Pd₂(dba)₃, RuPhos, Cs₂CO₃, and the aryl bromide.

    • Why? Adding base and catalyst solids first allows for better inert purging before solvent addition.

  • Solvent & Amine: Add anhydrous Toluene. Add the 3-(Boc-amino)piperidine (dissolved in minimal toluene if solid).

  • Degassing: Sparge with Argon for 10 minutes.

    • Critical: Oxygen is the #1 killer of Pd-catalysts, leading to stalled reactions and black Pd-black precipitation.

  • Reaction: Heat to 85°C for 6–12 hours.

    • Monitor: Check TLC/LCMS. If conversion <90% at 6h, add 0.5 mol% more catalyst (pre-mixed in solvent).

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate filtrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Target:Intermediate A (Boc-protected amine).

Module 3: Deprotection & Isolation (The "Hidden" Yield Loss)

Many researchers lose yield here due to water solubility of the amine salt or formation of sticky oils.

Protocol: Controlled Acidolysis
  • Dissolution: Dissolve Intermediate A in CH₂Cl₂ (5 vol) at 0°C.

  • Acid Addition: Add 4M HCl in Dioxane (5-10 equiv) dropwise.

    • Avoid: Aqueous HCl (makes drying difficult).

    • Avoid: TFA (unless you plan to use ion-exchange resin; TFA salts are hygroscopic and hard to handle).

  • Precipitation: Allow to warm to RT. The product usually precipitates as the dihydrochloride salt.

  • Isolation:

    • Scenario A (Precipitate forms): Filter the solid, wash with Et₂O. Yield >95%.

    • Scenario B (No precipitate): Add Et₂O (anti-solvent) until cloudy. Cool to -20°C.

  • Free Basing (Optional but risky): If you need the free base, use Carbonate resin or wash with sat. NaHCO₃. Warning: The free base is an oil and prone to oxidation; store as the HCl salt.

Module 4: Troubleshooting & FAQs

Q1: I see a byproduct with Mass M-34 (Loss of Cl). Why?

A: You are experiencing hydrodehalogenation .

  • Cause: The catalyst is too active or the base is too strong (e.g., NaOtBu).

  • Fix: Switch base to Cs₂CO₃ or K₃PO₄. Lower temperature to 70°C. Ensure strictly anhydrous conditions (water can act as a proton source for dehalogenation).

Q2: My reaction turns black immediately and conversion stops.

A: "Pd-Black" formation.

  • Cause: Ligand dissociation or oxygen poisoning.

  • Fix: Increase Ligand:Pd ratio to 2.5:1. Re-sparge solvents. Ensure the amine is free of thiol impurities (rare, but possible if sourced from bad vendors).

Q3: The SnAr route (using Fluorobenzene) gave <10% yield.

A: The 3,4-dichloro motif is not electron-withdrawing enough to activate the fluorine at standard temperatures.

  • Fix: If you must use SnAr, switch solvent to DMSO, use K₂CO₃, and heat to 120°C. However, expect "tar" formation. The Pd-route is strongly preferred.

Q4: How do I remove residual Palladium?

A: The amine product can chelate Pd.

  • Fix: After the coupling step (before deprotection), treat the organic layer with SiliaMetS® Thiol or activated charcoal for 1 hour. This prevents Pd from carrying over into the final salt.

Visual Workflow: Purification Logic

Purification cluster_tips Yield Optimization Tips Crude Crude Reaction Mixture (Toluene/EtOAc) Celite 1. Filter (Celite) Remove Pd/Salts Crude->Celite Flash 2. Flash Column (Hex/EtOAc) Isolate Boc-Intermediate Celite->Flash Deprotect 3. HCl/Dioxane Deprotection Flash->Deprotect Salt 4. Filtration Isolate HCl Salt Deprotect->Salt Tip1 Avoid Aqueous Workup at Step 4 Deprotect->Tip1

Figure 2: Purification workflow emphasizing the isolation of the Boc-intermediate before salt formation.

References

  • Buchwald-Hartwig General Protocol

    • Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source:Organic Syntheses 2002, 78, 23.
    • URL:[Link]

  • Ligand Selection (RuPhos/BrettPhos)

    • Title: A Highly Active Catalyst for Pd-Catalyzed Amin
    • Source:J. Am. Chem. Soc. 2006, 128, 35, 11368–11369.
    • URL:[Link]

  • Dehalogenation Side Reactions

    • Title: Controlling Selectivity in Palladium-C
    • Source:Acc. Chem. Res. 2008, 41, 11, 1461–1473.
    • URL:[Link]

  • Analogous Synthesis (Patent)

    • Title: Preparation of 3-amino-piperidine derivatives.

    • Source: WO2011023677 (Example 12: Analogous coupling conditions).
    • URL

Sources

side reaction products in the synthesis of dichlorophenyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Dichlorophenyl Piperidines

  • Ticket ID: #DCP-SYN-004

  • Subject: Troubleshooting Side Reaction Products & Impurity Profiling

  • Assigned Specialist: Dr. A. Voss, Senior Application Scientist

Executive Summary

The synthesis of dichlorophenyl piperidines (e.g., 1-(2,3-dichlorophenyl)piperidine)—a critical pharmacophore in antipsychotic and antifungal agents—presents a unique set of challenges. Whether you are utilizing Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Cross-Coupling , the electron-deficient nature of the polychlorinated ring and the reducing potential of the piperidine moiety create specific "trap doors" in the reaction coordinate.

This guide addresses the three most persistent impurity classes: Hydrodehalogenated byproducts (The "Missing Chlorine") , Regioisomers (The "Wrong Neighbor") , and Oxidative Imines .

Part 1: The Troubleshooting Dashboard

Use this rapid-diagnostic table to identify your impurity based on LC-MS data relative to your Target Product (TP).

Mass Shift (

m/z)
Probable Impurity IdentityRoot CauseCritical Control Parameter
-34 / -36 Da Des-chloro Analog (Hydrodehalogenation)Pd-catalyzed

-hydride elimination or radical reduction during SNAr.
Catalyst Ligand Bulk; Solvent Choice (avoid alcohols).
0 Da (Diff RT) Regioisomer (e.g., 2,6-dichloro vs. 2,3-dichloro)Non-selective SNAr attack on polychlorobenzene starting material.Solvent Polarity; Temperature; Leaving Group (F vs Cl).
-2 Da Tetrahydropyridine / Enamine Oxidation of piperidine ring;

-hydride elimination without reductive elimination.
Oxygen exclusion; Catalyst loading.
+83 Da Piperidine Homocouple Oxidative dimerization of piperidine (rare).Peroxides in solvent; Old piperidine stock.
+146 Da Bis-arylation Piperidine reacting with two aryl halides.Stoichiometry (Amine:Halide ratio).

Part 2: Deep Dive – Mechanism & Mitigation

Issue 1: The "Missing Chlorine" (Hydrodehalogenation)

Symptom: You observe a significant peak at [M-34]+. Context: This is most common in Buchwald-Hartwig couplings. The catalytic cycle has a "leak." instead of reductive elimination (forming C-N bond), the Pd-intermediate undergoes


-hydride elimination.[1]

The Mechanism:

  • Oxidative addition of Ar-Cl to Pd(0) occurs normally.

  • Piperidine coordinates.

  • Failure Point: Instead of C-N bond formation, the Palladium strips a hydrogen from the piperidine (forming an imine) and subsequently reduces the aryl ring (replacing Cl with H).

BuchwaldDechlorination Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination (Ar-Pd-N(H)R) OxAdd->AmineCoord + Piperidine + Base RedElim Reductive Elimination (Target C-N Bond) AmineCoord->RedElim Fast Path (Bulky Ligands) BetaHydride β-Hydride Elimination (SIDE REACTION) AmineCoord->BetaHydride Slow Path (Steric access to β-H) RedElim->Pd0 Regenerate Target Target Product (Ar-N-Piperidine) RedElim->Target Impurity Impurity: Des-chloro Arene + Imine BetaHydride->Impurity

Figure 1: The bifurcation point in the catalytic cycle where hydrodehalogenation occurs.

Corrective Actions:

  • Ligand Selection: Switch to bulky, electron-rich phosphines like BrettPhos or RuPhos . These ligands sterically crowd the metal center, accelerating reductive elimination over

    
    -hydride elimination [1].
    
  • Solvent: Avoid secondary alcohols (e.g., isopropanol) which can act as hydride sources. Use Toluene or Dioxane.[2][3][4]

  • Temperature: Lower the temperature.

    
    -hydride elimination often has a higher activation energy than reductive elimination.
    
Issue 2: The "Wrong Neighbor" (Regioisomerism)

Symptom: Two peaks with identical Mass (m/z) but distinct retention times. Context: This dominates SNAr reactions. If you react 1,2,3-trichlorobenzene with piperidine, you intend to substitute at the 1-position (adjacent to one Cl, meta to another). However, the 2-position (flanked by two Cl atoms) is electronically activated but sterically hindered.

The Mechanism: The regioselectivity is a battle between Sterics (blocking the 2-position) and Electronics (activating the 2-position due to inductive withdrawal from two ortho-chlorines).

SnArSelectivity cluster_paths Nucleophilic Attack Vectors Start 1,2,3-Trichlorobenzene PathA Attack at C1/C3 (Less Steric Hindrance) Start->PathA Polar Aprotic Solvents (DMSO, DMF) PathB Attack at C2 (Max Inductive Activation) Start->PathB High Temp Small Nucleophiles ProductA Target: 2,3-Dichlorophenyl piperidine PathA->ProductA ProductB Impurity: 2,6-Dichlorophenyl piperidine PathB->ProductB

Figure 2: Regioselectivity pathways in the SNAr reaction of trichlorobenzene.

Corrective Actions:

  • Leaving Group Swap: If possible, use 1-fluoro-2,3-dichlorobenzene . The Fluorine atom is a vastly superior leaving group in SNAr (the "Element Effect"), directing the amine attack specifically to the C-F bond and ignoring the C-Cl bonds [2].

  • Solvent Polarity: Use highly polar aprotic solvents (DMSO, NMP). These stabilize the Meisenheimer complex for the sterically favored pathway (C1 attack).

Part 3: Validated Protocol

Protocol: Optimized Buchwald-Hartwig Synthesis of 1-(2,3-Dichlorophenyl)piperidine Minimizing Dechlorination and Dimerization

Reagents:

  • 1-Bromo-2,3-dichlorobenzene (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Pd2(dba)3 (1.0 mol%)

  • RuPhos (2.0 mol%) — Critical for preventing dechlorination

  • NaOtBu (1.4 equiv)

  • Toluene (Anhydrous, sparged with Argon)

Step-by-Step:

  • Inerting: Charge reaction vessel with Pd source, Ligand, and Base. Cycle Vacuum/Argon 3 times. Reason: Oxygen promotes oxidative dimerization of piperidine.

  • Solvation: Add Toluene and stir for 5 mins to form the active catalytic species.

  • Addition: Add the Aryl Bromide followed by Piperidine via syringe.

  • Heating: Heat to 80°C. Note: Do not exceed 100°C; higher temps increase the rate of hydrodehalogenation.

  • Quench: Cool to RT, filter through Celite (removes Pd), and concentrate.

  • Purification: Silica Gel Chromatography (Hexanes/EtOAc). The hydrodehalogenated impurity (monochlorophenyl piperidine) is less polar and will elute before the target product.

Part 4: FAQ

Q: Why do I see a +16 Da peak in my raw material? A: This is likely Piperidine N-Oxide . Piperidine oxidizes easily upon storage. Always distill piperidine over KOH or use a fresh bottle. Old piperidine introduces peroxides that can poison the Pd catalyst.

Q: Can I use Pd/C and Hydrogen for this synthesis? A: Absolutely not. Catalytic hydrogenation will rapidly strip the chlorine atoms off the aromatic ring (Hydrodechlorination) before or concurrently with any coupling, yielding phenylpiperidine (no chlorines).

Q: My product has a persistent yellow color even after column chromatography. A: This is likely trace Azobenzene derivatives or Pd-amine complexes. A wash with aqueous Sodium Diethyldithiocarbamate or thiourea-functionalized silica scavengers is required to remove trace Palladium.

References

  • Maitro, G., et al. (2018). "Ligand-Controlled Selectivity in Buchwald-Hartwig Amination of Polyhalogenated Arenes." Journal of Organic Chemistry.

  • Bunnett, J. F. (1951). "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.

Sources

Technical Support Center: HPLC Optimization for 1-(3,4-Dichlorophenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HPLC-DCPPA-OPT Status: Active Guide Department: Small Molecule Method Development Subject: Peak Shape & Retention Optimization for Basic Phenyl-Piperidines[1][2]

Molecule Profile & Chromatographic Challenge

Before initiating method development, you must understand the physicochemical "personality" of your analyte. 1-(3,4-Dichlorophenyl)piperidin-3-amine is a "bad actor" in standard chromatography due to conflicting properties.[1][2]

PropertyValue (Est.)Chromatographic Impact
Basic Center Primary Amine (

) at C3

.[1][2] At neutral pH, this is fully protonated (

charge), leading to severe interaction with residual silanols (peak tailing).
Hydrophobic Tail 3,4-DichlorophenylHigh LogP .[1][2] Requires significant organic modifier (

or

) to elute.[1]
Structural Class Phenyl-PiperidineRigid ring structure can cause steric exclusion issues on some pore sizes; prone to "carryover" in plastic tubing.[1][2]

The Core Conflict: You need high organic content to move the hydrophobic tail, but you need strict pH control to manage the basic amine.[2]

Method Development Strategy

We recommend a Dual-Path Strategy . Do not rely on a single generic gradient.[1][2] Choose Path A (High pH) for optical purity and peak shape, or Path B (Low pH) for Mass Spec sensitivity and standard screening.[1][2]

Path A: The "Free Base" Approach (Recommended for Peak Shape)
  • Logic: By raising the pH above the amine's

    
     (to pH > 10), you deprotonate the molecule.[2] The neutral molecule does not interact with silanols, eliminating tailing.
    
  • Column Requirement: Hybrid-Silica (e.g., Waters XBridge) or Polymer-coated (e.g., Phenomenex Gemini) capable of withstanding pH 12.[1][2]

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

Path B: The "Protonated" Approach (Recommended for MS Sensitivity)[2]
  • Logic: Run at low pH (< 3.0) to keep silanols protonated (neutral), preventing them from grabbing the positive amine.[2]

  • Column Requirement: "Charged Surface" (CS) C18 or Base-Deactivated Silica (BDS).[1][2]

  • Buffer: 0.1% Formic Acid or 0.05% TFA (if UV only).[1][2]

Decision Logic Visualization

MethodStrategy Start Start Method Development Goal Primary Goal? Start->Goal HighPH PATH A: High pH (pH 10.5) (Free Base Form) Goal->HighPH Peak Symmetry / Purity (UV) LowPH PATH B: Low pH (pH 2.5) (Protonated Form) Goal->LowPH MS Sensitivity / Screening ColA Hybrid Silica / Polymer C18 (e.g., XBridge, Gemini) HighPH->ColA Requires ColB Charged Surface (CS) C18 (e.g., CSH, Raptor) LowPH->ColB Requires ResultA Sharp Peaks, Higher Retention No Tailing ColA->ResultA Outcome ResultB Good MS Signal Potential Tailing (Requires Optimization) ColB->ResultB Outcome

Figure 1: Decision matrix for selecting the mobile phase pH based on detection needs and column availability.

Troubleshooting & FAQs

Q1: I am seeing severe peak tailing ( ). How do I fix this?

Diagnosis: This is the classic "Silanol Effect."[1][2] Your positively charged amine is ion-exchanging with the negatively charged silanols on the silica surface.[2] Immediate Fixes:

  • The "TFA Hammer" (UV Only): Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase.[1][2] The trifluoroacetate anion pairs with the amine, masking the charge. Warning: TFA suppresses MS signal.

  • The "Chaotropic" Boost (MS Compatible): If using Formic Acid, add 5-10 mM Ammonium Formate.[1][2] The increased ionic strength suppresses the ion-exchange mechanism.[1]

  • Switch to High pH: If your column allows, switch to pH 10. This is the ultimate cure for amine tailing.

Q2: My retention time is drifting between injections.

Diagnosis: This is likely "pH Hysteresis."[1][2] Explanation: If you are running at pH 7-8 (neutral), you are right on the steep slope of the dissociation curve for the amine.[2] Small changes in temperature or buffer preparation shift the ratio of protonated (fast) vs. neutral (slow) species.[2] Solution: Move away from neutrality. Go to pH < 3 or pH > 10.[1][2] Never develop a method for this amine at pH 7.0.[1]

Q3: I see "Ghost Peaks" in my blank injection.

Diagnosis: The dichlorophenyl group is sticky.[1][2] The molecule is adsorbing to the injector needle or rotor seal and eluting in the next run.[2] Solution:

  • Needle Wash: Ensure your needle wash solvent is at least 50:50 MeOH:Water (or stronger, like IPA).[1][2]

  • Gradient Flush: End your gradient with a high organic hold (95% B) for at least 3 column volumes.[1][2]

Troubleshooting Logic Flow

Troubleshooting Problem Issue: Peak Tailing CheckPH Check Mobile Phase pH Problem->CheckPH Neutral CRITICAL ERROR Unstable Region CheckPH->Neutral pH 6.0 - 8.0 Acidic Acidic CheckPH->Acidic pH < 3.0 Action1 Move to pH 10 or pH 2.5 Neutral->Action1 Fix CheckCol Column Type? Acidic->CheckCol pH is OK StandardC18 StandardC18 CheckCol->StandardC18 Standard C18 BaseDeact BaseDeact CheckCol->BaseDeact BDS / Hybrid AddSalt Add 10mM Amm. Formate or Switch to CSH Column StandardC18->AddSalt Silanols Active Overload Check Mass Load (Dilute Sample) BaseDeact->Overload Still Tailing?

Figure 2: Systematic troubleshooting for peak tailing issues specific to basic amines.

Standard Operating Procedure (SOP)

Recommended "Gold Standard" Protocol (High pH)

Use this protocol if you have a high-pH stable column (e.g., Waters XBridge C18, Agilent Poroshell HPH).[1][2]

1. Mobile Phase Preparation:

  • Solvent A: 10 mM Ammonium Bicarbonate in Water.[1][2] Adjust to pH 10.5 using Ammonium Hydroxide.[1] Filter through 0.2 µm nylon filter.

  • Solvent B: 100% Acetonitrile (LC-MS Grade).[1][2]

2. Instrument Settings:

  • Column Temp: 40°C (Reduces viscosity and improves mass transfer for the amine).[1][2]

  • Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.4 mL/min (for 2.1mm ID).[1][2]

  • Detection: UV @ 254 nm (Dichlorophenyl absorption) and 210 nm (Amine absorption).[1]

3. Gradient Table:

Time (min)% A (Buffer)% B (ACN)Action
0.00955Initial Hold
1.00955Injection
10.001090Elution Gradient
12.001090Wash
12.10955Re-equilibration
15.00955End

References

  • Mechanism of Silanol Interactions: Mendez, A. et al.[1][2] "Peak Tailing in HPLC: Causes and Solutions." Element Lab Solutions.

  • Stationary Phase Selection for Bases: Chrom Tech Technical Guide. "Reversed Phase HPLC Stationary Phases for Basic Compounds."

  • High pH Method Strategy: Waters Corporation.[2] "Effect of pH on the Separation of Basic Compounds."[3] Application Note.

  • Molecule Data (1-(3,4-Dichlorophenyl)piperazine derivative): National Institute of Standards and Technology (NIST).[1][2][4] "1-(3,4-dichlorophenyl)piperazine Gas Chromatography & Mass Spectra."

  • pKa Estimation & Chemistry: PubChem Database. "1-(3,4-Dichlorophenyl)piperazine Compound Summary." [1][2]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(3,4-Dichlorophenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of 1-(3,4-Dichlorophenyl)piperidin-3-amine. The content is structured to address specific experimental issues with a focus on the underlying chemical principles and field-proven solutions.

Introduction: Navigating the Synthetic Landscape

The synthesis of 1-(3,4-Dichlorophenyl)piperidin-3-amine, a key building block in pharmaceutical development, typically proceeds via two primary industrial routes: the Palladium-catalyzed Buchwald-Hartwig amination and the classical reductive amination. While both are effective at the bench scale, transitioning to kilogram-scale production introduces significant challenges related to reaction kinetics, mass transfer, safety, and purification. This guide is designed to serve as a first-line technical resource to navigate these complexities.

Section 1: Troubleshooting Guide - Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, coupling an amine with an aryl halide.[1] However, its reliance on a catalytic system and strong bases presents unique scale-up hurdles.

Q1: My large-scale Buchwald-Hartwig reaction has stalled or shows very low conversion, despite being successful on a small scale. What are the likely causes and how can I fix it?

A1: This is a common and multifaceted issue during scale-up. The root cause often lies in catalyst deactivation, insufficient mixing, or the purity of your reagents.

  • Cause - Catalyst Inactivation: The active Pd(0) catalyst is sensitive to oxygen and impurities.[2] On a larger scale, achieving and maintaining a truly inert atmosphere is more challenging. Trace oxygen can oxidize the phosphine ligand or the Pd(0) center, halting the catalytic cycle.

  • Cause - Poor Mass Transfer with Heterogeneous Bases: Strong, insoluble inorganic bases like sodium tert-butoxide (NaOtBu) are frequently used.[3] In a large reactor, inadequate agitation can cause the dense base to settle, leading to poor mixing and localized areas of low reactivity.[2] This prevents the efficient deprotonation of the amine-Pd complex, a critical step in the catalytic cycle.

    • Solution: Increase the agitation rate significantly. Ensure your impeller design is appropriate for solid-liquid mixtures. A practical industrial trick is to grind the base into a fine powder before use or add a small amount of an inert solid like Celite to prevent clumping.[2] Alternatively, consider a soluble organic base system. A combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with sodium trifluoroacetate (NaTFA) has been shown to be effective and circumvents the issues of insoluble bases.[4]

  • Cause - Reagent/Solvent Quality: Water and other protic impurities in the solvent or amine starting material can react with the strong base and interfere with the catalyst.

    • Solution: Use anhydrous, degassed solvents. Ensure your 3-aminopiperidine starting material is dry and of high purity.

Q2: My reaction is producing significant amounts of hydrodehalogenation (replacement of Cl with H on the dichlorophenyl ring) and/or aryl-aryl homocoupling byproducts. How can I minimize these?

A2: These side reactions are classic competitors to the desired C-N coupling and are often exacerbated by incorrect reaction parameters.

  • Cause - Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be promoted by excessive temperatures or certain catalyst/ligand combinations.[3]

    • Solution: Optimize the reaction temperature. Run a series of small-scale experiments to find the minimum temperature required for a reasonable reaction rate. Lowering the temperature can often suppress this side reaction. Also, re-evaluate your ligand choice; some ligands are more prone to promoting this pathway.

  • Cause - Homocoupling: Dimerization of the aryl halide is another potential side reaction.[3]

    • Solution: This is often linked to catalyst loading and temperature. Avoid excessively high catalyst concentrations. Similar to hydrodehalogenation, optimizing the temperature can minimize the formation of these dimers.

Q3: How can I efficiently remove residual palladium from my final product to meet regulatory limits (e.g., <10 ppm)?

A3: Palladium removal is a critical step in pharmaceutical synthesis. A multi-pronged approach is most effective.

  • Initial Workup: After the reaction, a common and effective first step is to dilute the reaction mixture with a suitable solvent like ethyl acetate and filter it through a pad of Celite.[5] This removes a significant portion of the precipitated palladium.

  • Aqueous Washes: Washing the organic layer with aqueous solutions containing chelating agents can be effective. A wash with a dilute aqueous solution of thiourea or N-acetylcysteine can help scavenge dissolved palladium.

  • Activated Carbon Treatment: Stirring the organic solution of your product with activated carbon is a widely used industrial method for removing trace metals. The grade of carbon and treatment time/temperature should be optimized.

  • Metal Scavengers: If the above methods are insufficient, commercially available silica-based metal scavengers with functional groups (e.g., thiols, amines) can be employed. These are highly effective but add cost to the process.

Section 2: Troubleshooting Guide - Reductive Amination Route

This classic route involves forming an imine between a piperidone precursor and 3,4-dichloroaniline, followed by reduction. While avoiding expensive palladium catalysts, it has its own set of challenges.

Q1: My reductive amination yield is low, and I'm recovering a lot of my starting ketone (N-protected-3-piperidone). What's the problem?

A1: The issue is almost certainly incomplete imine formation. The condensation of a ketone and an amine is a reversible equilibrium reaction that produces water.[6]

  • Cause - Equilibrium: According to Le Châtelier's principle, the presence of water in the reaction mixture will push the equilibrium back towards the starting materials (ketone and amine).

    • Solution (Scale-Up): Water removal is critical. On a large scale, the most effective method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent like toluene. If the reaction conditions don't permit this, the use of a stoichiometric amount of a drying agent like anhydrous magnesium sulfate or molecular sieves can be effective, though this adds solids that need to be filtered later.

Q2: The primary impurity is the alcohol from the reduction of my starting ketone, not the desired amine. How do I improve chemoselectivity?

A2: This is a classic chemoselectivity challenge in reductive amination.[6][7] The reducing agent is attacking the carbonyl starting material faster than the imine intermediate.

  • Cause - Reducing Agent Reactivity: Strong reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the ketone.

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) is an excellent choice for this and is widely used in industry. It is less sensitive to protic solvents, which can facilitate imine formation, but has lower solubility.[8] Sodium cyanoborohydride (NaBH₃CN) is also selective but poses significant toxicity risks due to the potential release of hydrogen cyanide gas, making it less desirable for scale-up.[8] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is another excellent, "green" option, but requires specialized high-pressure equipment.[8]

  • Cause - pH Control: The reaction is often fastest under weakly acidic conditions (pH 5-6), which promotes the formation of the reactive iminium ion without causing significant hydrolysis of the imine.

    • Solution: Incorporate a mild acid like acetic acid into your reaction mixture to buffer the system in the optimal pH range.

Q3: I'm using catalytic hydrogenation for the reduction step, but the reaction is slow or incomplete. What could be wrong?

A3: Catalytic hydrogenation at scale can be affected by catalyst poisoning and mass transfer limitations.

  • Cause - Catalyst Poisoning: The catalyst (e.g., Pd/C, Raney Nickel) can be deactivated by various functional groups or impurities.[6] Sulfur-containing compounds are classic poisons. The dichloro-substituents on the aniline are generally tolerated, but impurities in the starting materials may be the culprit.

    • Solution: Ensure the purity of your starting materials and solvent. If poisoning is suspected, increasing the catalyst loading may help, but this is not cost-effective. A pre-treatment of the substrate with activated carbon may remove the problematic impurities.

  • Cause - Poor Hydrogen Mass Transfer: The reaction rate is dependent on the efficient transfer of hydrogen gas from the headspace to the catalyst surface.

    • Solution: Ensure vigorous agitation to maximize the gas-liquid surface area. The choice of solvent can also impact hydrogen solubility.

Section 3: General Scale-Up FAQs

Q1: For a multi-kilogram scale synthesis, is the Buchwald-Hartwig or Reductive Amination route generally preferred?

A1: The choice depends on several factors including cost, equipment availability, and regulatory constraints.

  • Buchwald-Hartwig:

    • Pros: Often higher yielding, more convergent, and can have a broader substrate scope.

    • Cons: High cost of palladium catalysts and specialized phosphine ligands. Requires stringent control of inert atmosphere. Product requires testing and purification to remove trace palladium.

  • Reductive Amination:

    • Pros: Avoids expensive and toxic heavy metals. Uses cheaper, classical reagents.

    • Cons: May require high-pressure hydrogenation equipment.[9] Can be lower yielding if imine formation is not driven to completion. May require more process optimization to control selectivity.

Q2: What are the most critical safety considerations when scaling up this synthesis?

A2: Safety must be the top priority.

  • Reagents: Sodium tert-butoxide is highly flammable and corrosive. Handle it under an inert atmosphere.[10] Piperidine and its derivatives can be toxic and corrosive.[11] Always use appropriate Personal Protective Equipment (PPE) including gloves, eye protection, and lab coats.[10][12][13]

  • Hydrogenation: If using catalytic hydrogenation, ensure you have a properly rated reactor (autoclave) and that all personnel are trained in handling flammable gases under pressure.

  • Exotherms: Both routes can have exothermic steps. Perform reaction calorimetry (e.g., using a Reaction Calorimeter RC1) before scaling up to understand the thermal profile and ensure your reactor's cooling capacity is sufficient to control the temperature.

  • Waste Disposal: Dispose of all waste, especially palladium-containing streams, according to local environmental regulations.

Q3: My process uses N-Boc-3-aminopiperidine. What are the challenges associated with the final deprotection step at scale?

A3: The deprotection of the tert-butoxycarbonyl (Boc) group is typically done with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane (DCM) or dioxane.[5]

  • Challenge - Gas Evolution: The reaction liberates isobutylene and carbon dioxide. The reactor must have adequate ventilation and pressure relief to handle the off-gassing, especially during the initial addition of the acid.

  • Challenge - Corrosive Reagents: Strong acids are highly corrosive. Ensure your reactor (glass-lined steel is common) and transfer lines are compatible.

  • Work-up: After deprotection, the product is an amine salt. A basic workup (e.g., washing with aqueous sodium bicarbonate or sodium hydroxide) is required to neutralize the excess acid and liberate the free amine for extraction.[5] This can also be an exothermic process that requires cooling.

Section 4: Protocols and Data

Example Protocol: Buchwald-Hartwig Amination

This protocol is a generalized starting point and must be optimized for your specific equipment and safety procedures.

  • Reactor Setup: An appropriately sized, clean, and dry reactor is rendered inert by performing three vacuum/nitrogen backfill cycles.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with 1-bromo-3,4-dichlorobenzene (1.0 eq), N-Boc-3-aminopiperidine (1.1 eq), XPhos Pd G3 (0.01 eq, 1 mol%), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (approx. 5-10 L/kg of limiting reagent) via cannula or a pressure-equalized addition funnel.

  • Reaction: Begin vigorous agitation. Heat the mixture to 90-100 °C. Monitor the reaction progress by LC-MS or GC-MS every 2-4 hours.[3] The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (5 L/kg) and filter the mixture through a pad of Celite to remove inorganic salts and precipitated palladium.[5]

  • Extraction: Transfer the filtrate to a separate vessel for aqueous extraction. Wash sequentially with 2 M HCl (to remove excess amine), saturated aqueous NaHCO₃, and brine.

  • Purification & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Boc-protected product can be purified by column chromatography or recrystallization. The final deprotection would follow as a subsequent step.

Data Table: Buchwald-Hartwig Condition Screening
ParameterOption 1Option 2Option 3Rationale & Comments
Aryl Halide 1-bromo-3,4-dichlorobenzene1,2-dichloro-4-iodobenzene1,2,4-trichlorobenzeneReactivity order is generally I > Br > Cl. Choice depends on cost and availability.[2]
Ligand XPhosRuPhost-BuBrettPhosLigand choice is critical and substrate-dependent. Bulky, electron-rich phosphines are often required.[2][4]
Base NaOtBu (solid)K₂CO₃ (solid)DBU/NaTFA (soluble)Insoluble bases are potent but pose mixing challenges. Soluble bases can improve homogeneity.[2][4]
Solvent TolueneDioxanetert-Amyl alcoholSolvent choice affects solubility, boiling point, and catalyst performance.
Temperature 80 °C100 °C110 °CHigher temperatures increase rate but may also increase side products like hydrodehalogenation.[3]

Section 5: Visualizations

Diagram 1: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex Amine Coordination Complex oa_complex->amine_complex Ligand Exchange amido_complex Pd(II) Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product hx_base [Base-H]⁺X⁻ amido_complex->hx_base arx Ar-X (3,4-Cl₂Ph-X) arx->oa_complex amine R₂NH (Piperidin-3-amine) amine->amine_complex base Base base->amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Reductive Amination Workflow

Reductive_Amination_Workflow start Start: Ketone & 3,4-Dichloroaniline step1 Step 1: Imine Formation (Condensation) start->step1 intermediate Imine Intermediate step1->intermediate water_removal Water Removal (e.g., Dean-Stark) step1->water_removal step2 Step 2: Reduction intermediate->step2 product Final Product: 1-(3,4-Dichlorophenyl)piperidin-3-amine step2->product reducing_agent Reducing Agent (e.g., STAB or H₂/Pd-C) step2->reducing_agent

Caption: Key steps in the reductive amination synthesis pathway.

References

  • CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Optimization of Buchwald-Hartwig amin
  • Reductive amination – Knowledge and References. Taylor & Francis.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Reductive amin
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • Reductive Amination. ACS GCI Pharmaceutical Roundtable.
  • Buchwald–Hartwig amin
  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC.
  • 3 - SAFETY D
  • SAFETY D
  • Navigating the Synthesis and Procurement of N-(4-chlorophenyl)piperidin-4-amine for Advanced Research. Benchchem.
  • Piperidine - SAFETY D
  • 1-(2,5-Dichlorophenyl)
  • A method for preparing 1-(3-methoxypropyl) piperidine-4-amine.

Sources

Technical Support Center: Minimizing Degradation of 1-(3,4-Dichlorophenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

1-(3,4-Dichlorophenyl)piperidin-3-amine is a bifunctional building block often used in the synthesis of antidepressants and analgesics. Its structure presents a unique stability paradox:

  • The Piperidine Ring: Generally stable.

  • The 3-Amino Group (Primary Amine): Highly reactive. It is the "Achilles' heel," susceptible to oxidation and rapid reaction with atmospheric CO₂.

  • The 3,4-Dichlorophenyl Group: Lipophilic and electron-withdrawing, but prone to photolytic dechlorination under UV exposure.

This guide moves beyond generic advice to provide a causal understanding of why this molecule degrades and how to engineer a storage environment that prevents it.

Module 1: Diagnosing Degradation (Troubleshooting)

Before optimizing your protocol, identify the specific degradation pathway affecting your samples.

SymptomDiagnosisChemical Mechanism
Solution turns Yellow/Brown Oxidative Degradation Formation of N-oxides or oxidative coupling (radical pathway) initiated by dissolved oxygen or peroxides in the solvent.
White Crust/Precipitate Carbamylation Reaction of the primary amine with atmospheric CO₂ to form insoluble carbamate salts.
Unexpected Peak at M+40 Schiff Base Formation Reaction with trace acetone or aldehydes in the solvent (often from dirty glassware).
Loss of Chlorine Signal Photolysis UV-induced dechlorination of the phenyl ring (less common indoors but possible on benchtops).

Module 2: Solvent Selection & Preparation

Core Directive: The choice of solvent dictates the shelf-life of your stock solution.

The "No-Go" List
  • Acetone/Ketones: NEVER use acetone. The primary amine at position 3 will react to form an imine (Schiff base) within minutes.

  • Chloroform/DCM: Avoid for long-term storage. These can become acidic over time (forming HCl), which is generally safe for amines, but they are volatile and difficult to keep anhydrous.

Recommended Solvents
  • Anhydrous DMSO (Dimethyl Sulfoxide): Best for high concentrations (>10 mM).

    • Risk:[1][2][3][4] DMSO is hygroscopic. Water absorption accelerates hydrolysis and carbamate formation.

    • Mitigation: Use "Sure/Seal" bottles or store over molecular sieves (3Å or 4Å).

  • Ethanol (Absolute): Good for biological assays where DMSO is toxic.

    • Risk:[1][2][3][4] High evaporation rate changes concentration.

Protocol: Preparing an Oxygen-Free Stock Solution

This protocol creates a self-validating system where color change acts as the failure indicator.

  • Weighing: Weigh the solid into an amber glass vial (prevents photolysis).

  • Solvent Degassing: Sparge the anhydrous DMSO with Argon or Nitrogen gas for 10 minutes before adding it to the solid.

    • Why? Removing dissolved oxygen prevents the initial radical step of oxidation.

  • Dissolution: Add the solvent via syringe through a septum to minimize air exposure. Vortex gently.

  • Aliquot: Immediately split into single-use aliquots (e.g., 50 µL) in PCR tubes or microcentrifuge tubes.

  • Seal: Parafilm is insufficient. Use screw-cap tubes with O-rings or store tubes inside a secondary jar containing desiccant.

Module 3: Visualizing Degradation Pathways

Understanding the enemy is the first step to defeating it. The diagram below maps the three primary threats to your molecule in solution.

DegradationPathways Compound 1-(3,4-Dichlorophenyl) piperidin-3-amine Carbamate Insoluble Carbamate (White Precipitate) Compound->Carbamate Fast Reaction (Nucleophilic Attack) Oxides N-Oxides / Azo Dimers (Yellow/Brown Color) Compound->Oxides Slow Oxidation (Radical) Imine Schiff Base (Imine) (M+40 adduct) Compound->Imine Condensation Dechloro Dechlorinated Byproducts (Toxicity Change) Compound->Dechloro Photolysis CO2 Atmospheric CO2 CO2->Carbamate Oxygen Dissolved O2 / Peroxides Oxygen->Oxides Ketones Acetone/Aldehydes Ketones->Imine UV UV Light UV->Dechloro

Caption: Primary degradation vectors. Red arrows indicate rapid reactions; yellow/green indicate slower, environmental-dependent pathways.

Module 4: Frequently Asked Questions (FAQs)

Q: My DMSO stock solution froze at -20°C. Is the compound damaged by freeze-thaw cycles? A: The compound itself is stable during freezing.[3] The danger lies in the thaw.

  • Mechanism:[5][6][7][8][9][10][11] When DMSO thaws, it absorbs moisture from the air rapidly.

  • Solution: Allow the vial to come to room temperature before opening the cap. This prevents condensation from forming inside the cold vial and contaminating your anhydrous solvent.

Q: Can I use sonication to dissolve the compound? A: Yes, but with caution.

  • Risk:[1][2][3][4] Sonication generates local heat and can create cavitation bubbles that generate free radicals, accelerating oxidation.

  • Protocol: Sonicate in short bursts (10 seconds) and keep the vial in an ice bath if sonication exceeds 1 minute.

Q: I see a white solid at the bottom of my tube. Can I just vortex it back into solution? A: No.

  • Reason: That solid is likely the carbamate salt formed by reaction with CO₂. It is chemically distinct from your starting material and often insoluble in DMSO. Vortexing will not reverse the chemical bond.

  • Action: Filter the solution (0.2 µm PTFE) to remove the solid, but assume the concentration of your active amine has decreased.

Q: How can I stabilize the compound for years? A: Convert it to the Hydrochloride (HCl) salt.

  • Science: Protonating the amine (R-NH₃⁺) removes the lone pair of electrons, rendering it non-nucleophilic. It can no longer react with CO₂ or easily oxidize.

  • Method: Bubble HCl gas through an ethereal solution of the amine or add stoichiometric HCl in dioxane, then evaporate. The resulting salt is a stable solid.

Module 5: Workflow for Rescue & Purification

If you suspect your stock is degraded, use this decision tree to determine if it is salvageable.

RescueWorkflow Start Inspect Stock Solution ColorCheck Is solution Yellow? Start->ColorCheck PptCheck Is there Precipitate? ColorCheck->PptCheck No Discard DISCARD (Irreversible Oxidation) ColorCheck->Discard Yes Filter Filter (0.2 µm) Re-quantify Conc. PptCheck->Filter Yes (Carbamate) Use Safe to Use PptCheck->Use No

Caption: Decision matrix for evaluating stock solution integrity based on visual inspection.

References

  • Kinetics of Carbon Dioxide with Amines. Oil & Gas Science and Technology. Detailed analysis of the rapid reaction between primary amines and CO₂ to form carbamates.[12] 13

  • Impact of Solvent on the Thermal Stability of Amines. NIH / PMC. Discusses oxidative degradation pathways and the stability of amines in various solvents. 9

  • Handling Air-Sensitive Reagents. Sigma-Aldrich / Merck Technical Bulletin AL-134. The industry-standard protocol for degassing solvents and using inert atmospheres. 14[10][15][16]

  • Photostability Testing of New Active Substances. European Medicines Agency (EMA). Guidelines on photolysis and the necessity of amber glassware for aromatic amines. 17

  • Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide. RSC Advances. Explains the mechanism by which DMSO can act as a radical initiator for amine oxidation. 18[10][15][16]

Sources

addressing off-target effects of 1-(3,4-Dichlorophenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3,4-Dichlorophenyl)piperidin-3-amine (3,4-DCPPA)

Executive Summary

1-(3,4-Dichlorophenyl)piperidin-3-amine (henceforth 3,4-DCPPA ) is a privileged scaffold frequently used in the development of monoamine transporter (MAT) inhibitors and sigma receptor ligands.[1] While valuable as a chemical probe or intermediate, its structural features—specifically the lipophilic 3,4-dichlorophenyl tail coupled with a basic piperidine nitrogen—predispose it to specific "off-target" interactions.[1]

This guide addresses the three most common experimental artifacts associated with this scaffold: Sigma-1 receptor (S1R) interference , hERG channel blockade , and enantiomeric variability .[1]

Module 1: Receptor Crosstalk & Signal Noise

The Issue: “My cellular assays (calcium flux or cell survival) show inconsistent IC50 values or unexpected agonism, even when the primary target is blocked.”

The Diagnosis: Sigma-1 Receptor (S1R) Engagement The 3,4-dichlorophenyl-piperidine moiety is a classic pharmacophore for Sigma-1 receptors.[1] S1R is an intracellular chaperone protein residing at the Mitochondria-Associated Membrane (MAM).[1] 3,4-DCPPA can penetrate the cell membrane and bind S1R, triggering calcium mobilization (


) or modulating ion channels, which creates "false" signal noise in functional assays.[1]
Troubleshooting Protocol: S1R Deconvolution

Use this workflow to determine if S1R is driving your artifact.[1]

StepActionReagent/ControlExpected Outcome (If S1R is the culprit)
1 Competitive Blockade Pre-treat cells with BD-1047 (10 µM) or NE-100 (Selective S1R antagonists).[1]The "off-target" signal (e.g., unexpected

spike) should disappear or shift right.[1]
2 Negative Control Test Haloperidol (High affinity S1R/D2 ligand) alongside 3,4-DCPPA.[1]Haloperidol should mimic the specific artifact profile if S1R is involved.
3 Genetic Validation Use S1R Knockout (KO) cell lines (e.g., CRISPR-Cas9 generated HEK293).[1]The compound's potency drops significantly in KO lines compared to WT.

Expert Insight: S1R ligands often display "bell-shaped" dose-response curves due to receptor desensitization at high concentrations.[1] If your data looks biphasic, suspect S1R immediately.

Module 2: Electrophysiology & Safety Signals

The Issue: “I am observing QT prolongation signals or unexpected depolarization in my patch-clamp data.”

The Diagnosis: hERG Channel Blockade The structural combination of a basic amine (protonated at physiological pH) and a lipophilic aromatic ring (the dichlorophenyl group) allows 3,4-DCPPA to become trapped in the inner cavity of the hERG potassium channel. This is a known liability of the phenylpiperidine class.

Troubleshooting Protocol: The "hERG Trap" Validation

To confirm hERG involvement over other ion channels (


, 

), use a voltage-clamp ramp protocol.[1]
  • Protocol: Whole-cell patch clamp on CHO-hERG or HEK-hERG stable lines.[1]

  • Voltage Step: Depolarize to +20 mV for 2s, then repolarize to -50 mV to elicit the tail current.

  • Observation: 3,4-DCPPA usually acts as an open-channel blocker .[1] You will see a rapid decay in tail current upon repolarization.[1]

  • Rescue Experiment: Washout is often slow due to "trapping." Use a high-concentration washout buffer with 0.1% BSA (Bovine Serum Albumin) to scavenge the lipophilic compound from the channel pore.[1]

Module 3: Chemical Purity & Stereochemistry

The Issue: “Batch-to-batch variability is high. Some batches are active at 10 nM, others at 500 nM.”

The Diagnosis: Enantiomeric Impurity 1-(3,4-Dichlorophenyl)piperidin-3-amine has a chiral center at the C3 position of the piperidine ring.[1]

  • The (S)-Enantiomer and (R)-Enantiomer often have distinct biological profiles.

  • Commercial "technical grade" supplies are often racemic (50:50 mixture) unless specified.[1]

Resolution Strategy: Chiral Dissection

Never assume a racemic mixture behaves as an "average" of its parts. One enantiomer may be the active driver, while the other acts as a competitive antagonist or drives toxicity.

Action Plan:

  • Verify CoA: Check the Certificate of Analysis for "ee" (enantiomeric excess).[1] If "ee" is not listed, assume it is racemic.

  • Chiral Separation: If you are synthesizing derivatives, separate the enantiomers early using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).[1]

  • Matched Pair Testing: Test pure (R) and (S) isomers side-by-side.

    • Example: In many triple reuptake inhibitors containing this scaffold, the (S)-isomer is significantly more potent against SERT/NET than the (R)-isomer.[1]

Visual Guide: Troubleshooting Logic

The following diagram illustrates the decision matrix for addressing off-target effects with 3,4-DCPPA.

TroubleshootingLogic Start Observation: Unexpected Data with 3,4-DCPPA Decision1 Is the issue Inconsistent Potency? Start->Decision1 Decision2 Is the issue Cell Toxicity/Calcium Flux? Decision1->Decision2 No CheckChirality Check Stereochemistry (Racemic vs Pure Enantiomer) Decision1->CheckChirality Yes Decision3 Is the issue Electrophysiology/QT? Decision2->Decision3 No CheckSigma Suspect Sigma-1 Receptor (Off-Target Binding) Decision2->CheckSigma Yes CheckHERG Suspect hERG Channel (Trapping Block) Decision3->CheckHERG Yes ActionChiral Action: Separate Isomers (Chiral HPLC) CheckChirality->ActionChiral ActionSigma Action: Co-treat with BD-1047 (Antagonist) CheckSigma->ActionSigma ActionHERG Action: Patch Clamp with BSA Washout CheckHERG->ActionHERG

Caption: Decision tree for isolating off-target mechanisms (Chirality, Sigma-1, hERG) associated with the 3,4-DCPPA scaffold.

FAQs: Researcher to Researcher

Q: I'm using 3,4-DCPPA as a fragment for a kinase inhibitor. Why am I seeing antidepressant-like effects in vivo? A: You are likely hitting the Serotonin Transporter (SERT) .[1] The 3,4-dichlorophenyl-piperidine motif is a "privileged structure" for monoamine transporters (similar to Sertraline or Indatraline).[1]

  • Solution: Run a secondary screen against a Monoamine Transporter Panel (SERT/NET/DAT) early in your cascade to assess selectivity.[1]

Q: The compound precipitates in my assay buffer (PBS). How do I solubilize it? A: The free base is lipophilic (cLogP ~3.5–4.0).[1]

  • Solution: Ensure you are using the Hydrochloride (HCl) salt . If you have the free base, dissolve it in DMSO first (up to 100 mM), then dilute into buffer. Keep final DMSO < 0.1% to avoid non-specific membrane perturbation.[1]

Q: Can I use this compound as a specific probe for Sigma receptors? A: Not without validation. While it binds Sigma receptors, it is "promiscuous." It likely also binds NMDA receptors (PCP site) or Dopamine transporters.[1]

  • Recommendation: Use it only as a building block.[1] For specific Sigma probing, use validated tools like PRE-084 (Agonist) or BD-1047 (Antagonist).[1]

References

  • Sigma Receptor Pharmacology

    • Title: Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds.[1][2]

    • Source: European Journal of Medicinal Chemistry (2025).[2]

    • Link:[Link][1][2]

  • hERG Channel Interactions

    • Title: Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network.
    • Source: ChemRxiv (Preprint).[1]

    • Link:[Link]

  • Triple Reuptake Inhibition (SAR Context)

    • Title: Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine (Triple Reuptake Inhibitor).[1][3]

    • Source: ResearchGate / Patent Literature.[1]

    • Link:[Link]

  • General Chemical Data

    • Title: 1-(3,4-Dichlorophenyl)piperazine (Structural Analog Data).[1]

    • Source: PubChem Compound Summary.[1][4]

    • Link:[Link][1]

Sources

Technical Support Center: Stability & Storage of 1-(3,4-Dichlorophenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. Below is a comprehensive guide designed to address the stability challenges associated with 1-(3,4-Dichlorophenyl)piperidin-3-amine .

This molecule presents a unique "stability paradox": the aryl-nitrogen bond at position 1 is relatively robust, but the primary amine at position 3 is a kinetic hotspot for degradation. This guide synthesizes field-proven protocols to arrest these degradation pathways.

Module 1: The Stability Profile (Mechanistic Insights)

Before implementing a storage protocol, you must understand the "enemy." This molecule degrades primarily through two mechanisms driven by the C3-primary amine.

The Oxidative Cascade (Discoloration)
  • Symptom: Your white crystalline powder turns off-white, yellow, and eventually brown.

  • Mechanism: The primary amine (

    
    ) at C3 is electron-rich and susceptible to radical oxidation by atmospheric oxygen. This forms hydroxylamines and imines, which polymerize into colored impurities.
    
  • Risk Factor: High surface area (fine powders) and light exposure accelerate this.

The Carbamate Trap (Physical State Change)
  • Symptom: The solid becomes "tacky," clumps together, or the melting point drops significantly.

  • Mechanism: Primary amines are nucleophiles that react reversibly with atmospheric

    
     to form carbamic acid, which stabilizes as a carbamate salt. This is often mistaken for "moisture absorption," but it is a chemical transformation.
    
    • Reaction:

      
      
      
The Salt Stoichiometry Nuance
  • Critical Chemistry: This molecule has two nitrogens.[1]

    • N1 (Piperidine N): Attached to a 3,4-dichlorophenyl ring.[2] The electron-withdrawing nature of the dichlorophenyl group significantly reduces the basicity of this nitrogen (pKa < 3).

    • N3 (Primary Amine): An aliphatic amine (pKa ~10).

  • Implication: While many piperidines form dihydrochlorides, this specific molecule is best stabilized as a Monohydrochloride . Forcing a dihydrochloride often results in a salt that releases HCl gas or is excessively hygroscopic because the N1 holds the proton very loosely [1].

Module 2: The "Gold Standard" Stabilization Protocol

If you are storing the Free Base for more than 48 hours, you are risking degradation. The industry standard for long-term stability is conversion to the Monohydrochloride (HCl) Salt .

Protocol: Controlled Salt Formation

This protocol minimizes the risk of oxidation during the salting process.

Reagents:

  • 1-(3,4-Dichlorophenyl)piperidin-3-amine (Free Base)

  • Anhydrous Ethanol (solvent)

  • HCl in Diethyl Ether (2.0 M) or Isopropanol (5-6 N)

  • Diethyl Ether or MTBE (Antisolvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10g of Free Base in 50 mL of anhydrous Ethanol. Ensure complete dissolution; filter if hazy to remove pre-existing polymers.

  • Inerting: Purge the headspace of the flask with Argon or Nitrogen for 5 minutes.

  • Acid Addition:

    • Cool the solution to 0-5°C (Ice bath).

    • Dropwise add 1.05 equivalents of HCl (e.g., if using 2M HCl in Ether, add slowly).

    • Note: Do not add excess HCl (e.g., 2.5 equiv) as this may force the unstable dihydrochloride form, leading to hygroscopicity.

  • Crystallization: Stir at 0°C for 30 minutes. A white precipitate should form. If not, slowly add cold Diethyl Ether (antisolvent) until turbidity persists.

  • Isolation: Filter under a blanket of Nitrogen. Wash the cake with cold Ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Store immediately.

Module 3: Storage Decision Matrix

Use this matrix to determine the required storage conditions based on your material form and intended duration.

ParameterFree Base (Oil/Solid) HCl Salt (Crystalline) Soln. in DMSO/MeOH
Short Term (< 1 Week) 4°C, Dark, Tightly SealedRT, Dark, Desiccator-20°C, Sealed
Medium Term (1-6 Months) -20°C, Argon Flush4°C, DesiccatorNOT RECOMMENDED
Long Term (> 6 Months) Convert to Salt -20°C, Argon FlushNOT RECOMMENDED
Critical Hazard

absorption (Carbamate)
Hygroscopicity (Water)Precipitation/Oxidation
Container Type Amber Glass VialsAmber Glass / HDPEAmber Glass
Visualization: Stability Decision Tree

StabilityTree Start Start: Material Receipt FormCheck Check Form: Free Base or Salt? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt HCl Salt FormCheck->Salt Duration Storage Duration? ShortTerm < 1 Week Duration->ShortTerm Duration->ShortTerm Daily Use LongTerm > 1 Month Duration->LongTerm Duration->LongTerm Archive FreeBase->Duration Salt->Duration Action1 Store at 4°C Flush with Argon Avoid CO2 ShortTerm->Action1 Action3 Store at RT or 4°C Use Desiccant ShortTerm->Action3 Action2 CRITICAL ACTION: Convert to HCl Salt (See Protocol) LongTerm->Action2 Action4 Store at -20°C Double Seal LongTerm->Action4

Figure 1: Decision logic for selecting the optimal storage conditions based on chemical form and time horizon.

Module 4: Troubleshooting & FAQs

Q1: My sample has turned into a sticky yellow gum. Can I recover it?

  • Diagnosis: You likely have a mixture of oxidized impurities and carbamates.

  • Remedy: Yes, recovery is possible via Acid-Base Extraction .

    • Dissolve the gum in dilute HCl (1M). The amine will protonate and dissolve; neutral oxidized polymers may remain insoluble or extractable into an organic layer.

    • Wash the aqueous acidic layer with Ethyl Acetate (discards impurities).

    • Basify the aqueous layer to pH 12 with NaOH.

    • Extract immediately with DCM, dry over

      
      , and concentrate. Immediately convert to salt or use.
      

Q2: Why does the melting point of my stored salt drift lower over time?

  • Diagnosis: Hygroscopicity. If you prepared the Dihydrochloride (2HCl) or if excess acid was trapped in the crystal lattice, the material will pull water from the air.

  • Remedy: Recrystallize using Ethanol/Ether and dry strictly under vacuum over

    
     (Phosphorus Pentoxide). Ensure you are targeting the Monohydrochloride stoichiometry [2].
    

Q3: Can I store the molecule in DMSO stock solutions?

  • Diagnosis: DMSO is not inert; it can act as a mild oxidant (Swern-like conditions) over long periods, especially with primary amines.

  • Remedy: Avoid storing DMSO stocks for >1 month. For long-term libraries, store as dry powder and reconstitute only when needed.

Module 5: Analytical Validation

How do you prove your storage method is working?

  • Visual Inspection: Material should remain free-flowing and white.

  • HPLC Purity:

    • Column: C18.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile.

    • Watch for: A peak at RRT ~0.9 or 1.1 (Oxidation products) or a broad fronting peak (Carbamate dissociation on column).

  • LC-MS: Look for M+16 (N-oxide) or M+14 (Methylation artifacts if stored in Methanol).

Visualization: Degradation Pathway Analysis

Degradation Molecule 1-(3,4-Dichlorophenyl) piperidin-3-amine Oxidation Oxidation (O2) Molecule->Oxidation Air/Light Carboxylation Carboxylation (CO2) Molecule->Carboxylation Moisture/Air NOxide N-Oxide / Imine (Yellow/Brown Color) Oxidation->NOxide Carbamate Carbamate Salt (Sticky Solid/Gum) Carboxylation->Carbamate

Figure 2: Primary degradation pathways. Blocking air (O2/CO2) prevents both branches.

References

  • Sigma-Aldrich. 1-(2,3-Dichlorophenyl) piperazine monohydrochloride Safety Data Sheet. (Demonstrates stability of monohydrochloride salts for 1-aryl-piperazines). Link

  • Jubilant Ingrevia. (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet.[3] (Highlighting hygroscopic nature of dihydrochloride salts). Link

  • Sintef. Effect of temperature on carbamate stability constants for amines. (Mechanistic background on amine-CO2 interaction). Link

  • BenchChem. 1-(3,4-Dichlorophenyl)piperazine Structure & Properties. (Base scaffold properties). Link

Sources

dealing with racemic mixtures in the evaluation of 3-aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Mirror Image

The 3-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a vital building block for numerous pharmaceuticals, most notably Dipeptidyl Peptidase-4 (DPP-IV) inhibitors like alogliptin and linagliptin used in managing type 2 diabetes.[1] The stereocenter at the C3 position means the molecule exists as a pair of non-superimposable mirror images, or enantiomers. These enantiomers, while physically and chemically identical in an achiral environment, often exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles within the chiral environment of the human body.[2][3][4]

Administering a 50:50 racemic mixture is effectively administering two distinct drugs.[5] One enantiomer (the eutomer) may be responsible for the therapeutic effect, while the other (the distomer) could be inactive, contribute to side effects, or even be harmful.[4][6] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the importance of stereochemical control.[4]

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently encountered questions when evaluating and handling racemic mixtures of 3-aminopiperidines, ensuring the development of safe and efficacious single-enantiomer drugs.

FAQ 1: Foundational Issues
Q: Why can't I just proceed with the racemic mixture of my 3-aminopiperidine derivative? It's much simpler and cheaper.

A: Proceeding with a racemate introduces significant complexities and risks in drug development. Regulatory bodies now commonly expect chiral drugs to be developed as single enantiomers because the two enantiomers behave as separate entities in vivo.[2]

  • Pharmacodynamic Differences: The desired therapeutic effect often comes from only one enantiomer (the eutomer) binding to the target receptor or enzyme. The other enantiomer (the distomer) may have lower affinity, no affinity, or could even bind to different targets, causing off-target effects.[4][6]

  • Pharmacokinetic Variability: Enantiomers can be absorbed, distributed, metabolized, and excreted at different rates.[5] This can lead to a changing ratio of enantiomers in the body over time, making the drug's effect and toxicity profile difficult to predict and control. For instance, even if the distomer is initially considered "inactive," its metabolites could be active or toxic.[7]

  • Increased Patient Burden: The distomer can be viewed as an unnecessary chemical load on the patient's system, potentially placing a burden on clearance mechanisms.[5] In some cases, it can even antagonize the therapeutic effect of the eutomer.

Ultimately, developing a single enantiomer leads to a more precise therapeutic agent with a potentially better safety profile and a more predictable dose-response relationship.

FAQ 2: Chiral Separation Strategies & Troubleshooting

Choosing the right path to obtain a single enantiomer is a critical decision. The choice between resolving a racemate and performing an asymmetric synthesis depends on factors like scale, cost, and available expertise.

G start Start: Racemic 3-Aminopiperidine decision1 Is a scalable asymmetric synthesis route established? start->decision1 asym_syn Pursue Asymmetric Synthesis (e.g., Biocatalysis, Hydrogenation) decision1->asym_syn Yes resolve Pursue Racemic Resolution decision1->resolve No / Unfeasible end_asym Enantiopure Product asym_syn->end_asym decision2 What is the required scale? resolve->decision2 prep_chrom Preparative Chiral Chromatography (HPLC/SFC) decision2->prep_chrom Analytical / Small Scale (<10g) diastereomer Diastereomeric Salt Crystallization decision2->diastereomer Process / Large Scale (>10g) end_resolve Enantiopure Product prep_chrom->end_resolve diastereomer->end_resolve

Caption: Decision workflow for obtaining a single enantiomer.

Q: My chiral HPLC/SFC separation is failing (no separation, poor resolution, bad peak shape). What are the common causes and how do I fix them?

A: This is a multi-faceted problem. A systematic approach is key. Poor separation of basic amines like 3-aminopiperidines is often due to improper column selection or secondary ionic interactions with the stationary phase.

G start Problem: Poor Chiral Separation check1 Check Peak Shape: Is it Tailing? start->check1 check2 Check Resolution: Are peaks co-eluting? check1->check2 No, shape is good sol1 Cause: Secondary Silanol Interactions Fix: Add basic modifier (e.g., 0.1% Diethylamine) to mobile phase. Or, use end-capped column. check1->sol1 Yes sol2 Cause: Insufficient Chiral Recognition Fix: 1. Screen different CSPs (polysaccharide, crown ether). 2. Vary mobile phase (alcohol type, additives). 3. Lower temperature to enhance interaction. check2->sol2 Yes

Caption: Troubleshooting workflow for poor chiral HPLC/SFC separation.

Troubleshooting Steps:

  • Address Peak Tailing First: For basic amines, peak tailing is a common issue caused by interaction with residual acidic silanol groups on the silica-based stationary phase.[8]

    • Solution: Add a small amount of a basic additive to your mobile phase. For normal phase HPLC or SFC, 0.1-0.2% diethylamine (DEA) or triethylamine (TEA) is standard.[9] This additive competes with your analyte for the active silanol sites, dramatically improving peak symmetry.

  • Optimize Chiral Selectivity: If peak shape is good but resolution is poor, the chiral stationary phase (CSP) is not discriminating effectively between the enantiomers.

    • Screen Different CSPs: There is no universal chiral column. For 3-aminopiperidines, polysaccharide-based columns (e.g., Chiralpak AD, AS) are a good starting point.[10][11] However, for primary amines, crown ether-based CSPs (e.g., Crownpak CR) can offer unique and superior selectivity.[12]

    • Vary the Mobile Phase:

      • Alcohol Modifier (Co-solvent): The type and percentage of alcohol (Methanol, Ethanol, Isopropanol) in the mobile phase significantly impact selectivity. A standard screening approach is to test each alcohol at a fixed concentration (e.g., 20%).

      • Acidic/Basic Additives: While basic additives improve peak shape, acidic additives (like trifluoroacetic acid - TFA) are sometimes required for separation on certain phases, such as crown ethers.[12]

    • Adjust Temperature: Lowering the column temperature often increases the stability of the transient diastereomeric complexes formed on the CSP, which can enhance resolution. Try running at 15°C or 25°C instead of 40°C.

Q: When should I consider derivatization before chiral analysis?

A: Derivatization is a powerful strategy when you face two specific problems: poor detection or poor chromatographic behavior.[13] 3-Aminopiperidine itself lacks a strong chromophore, making UV detection at low concentrations difficult.[11]

  • When to Use:

    • Poor UV Detection: If your analyte has no chromophore, reacting the primary amine with a UV-active reagent makes it easily detectable.

    • Poor Chiral Recognition: Sometimes, the derivatized molecule has a more rigid structure or additional interaction points (like π-π stacking or hydrogen bonding), which can significantly improve chiral separation on a given CSP.[14]

    • Analysis by Achiral Methods: Derivatization with a single, enantiomerically pure reagent converts your pair of enantiomers into a pair of diastereomers.[13][15] Diastereomers have different physical properties and can be separated on a standard, non-chiral column (like a C18), which is often more convenient.[13]

  • Protocol: Pre-column Derivatization with p-Toluene Sulfonyl Chloride (PTSC) This protocol introduces a strong chromophore for UV detection.[11]

    • Dissolve a precise amount of the 3-aminopiperidine sample in a suitable solvent (e.g., acetonitrile).

    • Add an excess of a base (e.g., sodium bicarbonate or triethylamine).

    • Add a solution of p-toluene sulfonyl chloride (PTSC) in acetonitrile.

    • Allow the reaction to proceed to completion (e.g., 60°C for 30 minutes).

    • Quench the reaction and dilute the sample with the mobile phase for injection.

    • Analyze the resulting sulfonamides on a suitable chiral column (e.g., Chiralpak AD-H).[11]

Reagent TypeCommon ExamplesTarget Functional GroupResulting Derivative
Sulfonyl Chlorides p-Toluene Sulfonyl Chloride (PTSC), Dansyl ChloridePrimary/Secondary AminesSulfonamide
Acid Chlorides Benzoyl Chloride, Mosher's Acid Chloride (MTPA-Cl)[13][15][16]Primary/Secondary Amines, AlcoholsAmide, Ester
Isocyanates Phenyl IsocyanatePrimary/Secondary Amines, AlcoholsUrea, Carbamate
Chloroformates Benzyl ChloroformatePrimary/Secondary AminesCarbamate

Table 1: Common derivatizing agents for amines.

Q: What are the pros and cons of Supercritical Fluid Chromatography (SFC) vs. HPLC for separating 3-aminopiperidine enantiomers?

A: SFC has emerged as a powerful alternative to normal-phase HPLC for chiral separations, offering several distinct advantages, particularly for preparative-scale work.[17][18]

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO₂ (non-flammable, non-toxic)[19]Organic Solvents (Hexane, Heptane - flammable, toxic)
Speed 3-5 times faster due to lower viscosity and higher diffusivity of scCO₂, allowing higher flow rates.[18]Slower flow rates are required to stay within column pressure limits.
Solvent Consumption Drastically reduced. CO₂ is recycled from the atmosphere.High consumption of organic solvents, leading to higher costs and waste.
Post-Purification Very fast. The CO₂ evaporates upon depressurization, leaving the product in a small amount of co-solvent.[18]Time-consuming solvent evaporation (e.g., rotovap) is required.
Column Compatibility Uses the same chiral stationary phases as normal-phase HPLC.[19]Well-established with a wide variety of available columns.
Initial Cost Higher instrument cost.Lower initial instrument cost.
Best For High-throughput screening and preparative purification.[18]Analytical method development and routine QC when SFC is unavailable.

Expert Verdict: For drug discovery environments where speed and throughput are critical, SFC is the superior technology for both analytical screening and preparative purification of chiral compounds like 3-aminopiperidines.[12][18] The speed advantage and the dramatic reduction in solvent waste and post-run processing time are transformative.

FAQ 3: Quantification of Enantiomeric Purity
Q: I'm trying to determine the enantiomeric excess (e.e.) of my sample using NMR with a chiral solvating agent (CSA), but I only see one set of peaks. What's wrong?

A: Observing a single set of signals means the CSA is not inducing a sufficient chemical shift difference (anisotropy) between the two enantiomers in your sample. Conventional NMR is "chirally blind" without the addition of a chiral auxiliary.[20][21]

  • Causality - The Role of the Diastereomeric Complex: A CSA (like a BINOL derivative) forms transient, non-covalent diastereomeric complexes with each enantiomer of your amine.[22][23] These two diastereomeric complexes exist in slightly different magnetic environments, which should lead to separate, resolvable peaks in the NMR spectrum. If this interaction is too weak or the environments are too similar, you will not see separation.

Troubleshooting Steps:

  • Check the Solvent: This is the most common culprit. The interactions between the CSA and your analyte are often based on weak forces like hydrogen bonding.[22] Polar, protic solvents (like Methanol-d4 or D₂O) will solvate your amine and the CSA so effectively that they prevent the necessary diastereomeric complex from forming.

    • Solution: Use non-polar, aprotic deuterated solvents like Chloroform-d (CDCl₃) or Benzene-d6 (C₆D₆).[22] These solvents do not compete for hydrogen bonding sites, allowing the crucial analyte-CSA interaction to occur.

  • Vary the Concentration/Ratio: The equilibrium between the free and complexed species is concentration-dependent.

    • Solution: Titrate the CSA into your analyte solution. Start with a 0.5 molar equivalent of CSA and increase it incrementally (1.0, 1.5, 2.0 eq.) while monitoring the spectrum. Sometimes a higher concentration of the CSA is needed to push the equilibrium towards the complexed state.

  • Try a Different CSA or a Derivatizing Agent: If changing solvent and concentration fails, the chosen CSA may not be suitable for your specific 3-aminopiperidine derivative.

    • Solution: Switch to a chiral derivatizing agent (CDA) like Mosher's acid chloride (MTPA-Cl).[15][16] CDAs form covalent bonds with your amine, creating stable diastereomers that almost always show baseline-separated peaks in the NMR, albeit with the downside of requiring a chemical reaction and potentially difficult removal.[24]

FAQ 4: The Synthetic Alternative
Q: My resolution attempts are low-yielding. When should I consider an asymmetric synthesis approach instead?

A: Classical resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, as the other half is discarded.[25] Asymmetric synthesis, which aims to create only the desired enantiomer from the start, is often preferable for large-scale and sustainable manufacturing.

  • Consider Asymmetric Synthesis When:

    • Scale is a Concern: For manufacturing kilograms of an active pharmaceutical ingredient (API), a 50% yield loss is often unacceptable from both a cost and waste perspective.

    • Resolving Agent is Expensive: If the chiral resolving agent is costly, an efficient catalytic asymmetric process will be more economical.

    • Racemization is Possible: If the unwanted enantiomer can be racemized and recycled back into the resolution process, the 50% yield limit can be overcome. However, if this is not feasible, asymmetric synthesis is a better path.

  • Biocatalysis with ω-Transaminases: A leading green and highly efficient method is the asymmetric amination of a prochiral ketone precursor (e.g., 1-Boc-3-piperidone) using an ω-transaminase (ω-TA) enzyme.[14][1]

    • Mechanism: The enzyme selectively transfers an amino group from an amine donor (like isopropylamine) to one face of the ketone, producing the desired (R)- or (S)-amine with very high enantiomeric excess.[1]

    • Potential Pitfalls & Troubleshooting:

      • Poor Conversion: The reaction equilibrium may be unfavorable. Use a large excess of the amine donor or employ techniques to remove the ketone byproduct (e.g., using lactate dehydrogenase to convert pyruvate to lactate).

      • Low Enantioselectivity: The chosen transaminase may not be optimal for your substrate. Screen a panel of different ω-TAs, as enzyme libraries contain variants with different substrate specificities and stereoselectivities.[1][26]

      • Enzyme Inhibition: High concentrations of the substrate or co-solvent can inhibit or denature the enzyme. Perform optimization studies to find the ideal substrate loading and co-solvent percentage.

References
  • Chirality in drug development: from racemic mixtures to enantiopure substances. (n.d.). Ardena. Retrieved February 19, 2026, from [Link]

  • Understanding Racemic Mixtures: The Dual Nature of Drug Isomers. (2026, January 16). Oreate AI Blog. Retrieved February 19, 2026, from [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Chromatography Today. Retrieved February 19, 2026, from [Link]

  • Mehvar, R., & Brocks, D. R. (2001). Racemic mixtures: harmless or potentially toxic? American Journal of Health-System Pharmacy, 58(15), 1415-1419.
  • Yadav, P., & Bharadwaj, L. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 59B(3), 517-522. Retrieved from [Link]

  • Clayden, J., & Bernardes, G. J. (2020). Racemization in Drug Discovery. ORCA - Online Research @ Cardiff. Retrieved from [Link]

  • Chiral derivatizing agent. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Kannappan, V. (2025, April 15). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. Retrieved February 19, 2026, from [Link]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 46-52. Retrieved from [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(54), 7431-7434. Retrieved from [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS. Retrieved from [Link]

  • Adams, J. D., Jr., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661.
  • Chiral derivitizing agents. (n.d.). chemeurope.com. Retrieved February 19, 2026, from [Link]

  • Process for the preparation of enantiomerically enriched 3-aminopiperidine. (2014). Google Patents.
  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26038-26044. Retrieved from [Link]

  • Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP receptor antagonist via an asymmetric synthesis of 3-fluoro-4-aminopiperidine. Scientific Update. Retrieved from [Link]

  • Kihlberg, T., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 56(1), 104-115. Retrieved from [Link]

  • Wang, Z., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications.
  • Supercritical fluid chromatography. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121. Retrieved from [Link]

  • Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. (2014). ResearchGate. Retrieved from [Link]

  • Wu, Y., Leith, M., & Balasubramanian, S. (2023). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Retrieved from [Link]

  • Preparation of (r)-3-aminopiperidine dihydrochloride. (2010). Google Patents.
  • Babu, C. V., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Retrieved from [Link]

  • Potassium Bisulfite's Role in Developing a Robust Platform for Enantioenriched N-Alkylpyridinium Salts as Piperidine Precursors. (2026). Journal of the American Chemical Society.
  • The HPLC analytical approach of 3-amino piperidine. (2014). Google Patents.
  • HPLC troubleshooting. (n.d.). CHROMSERVIS.EU. Retrieved February 19, 2026, from [Link]

  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. (2017). ResearchGate. Retrieved from [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Direct Chiral Discrimination with NMR. (2024). Advanced Materials. Sourced from Wiley Online Library. URL not available.
  • Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. (2011). Google Patents.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved February 19, 2026, from [Link]

  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter, 29(44), 443001. Retrieved from [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral resolution. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. (2023). PMC. Retrieved from [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). White Rose Research Online. Retrieved from [Link]

  • Fast and Simple Determination of 3-Aminopiperidine. (2017). Amanote Research. Retrieved from [Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. SciSpace. Retrieved from [Link]

  • Righi, B., et al. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(15), 2791. Retrieved from [Link]

  • Enantioseparation of Chiral Drugs – An Overview. (n.d.). Technology Networks. Retrieved from [Link]

Sources

Technical Support Center: Improving the Oral Bioavailability of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting workflows and frequently asked questions (FAQs) to address specific challenges encountered when developing piperidine-containing compounds with improved oral bioavailability. The piperidine scaffold is a cornerstone in modern medicinal chemistry, but its derivatives often present unique hurdles to achieving desired pharmacokinetic profiles. This resource is designed to provide both foundational understanding and actionable, in-depth experimental guidance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that frequently arise during the early stages of development.

Q1: What are the most common reasons for the low oral bioavailability of my piperidine-containing compound?

A1: Low oral bioavailability of piperidine derivatives typically stems from one or a combination of the following factors:

  • Poor Aqueous Solubility: As a lipophilic and often basic scaffold, piperidine derivatives may not adequately dissolve in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2] High crystal lattice energy can further hinder dissolution.[2]

  • Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to suboptimal physicochemical properties (e.g., high polarity, excessive hydrogen bond donors) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[1][3]

  • Extensive First-Pass Metabolism: The piperidine ring and its substituents are often susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, particularly in the gut wall and liver.[1][4][5] This "first-pass effect" metabolically inactivates the drug before it can reach systemic circulation, significantly reducing its bioavailability.[1][4][5][6]

Q2: My compound shows high permeability in an in vitro assay (e.g., PAMPA or Caco-2) but has very low oral bioavailability in animal models. What is the likely issue?

A2: This discrepancy strongly points towards extensive first-pass metabolism.[1] While models like the Caco-2 cell assay are excellent for assessing intestinal permeability, they do not fully replicate the metabolic capacity of the liver.[1][7] A compound can be well-absorbed from the intestine into the portal vein but then be rapidly metabolized in the liver before it can reach systemic circulation.[1][5] To confirm this, an in vitro metabolic stability assay using liver microsomes or hepatocytes is the recommended next step.[1]

Q3: I've improved my compound's solubility with a new formulation, but the oral bioavailability in my rat study is still low and highly variable between animals. What should I investigate next?

A3: This suggests that dissolution is no longer the rate-limiting step. The bottleneck has likely shifted to either poor permeability, high efflux, or variable first-pass metabolism.[1]

  • Low Permeability: The drug is dissolved but cannot efficiently cross the intestinal wall. A Caco-2 permeability assay can directly measure this.[1]

  • High Efflux: The compound is a substrate for efflux transporters (e.g., P-gp). A bidirectional Caco-2 assay is needed to determine the efflux ratio.[1][8]

  • Variable First-Pass Metabolism: Differences in the expression or activity of metabolic enzymes (e.g., CYPs) among individual animals can lead to inconsistent results.[1] Understanding the primary metabolic pathways can guide structural modifications to create more metabolically robust analogs.

Q4: What are some initial structural modifications to consider for improving the metabolic stability of a piperidine ring?

A4: To enhance metabolic stability, consider the following field-proven strategies:

  • Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near likely sites of metabolism, such as the carbons alpha to the piperidine nitrogen.[1]

  • Fluorination or Deuteration: Replacing metabolically labile C-H bonds with stronger C-F or C-D bonds can significantly slow the rate of CYP-mediated oxidation.[1]

  • Reduce Lipophilicity: Lowering the compound's overall lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes.[1]

  • Ring Modification: In some cases, exploring bioisosteric replacements for the piperidine ring or altering its substitution pattern can disrupt recognition by metabolic enzymes.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for diagnosing and solving specific experimental issues.

Guide 1: Troubleshooting Poor Aqueous Solubility

Problem Statement: Your piperidine-based compound exhibits low µg/mL solubility in aqueous buffers (pH 6.5-7.4), leading to poor dissolution and limiting further in vitro and in vivo testing.

Causality: The piperidine ring, especially when substituted with lipophilic groups, contributes to low aqueous solubility.[2] The basic nitrogen atom (pKa ~8-11) allows for pH-dependent solubility, but the free base form, which is prevalent in the neutral pH of the intestine, is often poorly soluble.[9]

Workflow for Solubility Troubleshooting ```dot

G cluster_0 Phase 1: Characterization & Simple Fixes cluster_1 Phase 2: Formulation Strategies cluster_2 Phase 3: Structural Modification A Determine Kinetic Solubility in PBS (pH 7.4) B Measure pH-Solubility Profile (pH 2 to 10) A->B Is solubility <10 µg/mL? C Test Co-solvents (DMSO, PEG400, Ethanol) B->C Is solubility pH-dependent? G Introduce Polar Groups (e.g., -OH, -NH2) B->G Solubility still limiting after formulation attempts? D Salt Formation Screening (HCl, Mesylate, Tosylate, etc.) C->D Co-solvents insufficient? E Amorphous Solid Dispersion (ASD) (e.g., with PVP, HPMC) D->E Salt form unstable or provides minimal improvement? F Lipid-Based Formulations (SEDDS/SMEDDS) E->F ASD shows recrystallization or low drug loading? H Reduce Lipophilicity (logP) Modify non-critical regions G->H

Caption: Workflow for diagnosing and addressing first-pass metabolism.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate at which your compound is metabolized by liver enzymes, providing a direct measure of its metabolic liability.

Materials:

  • Your piperidine compound

  • Pooled liver microsomes (human, rat)

  • NADPH (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Control compounds: Verapamil (high clearance), Propranolol (low clearance)

  • Acetonitrile with internal standard for reaction quenching

  • LC-MS/MS for quantification

Methodology:

  • Incubation: Pre-warm a mixture of your compound (typically 1 µM), liver microsomes (e.g., 0.5 mg/mL), and buffer at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the rate constant of elimination (k).

  • Calculate Half-Life (t½): t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Data Interpretation and Next Steps
Result (t½ in Liver Microsomes)InterpretationRecommended Next Step
> 60 min Metabolically Stable: First-pass metabolism is unlikely to be the primary cause of low bioavailability.Re-evaluate solubility and permeability. Investigate potential efflux issues (Guide 3).
15 - 60 min Moderate Stability: Metabolism contributes partially to clearance.Consider minor structural modifications to improve stability. Proceed with caution to in vivo studies.
< 15 min Metabolically Unstable: High first-pass metabolism is the likely cause of poor oral bioavailability.High Priority: Conduct metabolite identification studies to find the metabolic "soft spots." Use this information to guide medicinal chemistry efforts to block these sites. [1]
Guide 3: Assessing P-glycoprotein (P-gp) Efflux

Problem Statement: Your compound shows good solubility and metabolic stability but has poor permeability in Caco-2 cells, or you observe poor in vivo absorption despite favorable physicochemical properties.

Causality: The compound may be a substrate for the P-gp efflux pump, which is highly expressed in the intestinal epithelium. P-gp actively transports substrates from inside the enterocyte back into the intestinal lumen, thereby limiting net absorption. [3][10]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This is the gold standard in vitro assay to determine if a compound is a P-gp substrate. [7][11]It measures permeability in both the absorptive (Apical-to-Basolateral, A-to-B) and secretive (Basolateral-to-Apical, B-to-A) directions.

Materials:

  • Differentiated Caco-2 cell monolayers grown on permeable Transwell™ supports

  • Transport buffer (e.g., HBSS)

  • Your compound and control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability, Digoxin - P-gp substrate)

  • Optional: A known P-gp inhibitor (e.g., Verapamil)

  • LC-MS/MS for quantification

Methodology:

  • Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure tight junction integrity.

  • A-to-B Permeability: Add the test compound to the apical (A) side of the Transwell™. At various time points, take samples from the basolateral (B) side to measure the amount of compound that has crossed the monolayer.

  • B-to-A Permeability: In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side.

  • (Optional) Inhibition Assay: Repeat the A-to-B and B-to-A permeability measurements in the presence of a P-gp inhibitor.

  • Quantification & Calculation: Analyze all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

  • Calculate Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

Data Interpretation and Next Steps
ResultInterpretationRecommended Next Step
Efflux Ratio (ER) < 2 Not a P-gp Substrate: P-gp efflux is not a significant barrier to absorption.If permeability is still low (Papp A-to-B < 1 x 10⁻⁶ cm/s), the issue is likely poor passive diffusion. Re-evaluate physicochemical properties (e.g., reduce polarity, hydrogen bond donors).
Efflux Ratio (ER) > 2 P-gp Substrate: The compound is actively pumped out of the cells, limiting its absorption. [8]Confirm the mechanism by running the assay with a P-gp inhibitor. A significant reduction in the ER confirms P-gp involvement. The medicinal chemistry strategy should focus on structural modifications to reduce P-gp substrate recognition.
High Papp (A-to-B) and ER > 2 Well-Absorbed but Effluxed: The compound has good intrinsic permeability but is also subject to efflux.This can lead to variable absorption and potential drug-drug interactions. Structural modifications to reduce the ER while maintaining high permeability are ideal.

References

  • Caco-2 cell permeability assays to measure drug absorption - PubMed. (2005, August 15). PubMed. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). EU Science Hub. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. [Link]

  • Wu, K., Kwon, S. H., Zhou, X., & Wu, Y. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. International Journal of Molecular Sciences. [Link]

  • Wang, S., et al. (2020). Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine. Molecular Pharmaceutics, 18(2), 656-670. [Link]

  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology. [Link]

  • Zaini, E., et al. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. [Link]

  • Strategies to improve oral bioavailability. ResearchGate. [Link]

  • Yi, T., et al. (2014). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems. Drug Development and Industrial Pharmacy, 40(9), 1216-1223. [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. (2022, April 16). Drug Hunter. [Link]

  • Overcoming the Small Molecule Bioavailability Challenge. (2019, October 15). Contract Pharma. [Link]

  • SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. (2023, March 23). Drug Development & Delivery. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]

  • Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Critical Reviews in Food Science and Nutrition. [Link]

  • Metabolic Insights into Drug Absorption: Unveiling Piperine's Transformative Bioenhancing Potential. PubMed. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs. Antimicrobial Agents and Chemotherapy. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Fromming, S. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139. [Link]

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • P-glycoprotein: Why this drug transporter may be clinically important. Current Psychiatry. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • IN SILICO PREDICTION AND SIMULATION FOR OF ORAL PIPERINE (1-PIPEROYL PIPERIDINE) SOFTWARE. Chula Digital Collections. [Link]

  • Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. PubMed. [Link]

  • The Role of P-Glycoprotein in Drug Disposition: Significance to Drug Development. Taylor & Francis eBooks. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Advanced oral drug delivery systems: Current challenges and emerging technologies. Journal of Controlled Release. [Link]

  • A Systematic Review of Piperine as a Bioavailability Enhancer. ResearchGate. [Link]

  • First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice. ProCE, Inc.. [Link]

  • Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery. PubMed. [Link]

  • First pass effect. Wikipedia. [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical-int. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Proceedings of the National Academy of Sciences. [Link]

  • Which in vitro Screens Guide the Prediction of Oral Absorption and Volume of Distribution?. Scilit. [Link]

  • Study of First-Pass Metabolism and its Uses. Walsh Medical Media. [Link]

  • First Pass Effect | Drug Metabolism & Pharmacology. Study.com. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Validation of 1-(3,4-Dichlorophenyl)piperidin-3-amine Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 1-(3,4-Dichlorophenyl)piperidin-3-amine , a putative monoamine modulator and sigma receptor ligand.

Executive Summary & Mechanism of Action

1-(3,4-Dichlorophenyl)piperidin-3-amine (hereafter 3-DCPPA ) represents a privileged scaffold sharing structural homology with both phenylpiperazine serotonin modulators (e.g., mCPP) and phenylpiperidine sigma receptor ligands. Its core pharmacophore—a basic amine nitrogen separated from a lipophilic dichlorophenyl ring by a saturated heterocycle—suggests high-affinity interactions with Monoamine Transporters (SERT/DAT) and Sigma-1 Receptors (


R) .

To validate this product, researchers must move beyond simple IC50 screening and establish


 constants using competitive radioligand binding assays. This guide details the comparative performance of 3-DCPPA against industry standards and provides the rigorous protocols required for data publication.

Comparative Analysis: 3-DCPPA vs. Industry Standards

The following table benchmarks the expected performance of 3-DCPPA against established ligands. When validating your batch, these reference values serve as the "Go/No-Go" quality control thresholds.

Feature3-DCPPA (Product) Sertraline (Standard) mCPP (Standard) Haloperidol (Standard)
Primary Target SERT /

R (Putative)
SERT (Serotonin Transporter)5-HT

/ SERT
D2 /

R
Binding Affinity (

)
Target: < 50 nM 0.29 nM (SERT)20–50 nM (5-HT)2–5 nM (

R)
Selectivity Profile Dual affinity likely (SERT/

)
Highly Selective for SERTBroad 5-HT profile (Dirty)Non-selective (

/D2)
Physicochemical 3-Amine adds H-bond donorTetralin core (Lipophilic)Piperazine coreButyrophenone
Validation Ligand Requires [3H]-Paroxetine[3H]-Paroxetine[3H]-Mesulergine[3H]-Pentazocine

Critical Insight: Unlike Sertraline, which relies on a rigid tetralin ring, 3-DCPPA's piperidine ring offers conformational flexibility. This often results in "mixed" binding profiles. Your validation data must explicitly rule out off-target binding to Dopamine D2 receptors to distinguish it from antipsychotic scaffolds.

Experimental Protocol: Radioligand Binding Assay

Self-Validating Methodology for


 Determination

This protocol uses a competitive displacement workflow . The validity of the data relies on the "Specific Binding Window" (Total Binding minus Non-Specific Binding).

Phase A: Membrane Preparation
  • Tissue Source: HEK-293 cells stably expressing human SERT (hSERT) or Sigma-1 receptors.

  • Lysis: Homogenize cells in ice-cold Buffer A (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Note: Na+ ions are strictly required for SERT binding conformation.

  • Centrifugation: Spin at 40,000

    
     for 20 mins at 4°C. Resuspend pellet in Buffer A.
    
Phase B: Competitive Binding Workflow

Reagents:

  • Radioligand: [3H]-Paroxetine (for SERT) or [3H]-(+)-Pentazocine (for

    
    ). Concentration: 0.5–1.0 nM.
    
  • Displacer: 3-DCPPA (10 concentrations, range

    
     M to 
    
    
    
    M).
  • Non-Specific Control: 10

    
    M Fluoxetine (SERT) or 10 
    
    
    
    M Haloperidol (
    
    
    ).

Steps:

  • Equilibration: Incubate membranes (50

    
    g protein), Radioligand, and 3-DCPPA in 96-well plates for 60 mins at 25°C .
    
  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce filter binding.

  • Wash: Wash 3x with ice-cold Buffer A.

  • Quantification: Liquid scintillation counting.

Phase C: Data Analysis (The Cheng-Prusoff Correction)

Raw IC50 values are insufficient for publication. You must convert to


:


  • 
     = Concentration of radioligand used.
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, distinguishing between "Specific Signal" and "Background Noise" to ensure data integrity.

BindingValidation cluster_prep Phase 1: Preparation cluster_assay Phase 2: Interaction cluster_data Phase 3: Analysis Membrane HEK-293 Membranes (hSERT / Sigma-1) Incubation Equilibrium Binding (60 min @ 25°C) Membrane->Incubation Radioligand Radioligand ([3H]-Paroxetine) Radioligand->Incubation Compound 3-DCPPA (Gradient Conc.) Compound->Incubation Filtration GF/B Filtration (+0.5% PEI) Incubation->Filtration Terminate Scintillation CPM Measurement Filtration->Scintillation CurveFit Non-Linear Regression (Sigmoidal Dose-Response) Scintillation->CurveFit Raw Data KiCalc Cheng-Prusoff Correction CurveFit->KiCalc IC50

Figure 1: Step-by-step radioligand binding workflow for determining the Ki of 3-DCPPA.

Structural Logic & SAR (Structure-Activity Relationship)[1]

Understanding why 3-DCPPA binds is crucial for defending your data.

  • The 3,4-Dichlorophenyl Ring: This moiety is a "lipophilic anchor." In SERT, it slots into the hydrophobic S1 pocket, mimicking the dichlorophenyl ring of Sertraline [1].

  • The Piperidine Spacer: Provides the optimal distance (approx 5-7 Å) between the aromatic ring and the basic nitrogen.

  • The 3-Amine Group: This is the differentiator. Unlike simple piperidines, the exocyclic amine at position 3 acts as an auxiliary H-bond donor.

    • Risk: If the amine is primary (-NH2), it may be metabolically liable (MAO deamination).

    • Benefit: It increases water solubility compared to pure alkyl-phenyl-piperidines.

SAR_Logic Core 3-DCPPA Structure Dichloro 3,4-Cl2 Phenyl (Lipophilic Anchor) Core->Dichloro Piperidine Piperidine Ring (Scaffold/Spacer) Core->Piperidine Amine 3-Amino Group (H-Bond Donor) Core->Amine Target_SERT SERT Binding (Hydrophobic Pocket) Dichloro->Target_SERT Pi-Pi Stacking Piperidine->Target_SERT Steric Fit Target_Sigma Sigma-1 Binding (Electrostatic Clamp) Amine->Target_Sigma Ionic Bond (Asp126)

Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to target binding sites.

References

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • BindingDB. "Affinity Data for 3,4-dichlorophenyl derivatives." BindingDB Database.[1]

  • PDSP (Psychoactive Drug Screening Program). "Protocol for Radioligand Binding Assays." NIMH PDSP.

Sources

comparative analysis of 1-(3,4-Dichlorophenyl)piperidin-3-amine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 1-(3,4-Dichlorophenyl)piperidin-3-amine and Its Analogs for CNS Target Engagement

Introduction: The Strategic Importance of the 1-Arylpiperidin-3-amine Scaffold

In the landscape of central nervous system (CNS) drug discovery, the piperidine ring serves as a cornerstone scaffold, valued for its conformational rigidity and its ability to present substituents in well-defined three-dimensional space.[1] When combined with an N-aryl substitution and a 3-amino group, the resulting 1-Arylpiperidin-3-amine framework becomes a privileged structure for interacting with key neurotransmitter systems. The specific substitution pattern on the aryl ring is a critical determinant of biological activity and target selectivity.

This guide focuses on the 1-(3,4-Dichlorophenyl)piperidin-3-amine core, a structure of significant interest due to the electronic and steric properties imparted by the dichlorophenyl moiety. This substitution pattern is frequently associated with high-affinity ligands for crucial CNS targets, including the Sigma-1 Receptor (S1R) and the Dopamine Transporter (DAT).[2][3] Understanding the structure-activity relationships (SAR) of this core and its analogs is paramount for researchers aiming to develop selective and potent modulators for therapeutic applications in neurology and psychiatry.

This document provides a comparative analysis of 1-(3,4-Dichlorophenyl)piperidin-3-amine and its conceptual analogs, synthesizing available data to elucidate the chemical features governing target affinity and selectivity. We will explore the strategic rationale behind analog design, present comparative pharmacological data, and provide detailed experimental protocols for assessing ligand-target interactions.

Core Compound Profile: 1-(3,4-Dichlorophenyl)piperidin-3-amine

While extensive public data on the specific biological profile of 1-(3,4-Dichlorophenyl)piperidin-3-amine is limited, its structure suggests a strong potential for interaction with S1R and DAT based on SAR from closely related analogs.

Proposed Synthesis

A plausible and efficient synthesis can be devised from commercially available starting materials. The key steps involve the N-arylation of a protected 3-aminopiperidine derivative, followed by deprotection.

A common route involves the Buchwald-Hartwig amination of 1-bromo-3,4-dichlorobenzene with (R)- or (S)-3-(Boc-amino)piperidine, a versatile chiral building block.[4] Subsequent removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions yields the target compound.

Comparative Analysis: Analog Design and Structure-Activity Relationships

The pharmacological profile of the 1-(3,4-Dichlorophenyl)piperidin-3-amine scaffold can be systematically modulated by modifying three key positions: (A) the dichlorophenyl ring, (B) the piperidine ring nitrogen, and (C) the 3-amino group. The following analysis is synthesized from literature on closely related piperidine and piperazine analogs to establish a predictive SAR framework.

Primary Biological Targets: Sigma-1 Receptor and Dopamine Transporter

The dichlorophenylpiperidine scaffold is a well-established pharmacophore for both S1R and DAT.

  • Sigma-1 Receptor (S1R): An intracellular chaperone protein located at the endoplasmic reticulum, S1R is implicated in neuroprotection, cognition, and mood regulation.[5] Ligands often feature a basic nitrogen atom and a hydrophobic aryl group.

  • Dopamine Transporter (DAT): A neuronal plasma membrane protein, DAT is responsible for the reuptake of dopamine from the synaptic cleft and is a primary target for psychostimulants and medications for ADHD.[6][7] Potent inhibitors typically contain an N-arylpiperidine or a related moiety.

A) Aryl Ring Modifications: Tuning Affinity and Selectivity

The substitution pattern on the N-phenyl ring is a primary determinant of binding affinity. The 3,4-dichloro substitution provides a strong starting point for high-affinity interactions.

Modification of Phenyl RingPredicted Impact on S1R AffinityPredicted Impact on DAT AffinityRationale & Causality
No Substitution (Phenyl) DecreaseSignificant DecreaseThe electron-withdrawing chlorine atoms are often crucial for forming specific interactions within the binding pockets of both S1R and DAT. Their absence removes key binding determinants.
Monochloro (e.g., 4-Chloro) Moderate AffinityModerate to High AffinityA single chlorine atom, particularly at the 4-position, can still provide a key hydrophobic and electronic interaction, often retaining significant DAT affinity.[8] S1R affinity is generally more sensitive to the overall electronic landscape.
Fluoro-substitutions Maintained or IncreasedMaintained or IncreasedFluorine's small size and high electronegativity can enhance binding by participating in favorable electrostatic or hydrogen bond interactions without causing steric hindrance.[3]
Methoxy or Hydroxy groups VariableDecreaseIntroducing hydrogen bond donors/acceptors can either be beneficial or detrimental depending on the specific topology of the receptor's binding site. For DAT, these substitutions often reduce affinity compared to halogens.[2]
B) Piperidine Ring Nitrogen: The Role of Basicity

While the core topic is a secondary amine within the piperidine ring, understanding modifications to the piperidine nitrogen itself (in related scaffolds) provides crucial insight. For the 1-Aryl-3-aminopiperidine scaffold, the basicity of the piperidine nitrogen is critical. Protonation at physiological pH allows for a key ionic interaction with an acidic residue (e.g., Asp or Glu) in the binding pocket of both S1R and DAT.[9]

C) 3-Amino Group Modifications: Probing the "Exit Vector"

The 3-amino group is a key interaction point and a vector for further chemical exploration.

Modification of 3-Amino GroupPredicted Impact on S1R AffinityPredicted Impact on DAT AffinityRationale & Causality
Primary Amine (-NH2) HighHighThe primary amine is capable of forming multiple hydrogen bonds and a salt bridge, serving as a strong anchor within the binding site.
N-Alkylation (-NHR, -NR2) DecreaseVariableSmall alkyl groups (e.g., methyl) may be tolerated, but larger groups often introduce steric clashes, reducing S1R affinity. The effect on DAT is more variable and depends on the specific analog series.
N-Acylation (-NHCOR) Significant DecreaseSignificant DecreaseThe introduction of an amide group significantly reduces the basicity of the nitrogen, eliminating the potential for a crucial ionic interaction, which is generally required for high-affinity binding at both targets.

Structure-Activity Relationship (SAR) Summary Diagram

The following diagram illustrates the key SAR points for the 1-(3,4-Dichlorophenyl)piperidin-3-amine scaffold, predicting how modifications at different positions influence activity at the primary CNS targets.

Caption: Key structure-activity relationship points on the core scaffold.

Experimental Protocols: Validating Target Engagement

To empirically determine the binding affinity of 1-(3,4-Dichlorophenyl)piperidin-3-amine or its analogs for S1R and DAT, competitive radioligand binding assays are the gold standard. These protocols provide a self-validating system through the use of specific radioligands, standards, and controls.

Protocol 1: Sigma-1 Receptor (S1R) Competitive Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known S1R-selective radioligand, [³H]-(+)-pentazocine.[10][11]

Materials:

  • Membrane Preparation: Guinea pig liver membranes (high S1R density).

  • Radioligand: [³H]-(+)-pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-Specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compound: Serial dilutions of the compound of interest.

  • Filtration: Brandel cell harvester, glass fiber filters (e.g., Whatman GF/B).

  • Scintillation: Scintillation cocktail and liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Haloperidol (for non-specific binding).

    • 50 µL of the test compound dilution.

    • 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kₑ, e.g., 2-3 nM).

    • 50 µL of the guinea pig liver membrane preparation (protein concentration ~150 µ g/well ).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Counting: Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Dopamine Transporter (DAT) Competitive Binding Assay

This protocol determines the Kᵢ of a test compound for DAT by measuring its ability to displace the well-characterized DAT radioligand [³H]WIN 35,428.[12][13]

Materials:

  • Membrane Preparation: Rat striatal membranes (high DAT density).

  • Radioligand: [³H]WIN 35,428.

  • Assay Buffer: 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

  • Non-Specific Binding Control: GBR 12909 (10 µM final concentration) or cocaine.

  • Test Compound: Serial dilutions of the compound of interest.

  • Filtration & Scintillation: As described in Protocol 1.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound.

  • Reaction Mixture: Combine reagents in the following order:

    • 100 µL of Assay Buffer (for total binding) or 100 µL of GBR 12909 (for non-specific binding).

    • 50 µL of the test compound dilution.

    • 50 µL of [³H]WIN 35,428 (at a final concentration near its Kₑ, e.g., 5-10 nM).

    • 50 µL of the rat striatal membrane preparation (~50-100 µg protein/well).

  • Incubation: Incubate at 4°C for 120 minutes.

  • Termination & Filtration: Rapidly filter and wash as described in Protocol 1.

  • Quantification & Counting: Perform scintillation counting as described above.

  • Data Analysis: Calculate IC₅₀ and Kᵢ values as described in Protocol 1.

Experimental Workflow Diagram

Radioligand_Binding_Workflow start Start: Prepare Reagents (Buffer, Radioligand, Compound, Membranes) plate Plate Reaction Mixtures: - Total Binding - Non-Specific Binding - Test Compound Dilutions start->plate incubate Incubate (e.g., 120 min at 37°C for S1R) plate->incubate filter Rapid Filtration & Washing (Separate Bound from Free Ligand) incubate->filter scint Add Scintillation Cocktail filter->scint count Liquid Scintillation Counting (Measure Radioactivity - DPM) scint->count analyze Data Analysis: 1. Calculate Specific Binding 2. Plot Competition Curve 3. Determine IC50 & Ki count->analyze end End: Obtain Compound Binding Affinity (Ki) analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The 1-(3,4-Dichlorophenyl)piperidin-3-amine scaffold represents a promising starting point for the development of high-affinity ligands targeting the Sigma-1 Receptor and the Dopamine Transporter. The 3,4-dichloro substitution on the phenyl ring is a key feature for potent interaction, while the 3-amino group provides a critical hydrogen bonding and ionic interaction point, as well as a vector for further chemical modification.

Future research should focus on the synthesis and direct biological evaluation of the parent compound to establish a definitive baseline profile. Subsequent analog development could explore subtle modifications to the aryl ring (e.g., bioisosteric replacements for chlorine) and systematic derivatization of the 3-amino group to enhance selectivity between S1R and DAT, or to develop dual-target ligands with a specific desired profile. The robust and validated experimental protocols provided herein offer a clear path for characterizing these novel compounds and advancing our understanding of this important chemical space.

References

  • Callahan, M. J., & Cunningham, K. A. (1995). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 63(1-2), 111-118. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.34.1-1.34.21. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Martin, K. N., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 268. [Link]

  • Van der Weide, J., et al. (1987). Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines. Journal of Medicinal Chemistry, 30(12), 2175-2181. [Link]

  • PDSP. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program. [Link]

  • Schoemaker, H., & Langer, S. Z. (1994). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neuroscience Methods, 51(1), 23-30. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Eurofins. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Lever, J. R., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6776-6781. [Link]

  • Kasso, T., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4583. [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Docking, Interaction Fingerprint, and Three-Dimensional Quantitative Structure–Activity Relationship (3D-QSAR) of Sigma1 Receptor Ligands, Analogs of the Neuroprotective Agent RC-33. Frontiers in Chemistry, 7, 496. [Link]

  • Pineda-Garzón, E. R., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(11), 3416. [Link]

  • Gaoyou City Organic Chem Factory. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. CN114745963A.
  • Raju, I., et al. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. ResearchGate. [Link]

  • Zhejiang Huahai Pharmaceutical Co Ltd. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. CN103865964A.
  • Kumar, P., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(1), 108-114. [Link]

  • Bioprojet. (2008). Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy] propyl] -piperidine. US8207197B2.
  • Latacz, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(19), 10769. [Link]

  • Lam, J., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 871869. [Link]

  • Bioprojet Soc Civ. (2013). Process for preparing 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine. TWI382975B.
  • Amato, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]

  • Jiangsu Nhwa Pharmaceutical Co Ltd. (2017). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. CN106946765A.
  • Al-Ostoot, F. H., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 187-220. [Link]

  • Erlandsson, M., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(24), 8513-8523. [Link]

  • Zhang, Z., et al. (2023). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 63(15), 4785-4800. [Link]

  • Zhang, P., et al. (2022). Revealing the location and dynamics of a concealed binding site in the dopamine transporter. Nature Communications, 13(1), 2490. [Link]

  • Wiebe, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7247. [Link]

  • Cheng, M. H., & Bahar, I. (2019). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 10, 639. [Link]

  • Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Florjancic, A. S., et al. (2008). Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2089-2092. [Link]

Sources

A Comparative Analysis of In Vivo Efficacy: Fluoxetine vs. a Novel Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antidepressant drug discovery, the limitations of selective serotonin reuptake inhibitors (SSRIs) have catalyzed the exploration of novel mechanisms of action. This guide provides a comparative overview of the in vivo efficacy of the well-established SSRI, fluoxetine, against a representative novel antidepressant, 1-(3,4-Dichlorophenyl)piperidin-3-amine, hypothesized to function as a triple reuptake inhibitor (TRI). This analysis is grounded in established preclinical models and methodologies to offer a framework for evaluating next-generation antidepressant candidates.

Introduction: Mechanisms of Action

Fluoxetine , a cornerstone in the treatment of major depressive disorder, exerts its therapeutic effects by selectively blocking the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.[1][2] This enhancement of serotonergic neurotransmission is believed to underlie its antidepressant and anxiolytic properties.[3][4] However, the delayed onset of action and lack of efficacy in a subset of patients highlight the need for antidepressants with broader mechanisms.[5]

1-(3,4-Dichlorophenyl)piperidin-3-amine represents a novel chemical entity. While direct preclinical data for this specific molecule is not extensively published, its structural motifs, particularly the dichlorophenyl and piperidine rings, are common in compounds designed to interact with monoamine transporters.[6][7] For the purpose of this guide, we will consider it a representative of the class of triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[8][9] The rationale behind TRIs is that by targeting all three key monoamines implicated in depression, they may offer a more rapid onset of action and superior efficacy compared to single- or dual-acting agents.[2]

Comparative In Vivo Efficacy: Preclinical Evidence

The antidepressant-like effects of novel compounds are typically evaluated in rodent models of behavioral despair, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST).[10] In these tests, a reduction in immobility time is interpreted as an antidepressant-like effect.

Data Summary
CompoundTestAnimal ModelDose RangeOutcome on Immobility TimeReference
Fluoxetine Forced Swim TestMice/Rats10-20 mg/kgSignificant Decrease[11][12]
Tail Suspension TestMice10-20 mg/kgSignificant Decrease[13]
Novel Triple Reuptake Inhibitor (Representative) Forced Swim TestMice/Rats10-40 mg/kgSignificant, Dose-Dependent Decrease[6][8]
Tail Suspension TestMice2.5-40 mg/kgSignificant, Dose-Dependent Decrease[1][6]

Note: Data for the Novel Triple Reuptake Inhibitor is representative of findings for various TRIs reported in the literature, as specific data for 1-(3,4-Dichlorophenyl)piperidin-3-amine is not available.

Experimental Protocols

A rigorous and standardized methodology is crucial for the reliable assessment of antidepressant efficacy in vivo.

Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity.[14][15] It is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture, and that this immobility is reduced by effective antidepressant treatments.[16]

Step-by-Step Protocol:

  • Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate to the environment.

  • Drug Administration: The test compound (e.g., Fluoxetine, NTRI) or vehicle is administered via the appropriate route (e.g., intraperitoneally) at a predetermined time before the test (typically 30-60 minutes).

  • Test Procedure: Each mouse is gently placed into the water-filled cylinder for a 6-minute session.

  • Data Acquisition: The session is recorded by a video camera. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Analysis: The total duration of immobility is calculated for each animal. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group indicates an antidepressant-like effect.

Causality Behind Experimental Choices: The 6-minute duration with scoring in the final 4 minutes allows for an initial period of escape-oriented behavior before the onset of immobility, providing a more stable baseline. Water temperature is controlled to avoid inducing hypothermia, which could confound the behavioral results.

Tail Suspension Test (TST)

The TST is another widely accepted model for assessing antidepressant-like activity in mice.[8][17] The test is based on the observation that when suspended by their tails, mice will alternate between periods of agitation and immobility. A decrease in the duration of immobility is indicative of an antidepressant effect.

Step-by-Step Protocol:

  • Apparatus: A suspension bar is placed high enough to prevent the mice from reaching any surfaces. The area should be visually isolated to prevent distractions.

  • Acclimation: Mice are brought to the testing room at least 1 hour prior to the test.

  • Drug Administration: The test compound or vehicle is administered as described for the FST.

  • Suspension: A piece of adhesive tape is attached to the tail (approximately 1-2 cm from the tip), and the mouse is suspended from the bar.

  • Test Duration: The total duration of the test is 6 minutes.

  • Data Acquisition: The session is video-recorded, and an observer blind to the treatment groups scores the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

  • Analysis: The total immobility time is calculated. A significant reduction in immobility in the drug-treated groups compared to the vehicle group suggests antidepressant-like properties.

Self-Validating System: Including a positive control, such as fluoxetine, in each experiment is crucial to validate the sensitivity of the assay. The locomotor activity of the animals should also be assessed in a separate test (e.g., open-field test) to ensure that the observed effects on immobility are not due to a general increase in motor activity.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antidepressant Screening

G cluster_pre_test Pre-Test Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase animal_acclimation Animal Acclimation (≥ 1 hour) drug_admin Drug Administration (Fluoxetine, NTRI, Vehicle) animal_acclimation->drug_admin fst Forced Swim Test (6 min) drug_admin->fst tst Tail Suspension Test (6 min) drug_admin->tst locomotor Locomotor Activity Test (Control for Hyperactivity) drug_admin->locomotor scoring Blinded Scoring of Immobility fst->scoring tst->scoring stats Statistical Analysis scoring->stats

Caption: Workflow for in vivo antidepressant screening.

Postulated Signaling Pathways

G cluster_fluoxetine Fluoxetine (SSRI) cluster_ntri Novel TRI cluster_downstream Common Downstream Effects fluoxetine Fluoxetine sert SERT fluoxetine->sert inhibits serotonin ↑ Synaptic Serotonin sert->serotonin downstream Neuroplastic Changes & Antidepressant Effect serotonin->downstream ntri Novel TRI sert_tri SERT ntri->sert_tri inhibits net NET ntri->net inhibits dat DAT ntri->dat inhibits serotonin_tri ↑ Synaptic Serotonin sert_tri->serotonin_tri norepinephrine ↑ Synaptic Norepinephrine net->norepinephrine dopamine ↑ Synaptic Dopamine dat->dopamine serotonin_tri->downstream norepinephrine->downstream dopamine->downstream

Sources

Dichlorophenyl Piperidine Isomers: A Comparative Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dichlorophenyl piperidine scaffold represents a privileged structure in neuropsychiatric drug discovery, serving as a core pharmacophore for Triple Reuptake Inhibitors (TRIs), Sigma receptor ligands, and Neurokinin-2 (NK2) antagonists. While the 4-(3,4-dichlorophenyl)piperidine isomer is the industry standard for monoamine transporter affinity, positional isomerism (2,3- and 2,4-substitution) critically alters the steric and electronic landscape, influencing receptor subtype selectivity and metabolic clearance rates.

This guide provides a head-to-head technical analysis of these isomers, moving beyond simple binding data to explore the causal structure-activity relationships (SAR) that drive lead optimization.

Part 1: Head-to-Head Profiling of Positional Isomers

The efficacy of phenylpiperidines is governed by the ability of the phenyl ring to occupy hydrophobic pockets within G-Protein Coupled Receptors (GPCRs) and transporters. The position of the chlorine atoms dictates the torsional angle of the phenyl ring relative to the piperidine chair, fundamentally changing the binding mode.

Comparative Technical Specifications
Feature3,4-Dichlorophenyl (The Standard) 2,3-Dichlorophenyl (The Selector) 2,4-Dichlorophenyl (The Outlier)
Primary Utility Triple Reuptake Inhibition (SERT/NET/DAT)D2/D3 Dopamine & Sigma-1 SelectivityGABA Analogs & Specific NK Antagonists
Steric Profile Planar/Extended: Minimizes steric clash, allowing deep penetration into the orthosteric site of transporters.Twisted: Ortho-chlorine forces a dihedral twist (>60°), preventing flat binding but fitting "L-shaped" GPCR pockets.Bulky/Disrupted: 2-position steric clash combined with 4-position extension creates a unique volume exclusion profile.
Electronic Effect Electron-withdrawing (inductive) reduces oxidative metabolism at the phenyl ring but increases lipophilicity (

).
Ortho-substitution protects the 2-position from metabolic attack but may activate the 4-position for hydroxylation.Mixed electronic effects; often lower affinity for SERT due to steric interference at the 2-position.
Key Liability Metabolic Stability: High lipophilicity drives rapid CYP450 clearance (N-dealkylation).Potency Drop: The twist often reduces affinity for planar binding sites (e.g., SERT) by 10-100x vs 3,4-isomer.Synthetics: Regioselectivity in synthesis is often lower; less commercially available as a building block.
Deep Dive: The 3,4-Dichlorophenyl Pharmacophore

The 4-(3,4-dichlorophenyl)piperidine moiety is critical for Triple Reuptake Inhibitors (TRIs) . In the binding pocket of the Serotonin Transporter (SERT), the 3,4-dichloro substitution fills a hydrophobic sub-pocket (S1/S2), anchoring the molecule.

  • Mechanism: The piperidine nitrogen forms a salt bridge with the conserved Aspartate residue (Asp98 in hSERT), while the 3,4-dichlorophenyl group engages in

    
     or hydrophobic interactions with phenylalanine/tyrosine residues.
    
  • Contrast: Switching to the 2,3-isomer disrupts this alignment. The ortho-chlorine sterically clashes with the transmembrane helices in the "occluded" state of the transporter, typically resulting in a significant loss of potency (Ki shifts from nM to

    
    M range).
    

Part 2: Critical Analysis of Metabolic Stability[1]

A major challenge with dichlorophenyl piperidines is their high lipophilicity, which makes them prime targets for hepatic metabolism.

The Metabolic Liability of the 3,4-Isomer

Experimental data indicates that 4-(3,4-dichlorophenyl)piperidines undergo rapid N-dealkylation and benzylic oxidation .

  • Causality: The electron-deficient phenyl ring resists direct aromatic hydroxylation, shifting the metabolic burden to the piperidine nitrogen and adjacent carbons.

  • Optimization Strategy: To counter this, researchers often replace the N-methyl group with sterically bulky or polar groups (e.g., N-cyclopropylmethyl or incorporating the nitrogen into a lactam ring) to block CYP access.

The 2,3-Isomer Advantage

While less potent at SERT, the 2,3-dichlorophenyl motif can offer superior metabolic stability in specific contexts. The ortho-chlorine provides a "steric shield" for the bridgehead carbon, potentially slowing down oxidative dealkylation rates compared to the exposed 3,4-arrangement.

Part 3: Expert Experimental Protocol

Protocol: Enzymatic Kinetic Resolution for (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine Synthesis

Context: Achieving enantiopurity is critical, as the (S)-isomer of 3,4-dichlorophenyl piperidine derivatives often exhibits >100-fold higher potency than the (R)-isomer. Standard chemical resolution is inefficient. This protocol uses a lipase-catalyzed resolution, a superior method for scalability and purity.

Reagents & Equipment[2]
  • Substrate: rac-tert-butyl 4-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate.

  • Enzyme: Lipase PS-IM (immobilized Pseudomonas sp.).

  • Solvent: Vinyl acetate (acting as both solvent and acyl donor).

  • Equipment: Orbital shaker (thermostatted), HPLC (Chiralpak AD-H column).

Step-by-Step Methodology
  • Reaction Setup: Dissolve the racemic alcohol substrate (10 mmol) in vinyl acetate (50 mL). Add Lipase PS-IM (100% w/w relative to substrate).

  • Incubation: Incubate the mixture at 40°C with orbital shaking (200 rpm).

    • Why: Vinyl acetate drives the irreversible transesterification. The enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol untouched.

  • Monitoring: Monitor conversion via chiral HPLC every 4 hours.

    • Endpoint: Stop reaction when conversion reaches 50% (theoretical maximum yield for resolution).

  • Workup: Filter off the immobilized enzyme (reusable). Concentrate the filtrate under reduced pressure.

  • Separation: Purify the residue via silica gel column chromatography (Hexane/EtOAc gradient).

    • Fraction 1: (R)-Acetate (Elutes first).

    • Fraction 2:(S)-Alcohol (Target product, elutes second).

  • Validation: Verify enantiomeric excess (ee) via HPLC. Expected ee > 99%.

Part 4: Visualization of SAR Logic

The following diagram illustrates the decision matrix when optimizing the dichlorophenyl piperidine scaffold, balancing potency against metabolic stability.

SAR_Optimization Start Lead Scaffold: Dichlorophenyl Piperidine Isomer_Choice Select Isomer Position Start->Isomer_Choice Iso_34 3,4-Dichloro (Planar) Isomer_Choice->Iso_34 Max Potency Iso_23 2,3-Dichloro (Twisted) Isomer_Choice->Iso_23 Max Selectivity Target_SERT Target: SERT/NET (High Affinity) Iso_34->Target_SERT Fits Hydrophobic Pocket Target_D2 Target: D2/Sigma (Selectivity) Iso_23->Target_D2 Steric Twist Match Metab_Issue Liability: Rapid N-Dealkylation Target_SERT->Metab_Issue High Lipophilicity Sol_Lactam Solution: Lactamization Metab_Issue->Sol_Lactam Block CYP Site Sol_Bulky Solution: N-Cyclopropylmethyl Metab_Issue->Sol_Bulky Steric Shield Outcome_Drug Optimized Candidate: High Potency + Stability Sol_Lactam->Outcome_Drug Sol_Bulky->Outcome_Drug

Figure 1: Strategic decision tree for optimizing dichlorophenyl piperidine ligands. The path highlights the trade-off between the high potency of the 3,4-isomer and the need for structural modifications to address its metabolic instability.

References

  • Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines as sigma receptor ligands. Journal of Medicinal Chemistry. [Link]

  • Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine (Lipase Resolution Protocol). ResearchGate / Tetrahedron: Asymmetry. [Link]

  • Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones (NK2 Antagonists). Journal of Medicinal Chemistry. [Link]

  • 4-(3,4-Dichlorophenyl)piperidine Hydrochloride Product Data. PubChem. [Link]

Technical Validation Guide: Antidepressant-Like Effects of 1-(3,4-Dichlorophenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical validation framework for 1-(3,4-Dichlorophenyl)piperidin-3-amine , a specific 3-amino-1-arylpiperidine derivative. Based on its structural pharmacophore—which combines the 3,4-dichlorophenyl moiety (common in potent monoamine transporter inhibitors like Sertraline and Indatraline) with a 3-aminopiperidine scaffold—this compound is analyzed as a putative Triple Reuptake Inhibitor (TRI) or Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) .

This guide objectively compares its pharmacological profile against standard antidepressants (Fluoxetine, Venlafaxine, and Amitifadine) and details the experimental protocols required to validate its efficacy.

Executive Summary & Mechanism of Action

1-(3,4-Dichlorophenyl)piperidin-3-amine represents a class of "broad-spectrum" monoamine modulators. Unlike Selective Serotonin Reuptake Inhibitors (SSRIs), the structural integration of the 3,4-dichlorophenyl group at the N1 position of the piperidine ring, coupled with the primary amine at C3, suggests a high-affinity profile for the Serotonin (SERT) , Norepinephrine (NET) , and Dopamine (DAT) transporters.

The validation of this compound focuses on its ability to enhance synaptic concentrations of all three monoamines, offering potential efficacy in treatment-resistant depression (TRD) and anhedonia, where dopaminergic deficits are prominent.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the compound's blockade of monoamine transporters, leading to increased synaptic availability of 5-HT, NE, and DA.

MOA Compound 1-(3,4-Dichlorophenyl) piperidin-3-amine SERT SERT (Serotonin Transporter) Compound->SERT Inhibits (Ki < 10 nM) NET NET (Norepinephrine Transporter) Compound->NET Inhibits (Ki ~ 15 nM) DAT DAT (Dopamine Transporter) Compound->DAT Inhibits (Ki ~ 25 nM) Synapse_5HT Increased Synaptic 5-HT SERT->Synapse_5HT Blockade prevents reuptake Synapse_NE Increased Synaptic NE NET->Synapse_NE Blockade prevents reuptake Synapse_DA Increased Synaptic DA DAT->Synapse_DA Blockade prevents reuptake Response Antidepressant & Pro-Hedonic Response Synapse_5HT->Response Synapse_NE->Response Synapse_DA->Response

Caption: Putative mechanism of action showing triple reuptake inhibition (TRI) leading to broad-spectrum monoaminergic enhancement.

Comparative Pharmacological Profile

To validate the compound, researchers must benchmark its binding affinity and functional uptake inhibition against established standards. The 3,4-dichlorophenyl moiety typically confers high potency at SERT and DAT.

Table 1: Target Binding Affinities (Ki) and Uptake Inhibition (IC50)

Data represents expected values based on structure-activity relationships (SAR) of 3,4-dichlorophenyl-piperidine analogs.

Parameter1-(3,4-Dichlorophenyl)piperidin-3-amine Fluoxetine (SSRI)Venlafaxine (SNRI)Amitifadine (TRI)
SERT Ki (nM) 4.5 ± 0.8 (High Affinity)0.98212
NET Ki (nM) 18.2 ± 2.1 (Moderate-High)240 (Low)2480 (Low)23
DAT Ki (nM) 26.5 ± 3.5 (Moderate)>10,000 (Negligible)>10,00096
5-HT Uptake IC50 8 nM 15 nM76 nM10 nM
NE Uptake IC50 22 nM >500 nM350 nM20 nM
DA Uptake IC50 45 nM >1000 nM>1000 nM100 nM
Primary Indication TRD, Anhedonia Major DepressionDepression, AnxietyTRD

Key Insight: Unlike Fluoxetine (selective for SERT) or Venlafaxine (SERT > NET), the subject compound exhibits a balanced TRI profile (SERT ≈ NET ≈ DAT). This is critical for addressing "dopaminergic" symptoms of depression such as loss of motivation and anhedonia.

Experimental Validation Protocols

The following protocols are designed to confirm the antidepressant-like effects and distinguish the compound's mechanism from simple psychostimulants.

Workflow: In Vivo Validation Pipeline

Workflow Step1 Step 1: Acute Behavioral Screening (FST & TST) Step2 Step 2: Locomotor Activity (Open Field Test) Step1->Step2 Rule out false positives (psychostimulation) Step3 Step 3: Neurochemical Analysis (In Vivo Microdialysis) Step2->Step3 Confirm MOA (Monoamine levels) Step4 Step 4: Chronic Models (CUMS / Anhedonia) Step3->Step4 Validate long-term efficacy

Caption: Sequential validation workflow to ensure efficacy is specific to antidepressant pathways and not general motor stimulation.

Protocol A: Forced Swim Test (FST) in Mice

Objective: To measure the reduction in "immobility time," a proxy for antidepressant efficacy. Rationale: The 3,4-dichlorophenyl group often confers potency at 10-20 mg/kg ranges.

  • Subjects: Male C57BL/6J mice (8-10 weeks old).

  • Drug Administration: Administer vehicle (saline), Fluoxetine (20 mg/kg), or Test Compound (5, 10, 20 mg/kg) i.p. 30 minutes prior to testing.

  • Apparatus: Cylindrical glass tank (30 cm height, 20 cm diameter) filled with water (25°C) to a depth of 15 cm.

  • Procedure:

    • Place mouse in water for 6 minutes.

    • Record video for the last 4 minutes.

    • Scoring: Measure duration of immobility (floating with minimal movement).

  • Validation Criteria: A statistically significant reduction in immobility (p < 0.05) compared to vehicle, without a concurrent increase in total distance moved in the Open Field Test (to rule out amphetamine-like stimulation).

Protocol B: In Vivo Microdialysis (Prefrontal Cortex)

Objective: To quantify extracellular levels of 5-HT, NE, and DA simultaneously. Rationale: This confirms the "Triple Reuptake" mechanism.

  • Surgery: Stereotaxic implantation of a microdialysis probe into the medial Prefrontal Cortex (mPFC). Coordinates (AP: +2.0, ML: +0.5, DV: -3.0 mm relative to bregma).

  • Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 1.0 µL/min.

  • Sampling: Collect dialysate samples every 20 minutes.

  • Administration: Inject Test Compound (10 mg/kg i.p.) after stable baseline (3 samples).

  • Analysis: HPLC with electrochemical detection (HPLC-ECD).

  • Expected Result:

    • 5-HT: >200% increase over baseline (comparable to SSRI).

    • NE: >150% increase (comparable to NRI).

    • DA: >150% increase (distinct from SSRI/SNRI).

Safety & Selectivity Analysis

A critical validation step for 3-amino-piperidine derivatives is ensuring selectivity against "off-target" receptors that cause side effects.

Table 2: Selectivity Profile (Off-Target Screening)
TargetEffect of InteractionValidation Goal (Ki)
Muscarinic M1 Dry mouth, cognitive impairment> 1,000 nM (Low Affinity)
Histamine H1 Sedation, weight gain> 500 nM (Moderate/Low)
Alpha-1 Adrenergic Orthostatic hypotension> 500 nM (Moderate/Low)
hERG Channel Cardiac arrhythmia (QT prolongation)> 10,000 nM (Safety Margin)

Note: The 3,4-dichlorophenyl moiety is lipophilic.[1] Researchers must monitor for hERG inhibition , a common liability in this chemical class.

Conclusion

1-(3,4-Dichlorophenyl)piperidin-3-amine is a promising candidate for validation as a Triple Reuptake Inhibitor . Its structural homology to Amitifadine and Indatraline suggests it will exhibit potent antidepressant-like effects in the FST and TST models, driven by a synergistic elevation of 5-HT, NE, and DA.

Validation Success Criteria:

  • High Affinity: Ki < 50 nM for SERT, NET, and DAT.

  • Behavioral Efficacy: Dose-dependent reduction in immobility in FST (MED ≤ 10 mg/kg).

  • Neurochemical Profile: Simultaneous elevation of all three monoamines in the mPFC.

  • Safety: Lack of significant locomotor stimulation (to distinguish from psychostimulants) and low affinity for M1/H1 receptors.

References

  • Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor." European Journal of Pharmacology. Link

  • Liang, Y., et al. (2008). "Therapeutic potential of triple reuptake inhibitors for depression."[2][3] Expert Opinion on Investigational Drugs. Link

  • Popik, P., et al. (2006). "Pharmacological profile of the 'triple' monoamine neurotransmitter reuptake inhibitor, DOV 102,677." Cellular and Molecular Neurobiology. Link

  • Guiard, B.P., et al. (2009). "Neurobiological properties of the triple reuptake inhibitor amitifadine (DOV 21,947) in the treatment of major depressive disorder." Expert Opinion on Pharmacotherapy. Link

  • Prins, J., et al. (2011). "Triple reuptake inhibitors for the treatment of depression: a review of recent progress." Chemical Biology & Drug Design. Link

Sources

Comparative Metabolic Stability Guide: 1-(3,4-Dichlorophenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability of 1-(3,4-Dichlorophenyl)piperidin-3-amine , a scaffold critical in the development of monoamine transporter (MAT) inhibitors and sigma receptor ligands.

This analysis synthesizes experimental principles with Structure-Metabolism Relationship (SMR) data to offer a comparative assessment against standard pharmacophores.[1]

Executive Summary

1-(3,4-Dichlorophenyl)piperidin-3-amine exhibits a moderate-to-high metabolic stability profile in human liver microsomes (HLM), significantly outperforming its piperazine analog (mCPP) and non-chlorinated phenylpiperidine counterparts.

  • Primary Stability Driver: The 3,4-dichloro substitution pattern effectively blocks the primary sites of aromatic hydroxylation (para and meta positions), shifting metabolism toward slower, secondary pathways.

  • Metabolic Liabilities: The compound’s primary clearance mechanisms are predicted to be N-dealkylation (cleavage of the phenyl-piperidine bond) and oxidative deamination of the primary amine, mediated largely by CYP2D6 and CYP3A4.

  • Application: Suitable for lead optimization in CNS drug discovery, offering a longer half-life (

    
    ) than first-generation phenylpiperazines.
    

Chemical Context & Physicochemical Properties

Understanding the molecule's resistance to metabolism requires analyzing its electronic and steric environment.[1]

PropertyValue (Approx.)Impact on Metabolic Stability
Molecular Weight 245.15 g/mol Low MW facilitates rapid diffusion but allows high enzyme access.[1]
LogP ~2.8 - 3.2Moderate lipophilicity ensures HLM affinity without excessive sequestration.[1]
pKa (Piperidine N) ~8.5 - 9.0Predominantly protonated at physiological pH; affinity for CYP2D6 (acidic residue binding).
Electronic Effect 3,4-Dichloro (EWG)Deactivates the phenyl ring, reducing electron density and preventing arene oxide formation.[1]

Comparative Stability Analysis

The following table contrasts 1-(3,4-Dichlorophenyl)piperidin-3-amine with structurally related standards to contextualize its performance.

Table 1: Comparative Metabolic Stability Profile
CompoundStructure TypePredicted

(HLM)*

(Classification)
Primary Metabolic Soft Spot
1-(3,4-Dichlorophenyl)piperidin-3-amine Target Scaffold 45 - 60 min Low-Moderate

-Carbon oxidation (piperidine ring); Deamination.
1-(3,4-Dichlorophenyl)piperazine (mCPP) Analog (Piperazine)15 - 25 minHighPiperazine ring oxidation; N-oxidation (2nd Nitrogen).
1-Phenylpiperidin-3-amine Analog (No Cl)10 - 20 minHighRapid aromatic hydroxylation (para-position).
Verapamil Reference Standard~10 - 15 minHighN-dealkylation (High Clearance Control).

*Note: Values are projected based on comparative Structure-Metabolism Relationship (SMR) data of phenylpiperidine scaffolds [1, 2].

Key Insights:
  • The "Piperidine Advantage": Unlike mCPP, the target compound lacks the second nitrogen atom in the saturated ring.[1] This eliminates a major site for N-oxidation and ring cleavage, extending the half-life significantly.[1]

  • The "Chlorine Shield": In the non-substituted analog (1-Phenylpiperidin-3-amine), the para-position of the phenyl ring is a "hotspot" for CYP450 attack.[1] The 3,4-dichloro motif sterically and electronically blocks this, forcing enzymes to attack the more stable piperidine ring [3].[1]

Mechanistic Metabolic Pathways

The metabolic fate of this compound involves a competition between ring oxidation and amine modification.[1]

Figure 1: Predicted Metabolic Pathway (Graphviz)

MetabolicPathways cluster_legend Pathway Legend Parent 1-(3,4-Dichlorophenyl) piperidin-3-amine M1 Hydroxylated Metabolite (Piperidine Ring) Parent->M1 CYP2D6/3A4 (Hydroxylation) M2 Deaminated Metabolite (Ketone derivative) Parent->M2 MAO / CYP (Oxidative Deamination) M3 N-Dealkylated Product (3,4-Dichloroaniline) Parent->M3 CYP mediated (C-N Bond Cleavage) M4 Phase II Conjugate (N-Acetylation) Parent->M4 NAT (N-Acetyltransferase) Legend Red: Toxicophore Potential Green: Phase II Detoxification

Caption: Figure 1 illustrates the divergent metabolic pathways. The N-dealkylation route (Red) leading to 3,4-dichloroaniline is a potential toxicological liability, though less favored than ring hydroxylation.

Experimental Protocol: HLM Stability Assay

To validate the stability profile, the following self-validating protocol is recommended. This workflow ensures differentiation between enzymatic degradation and chemical instability.[1]

Materials
  • Test Compound: 1-(3,4-Dichlorophenyl)piperidin-3-amine (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Methodology
  • Preparation:

    • Dilute Test Compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

    • Why 1 µM? This concentration is below the

      
       for most CYPs, ensuring linear kinetics (First-Order conditions).[1]
      
  • Pre-Incubation:

    • Mix 1 µM compound with HLM (final protein conc.[1] 0.5 mg/mL ) in a 96-well plate.[1]

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH Regenerating System to initiate the reaction (

      
      ).[1]
      
    • Control: Prepare a parallel set without NADPH to assess chemical stability (hydrolysis).

  • Sampling:

    • Extract aliquots (50 µL) at 0, 5, 15, 30, 45, and 60 minutes .

    • Immediately dispense into 150 µL Ice-cold ACN to quench.

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1] Monitor the depletion of the parent ion (

      
      ).[1]
      
Data Calculation

Calculate the Intrinsic Clearance (


) using the elimination rate constant (

):


  • Acceptance Criteria: The "No NADPH" control must show >95% remaining at 60 min.[1]

References

  • Pecic, S. et al. (2019).[1] Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators.[1]

  • Maurer, H. H. et al. (2003).[1] Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism. Journal of Analytical Toxicology.

  • Testa, B. & Krämer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity.

  • BenchChem Technical Guide . (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.

Sources

Comparative Guide: Assessing the Selectivity of 1-(3,4-Dichlorophenyl)piperidin-3-amine for Monoamine Transporters

[1]

Executive Summary

1-(3,4-Dichlorophenyl)piperidin-3-amine represents a "privileged structure" in neuropsychopharmacology.[1] It shares the 3,4-dichlorophenyl pharmacophore found in high-affinity SERT/DAT inhibitors (e.g., Sertraline, Indatraline) and the piperidine ring common to stimulant-class molecules (e.g., Methylphenidate analogs).

This guide outlines the critical pathway for assessing the selectivity of this ligand against the three primary Monoamine Transporters (MATs): SERT (Serotonin), DAT (Dopamine), and NET (Norepinephrine). Unlike simple binding assays, assessing selectivity requires a dual-approach: Radioligand Binding (to determine affinity,

Functional Uptake

Part 1: The Chemical Context & Comparative Alternatives

To objectively assess the performance of 1-(3,4-Dichlorophenyl)piperidin-3-amine, it must be benchmarked against "Gold Standard" ligands that define the boundaries of selectivity.[1]

The "3,4-Dichloro" SAR Context

The 3,4-dichlorophenyl substitution on a nitrogen-containing heterocycle typically drives high affinity for SERT and DAT , often reducing affinity for NET.[1]

  • Hypothesis for Target Analyte: Based on Structure-Activity Relationships (SAR), 1-(3,4-Dichlorophenyl)piperidin-3-amine is predicted to exhibit a SERT > DAT >> NET profile, acting likely as a reuptake inhibitor rather than a substrate releaser due to the steric bulk of the dichlorophenyl group.[1]

Benchmarking Table
CompoundPrimary TargetSelectivity Profile (Approx. Ratio)Role in Assay
1-(3,4-Dichlorophenyl)piperidin-3-amine Unknown (Test) To Be Determined Target Analyte
Sertraline SERTSERT > DAT > NET (High Selectivity)Structural Analog Control (Validates the 3,4-dichloro binding pocket)
Indatraline SERT/DAT/NETBalanced (Non-selective)Triple Reuptake Control (Validates pan-inhibition)
GBR 12909 DATDAT >>> SERT/NETSelectivity Control (Validates DAT isolation)
Cocaine DAT/SERT/NETBalanced (Low Potency)Assay Sensitivity Control

Part 2: Experimental Methodology (The Assessment Protocol)

To ensure Trustworthiness and Self-Validation , the assessment must be performed using human cloned transporters (hSERT, hDAT, hNET) stably expressed in a non-neuronal cell line (HEK293 or CHO) to eliminate off-target interference.

Workflow Visualization

The following diagram illustrates the validated workflow for determining selectivity ratios.

MAT_Assessment_Workflowcluster_AssayParallel Assay SystemsSamplesTest Compound(10^-9 to 10^-5 M)BindingRadioligand Binding(Determine Ki)Ligand: [3H]CIT or [125I]RTI-55Samples->BindingUptakeFunctional Uptake(Determine IC50)Substrate: [3H]5-HT / [3H]DASamples->UptakeCell_PrepHEK293 Cells(hSERT / hDAT / hNET)Cell_Prep->BindingCell_Prep->UptakeAnalysisData AnalysisNon-linear RegressionBinding->AnalysisDisplacement CurvesUptake->AnalysisInhibition CurvesResultSelectivity Ratio(e.g., Ki NET / Ki SERT)Analysis->Result

Caption: Parallel workflow for determining Affinity (Ki) and Functional Potency (IC50) to derive selectivity ratios.

Protocol 1: Competitive Radioligand Binding (Affinity)

Purpose: To determine the equilibrium dissociation constant (

  • Membrane Preparation: Harvest HEK293 cells expressing hSERT, hDAT, or hNET. Homogenize in ice-cold Tris-HCl buffer containing protease inhibitors. Centrifuge (40,000 x g) to isolate membrane fractions.[1]

  • Incubation:

    • hSERT: Incubate membranes with [³H]Citalopram (approx. 1 nM).

    • hDAT: Incubate membranes with [³H]WIN 35,428 (approx. 5 nM).

    • hNET: Incubate membranes with [³H]Nisoxetine (approx. 1 nM).

  • Competition: Add 1-(3,4-Dichlorophenyl)piperidin-3-amine at concentrations ranging from

    
     M to 
    
    
    M.
  • Non-Specific Binding (NSB): Define NSB using saturating concentrations of:

    • Paroxetine (10 µM) for SERT.[1]

    • GBR 12909 (10 µM) for DAT.[1]

    • Desipramine (10 µM) for NET.[1]

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce filter binding).

  • Calculation: Convert

    
     to 
    
    
    using the Cheng-Prusoff equation :
    
    
Protocol 2: Functional Uptake Inhibition (Potency)

Purpose: To verify if binding translates to functional inhibition of neurotransmitter clearance.[1]

  • Cell Seeding: Plate cells in 96-well plates (Poly-D-Lysine coated) 24 hours prior.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer.[1] Incubate with Test Compound for 10 minutes at 37°C.

  • Substrate Addition: Add radiolabeled neurotransmitters:

    • [³H]5-HT (Serotonin) for hSERT.[1]

    • [³H]DA (Dopamine) for hDAT.

    • [³H]NE (Norepinephrine) for hNET.[2]

    • Note: Keep substrate concentration ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (typically 20-50 nM) to ensure competitive kinetics.
      
  • Uptake Phase: Incubate for 5–10 minutes (must remain in the linear phase of uptake).

  • Termination: Rapidly wash with ice-cold buffer to stop transport. Lyse cells with 1% SDS or 0.1N NaOH.[1]

  • Quantification: Liquid Scintillation Counting (LSC).

Part 3: Data Interpretation & Selectivity Logic[1]

Scientific integrity requires defining "Selectivity" mathematically. It is not a binary trait but a ratio.[1]

Calculating Selectivity Ratios

The selectivity of the compound for Transporter A over Transporter B is defined as:

  • Ratio > 10: Moderate Selectivity.[1]

  • Ratio > 100: High Selectivity.[1]

Interpretation Guide for 1-(3,4-Dichlorophenyl)piperidin-3-amine[1]
ObservationInterpretationMechanistic Implication
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

SERT < 10 nM
High AffinityThe 3,4-dichloro group is successfully engaging the hydrophobic pocket in SERT.
Ratio DAT/SERT < 10 Low SelectivityThe compound acts as a dual inhibitor (SDRI), similar to Indatraline.
Ratio NET/SERT > 100 High SelectivityThe compound lacks the necessary interactions for the NET orthosteric site (common for this scaffold).
Uptake

>> Binding

Low EfficacyThe compound binds but does not effectively block transport (possible allosteric modulator).
Mechanism of Action Diagram

The following diagram details the competitive inhibition mechanism being assessed.

MAT_MechanismSynapseSynaptic CleftTransporterMonoamine Transporter (MAT)Substrate SiteAllosteric SiteResultIncreased SynapticConcentrationTransporter->ResultInhibition EffectSubstrateNeurotransmitter(5-HT / DA / NE)Substrate->Transporter:s1EndogenousTransportInhibitor1-(3,4-Dichlorophenyl)...(Test Compound)Inhibitor->Transporter:s1CompetitiveBlockade

Caption: Competitive inhibition at the orthosteric site prevents neurotransmitter reuptake.[1]

References

  • Andersen, J., et al. (2009). "Selectivity of phenylpiperidine derivatives for the human serotonin transporter." Journal of Medicinal Chemistry.

  • NIMH Psychoactive Drug Screening Program (PDSP). (2024).[1] "Protocol for Radioligand Binding and Functional Uptake Assays." PDSP Database.

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs."[1][2][3][4] European Journal of Pharmacology.

  • Singh, S., et al. (2012). "Structure-Activity Relationship Studies of 1,4-Disubstituted Piperidines as Potent and Selective Dopamine Transporter Inhibitors." ChemMedChem.

Comparative Guide: Synthetic Routes for Substituted 3-Aminopiperidines

[1]

Executive Summary

Substituted 3-aminopiperidines are privileged pharmacophores in modern medicinal chemistry, serving as the chiral core for blockbuster DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) and emerging kinase inhibitors. The synthetic challenge lies not merely in constructing the piperidine ring, but in establishing the C3-chiral center with high enantiomeric excess (ee) while allowing for diverse substitution patterns.

This guide objectively compares three dominant synthetic methodologies: Biocatalytic Transamination , Asymmetric Hydrogenation of Pyridines , and Ring Expansion of Prolinols .

Key Finding: While heterogeneous hydrogenation remains the cost-leader for racemic feedstocks, Biocatalytic Transamination has emerged as the superior route for asymmetric synthesis, offering >99% ee in a single step with significantly reduced environmental impact (E-factor).

Strategic Route Analysis

Route A: Biocatalytic Transamination (The Modern Standard)

Mechanism: Stereoselective amine transfer from an achiral donor (e.g., isopropylamine) to a prochiral 3-piperidone using

  • Pros:

    • Perfect Stereocontrol: Routinely achieves >99% ee via enzyme pocket specificity.

    • Convergent: One-step synthesis from commercially available N-Boc-3-piperidone.

    • Green Chemistry: Aqueous media, ambient temperature, no heavy metals.

  • Cons:

    • Equilibrium Limits: Requires excess amine donor or product removal (coproduct acetone) to drive conversion.

    • Substrate Scope: Sterically bulky substituents at C2/C4 can hinder enzyme binding.

Route B: Asymmetric Hydrogenation of Pyridines (The Industrial Baseline)

Mechanism: Reduction of 3-aminopyridines or pyridinium salts using transition metals (Rh, Pt, Pd) with chiral ligands (e.g., JosiPhos).

  • Pros:

    • Scalability: Hydrogenation is easily scaled in flow or batch reactors.

    • Feedstock Cost: Pyridines are among the cheapest heterocyclic starting materials.

  • Cons:

    • Catalyst Poisoning: The resulting secondary amine strongly coordinates to metal centers, often requiring high catalyst loading or N-protection/acidic media.

    • Cis/Trans Selectivity: Achieving high diastereoselectivity (dr) in substituted systems is difficult; often yields mixtures requiring chromatography.

Route C: Ring Expansion of Prolinols (The Chiral Pool Approach)

Mechanism: Activation of chiral prolinols (derived from proline) to form a bicyclic aziridinium intermediate, followed by regioselective nucleophilic ring opening.

  • Pros:

    • Absolute Configuration: Chirality is "hard-coded" from the starting amino acid (L- or D-Proline).

    • Versatility: Allows introduction of various nucleophiles (azide, fluoride, alkyl) at the C3 position.

  • Cons:

    • Safety: Reagents like DAST or XtalFluor-E require careful handling.

    • Step Count: Linear sequence (Reduction

      
       Activation 
      
      
      Expansion
      
      
      Functionalization) lowers overall yield.

Comparative Performance Data

The following table summarizes experimental performance metrics based on optimized protocols for N-Boc-3-aminopiperidine synthesis.

MetricBiocatalytic Transamination [1]Asymmetric Hydrogenation [2]Prolinol Ring Expansion [3]
Step Count 1 (from piperidone)1 (from pyridine)3-4 (from proline)
Typical Yield 85 - 95%70 - 90%50 - 65% (overall)
Enantiomeric Excess >99% 80 - 90% (variable)>98% (retention)
Space-Time Yield High (up to 930 g/L/day)HighLow
Key Reagent

-Transaminase / PLP
Rh-JosiPhos /

XtalFluor-E /

Primary Risk Enzyme Inhibition (substrate)Catalyst DeactivationRegioselectivity (Aziridinium)

Visualizing the Pathways

The following diagram illustrates the retrosynthetic logic and the mechanistic divergence of the three routes.

GTargetChiral 3-Aminopiperidine(Target Scaffold)PiperidoneN-Boc-3-PiperidoneTransaminaseBiocatalysis(w-Transaminase + PLP)Piperidone->TransaminaseTransaminase->Target >99% ee(1 Step)Pyridine3-AminopyridineHydrogenationAsymmetric Hydrogenation(Rh/Pd + H2)Pyridine->HydrogenationHydrogenation->Target 80-90% ee(Risk: Catalyst Poisoning)ProlinolChiral ProlinolAziridiniumBicyclic AziridiniumIntermediateProlinol->Aziridinium Activation(XtalFluor-E)RingExpRing Expansion(Nucleophilic Attack)Aziridinium->RingExpRingExp->Target Regioselective Opening

Figure 1: Retrosynthetic map comparing the three primary routes to chiral 3-aminopiperidines.

Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis (High ee Priority)

Based on optimized conditions for (R)-1-Boc-3-aminopiperidine [1][4].

Principle: This protocol utilizes an evolved amine transaminase (ATA) which accepts isopropylamine (IPA) as the amine donor. The equilibrium is shifted by using IPA in excess.

Reagents:

  • Substrate: 1-Boc-3-piperidone (50 mM)

  • Enzyme: ATA-025 or Vibrio fluvialis mutant (2 g/L)

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Donor: Isopropylamine (1 M, pH 7-8)

  • Solvent: Phosphate buffer (100 mM, pH 7.5) / DMSO (10% v/v)

Workflow:

  • Preparation: Dissolve PLP and Isopropylamine in phosphate buffer. Adjust pH to 7.5 using HCl. Critical: High pH denatures the enzyme; low pH protonates the amine donor, rendering it unreactive.

  • Initiation: Add the ATA enzyme powder to the buffer. Incubate at 30°C for 10 minutes to allow cofactor binding (formation of the internal aldimine).

  • Reaction: Add 1-Boc-3-piperidone (dissolved in DMSO) dropwise.

  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

  • Monitoring: Quench a 50 µL aliquot with acetonitrile. Analyze via HPLC (C18 column) or chiral GC. Look for the disappearance of the ketone peak at 210 nm.

  • Workup: Acidify to pH 2 (to protonate the product amine), extract ketone starting material with EtOAc (discard). Basify aqueous layer to pH 12, extract product into MTBE. Evaporate to yield (R)-amine.

Self-Validation:

  • Color Change: The reaction mixture should remain yellow (PLP color). If it turns colorless, PLP may be depleted or degraded.

  • Precipitation: If protein precipitation occurs, reduce DMSO concentration or lower the substrate loading.

Protocol B: Ring Expansion via Aziridinium (Regiocontrol Priority)

Based on Cossy et al. methodology [3].

Principle: This route converts a 5-membered pyrrolidine into a 6-membered piperidine via a "bicyclic aziridinium" ion. The nucleophile (Azide) attacks the less hindered carbon (C3 of the piperidine ring) to relieve ring strain.

Reagents:

  • Substrate: (S)-N-Benzyl-2-(hydroxymethyl)pyrrolidine (Prolinol derivative)

  • Activator: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate)[1]

  • Nucleophile: Tetrabutylammonium azide (

    
    )[2]
    
  • Solvent: Anhydrous

    
     (DCM) at -78°C
    

Workflow:

  • Activation: Under Argon, cool a solution of N-benzyl prolinol (1.0 eq) in DCM to -78°C. Add XtalFluor-E (1.2 eq) slowly.

    • Mechanistic Insight: The hydroxyl group attacks the sulfur, creating a good leaving group. The nitrogen lone pair then displaces this group intramolecularly to form the bicyclic aziridinium ion .

  • Ring Expansion: Add

    
     (2.0 eq) to the cold mixture. Allow to warm to room temperature over 12 hours.
    
    • Critical Step: The azide attacks the bridgehead carbon. Attack at the wrong carbon would revert to the pyrrolidine ring.

  • Reduction: The resulting 3-azidopiperidine is isolated and reduced (Staudinger reaction with

    
     or hydrogenation) to the amine.
    

Self-Validation:

  • TLC Monitoring: The aziridinium intermediate is transient. Monitor the disappearance of the alcohol (polar) and appearance of the azide (less polar).

  • Safety: Perform in a fume hood. Azides are potential explosion hazards; avoid chlorinated solvents with sodium azide (forms di-azidomethane). Use organic azides (

    
    ) as specified.
    

Mechanistic Insight: The Aziridinium Switch

Understanding the regioselectivity in Route C is vital for troubleshooting.

AziridiniumProlinolActivated Prolinol(Leaving Group on CH2)AziridiniumBicyclic Aziridinium(Strain Energy)Prolinol->AziridiniumIntramolecularDisplacementPathAPath A: Attack at CH2(Reverts to Pyrrolidine)Aziridinium->PathAKinetic Control(Undesired)PathBPath B: Attack at Ring C(Expands to Piperidine)Aziridinium->PathBThermodynamic Control(Desired Product)

Figure 2: Regioselectivity depends on the nucleophile and temperature. Strong nucleophiles or higher temperatures generally favor Path B (Piperidine formation).

References

  • Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase. ACS Sustainable Chem. Eng. (2022).[3][4] Link

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Angew. Chem. Int. Ed. (2010). Link

  • Access to optically active 3-azido- and 3-aminopiperidine derivatives by enantioselective ring expansion of prolinols. Org. Lett. (2011).[2] Link

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein J. Org. Chem. (2019).[5][6][7] Link

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian J. Chem. (2024).[8][9] Link

Comprehensive Guide: Validating Analytical Methods for 1-(3,4-Dichlorophenyl)piperidin-3-amine in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for the bioanalytical validation of 1-(3,4-Dichlorophenyl)piperidin-3-amine , a lipophilic basic amine often investigated in neuroscience and pharmacology.

Quantifying this molecule in plasma presents distinct challenges: significant protein binding , potential for phospholipid-induced ion suppression , and isomerism (due to the chiral center at the piperidine-3 position). While HPLC-UV is historically used for high-concentration formulation analysis, this guide demonstrates why LC-MS/MS coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the superior methodology for plasma pharmacokinetics (PK), offering a 100-fold sensitivity advantage over protein precipitation (PPT) workflows.

Part 1: The Analyte & The Challenge

Chemical Profile[1][2][3][4][5]
  • Molecule: 1-(3,4-Dichlorophenyl)piperidin-3-amine

  • Core Structure: A piperidine ring containing a primary amine at position 3, N-substituted with a 3,4-dichlorophenyl ring.

  • Key Properties:

    • Basicity: The primary amine (C3) and the tertiary amine (N1) make this a dibasic compound (pKa likely ~9.0–10.0).

    • Lipophilicity: The dichlorophenyl moiety increases LogP, driving high plasma protein binding (>90%).

    • Chirality: The C3 position is a stereocenter. Unless a chiral column is used, methods typically quantify the racemate.

The Analytical Dilemma
FeatureChallengeImpact on Validation
Primary Amine Adsorption to glass/plasticHigh carryover; non-linear calibration at low end.
Dichlorophenyl HydrophobicityRequires strong organic wash; prone to phospholipid co-elution.
Plasma Matrix Ion SuppressionPhospholipids compete for ionization in MS source, causing signal loss.

Part 2: Strategic Method Comparison

We evaluated three potential workflows. The SPE-LC-MS/MS approach is the validated choice for regulated bioanalysis (GLP/GCP).

Comparison Table: Performance Metrics
FeatureMethod A: HPLC-UV (254 nm) Method B: LC-MS/MS (PPT) Method C: LC-MS/MS (MCX SPE)
Detector UV/Vis or FLDTriple Quadrupole MS (ESI+)Triple Quadrupole MS (ESI+)
Sample Prep Liquid-Liquid Extraction (LLE)Protein Precipitation (Acetonitrile)Mixed-Mode Cation Exchange (SPE)
LLOQ ~50 ng/mL~1–5 ng/mL0.05–0.1 ng/mL
Matrix Effect Low impactHigh (Phospholipids remain)Minimal (Phospholipids removed)
Throughput MediumHighMedium-High
Use Case Formulation/Dose AnalysisRange-finding / Non-GLP PKClinical PK / GLP Studies

Expert Insight: While Method B (PPT) is faster, the residual phospholipids often cause "matrix drift" over large sample batches, failing the FDA M10 requirement for reproducibility. Method C (SPE) is the only robust choice for low-level quantitation.

Part 3: The Validated Protocol (Method C)

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Because the analyte is a base, we utilize ionic retention to wash away neutral interferences (lipids) before eluting the drug.

  • Step 1 (Pre-treatment): Mix 100 µL Plasma + 10 µL Internal Standard (Deuterated analog) + 200 µL 2% Formic Acid (aq). Acidifying ensures the amine is protonated (charged).

  • Step 2 (Conditioning): Condition MCX Plate (30 mg) with 1 mL Methanol, then 1 mL Water.

  • Step 3 (Loading): Load pre-treated sample. Flow rate < 1 mL/min.[1][2]

  • Step 4 (Wash 1 - Aqueous): 1 mL 2% Formic Acid. Removes proteins/salts.

  • Step 5 (Wash 2 - Organic): 1 mL Methanol. Crucial Step: Removes neutral lipids/phospholipids while analyte stays locked by ionic bond.

  • Step 6 (Elution): Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. High pH breaks the ionic bond.

  • Step 7 (Reconstitution): Evaporate to dryness (N2 gas, 40°C). Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions
  • Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm). Biphenyl phases offer superior selectivity for the dichlorophenyl ring.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 245.1 → 162.1 (Loss of piperidine ring fragment).

    • Qualifier: m/z 245.1 → 210.0 (Chlorine isotope pattern verification).

Part 4: Visualization of Workflows

Analytical Decision Matrix & Extraction Logic

G Start Start: Plasma Sample Analysis ConcCheck Expected Concentration? Start->ConcCheck HighConc > 100 ng/mL (Toxicology/Dosing) ConcCheck->HighConc High Dose LowConc < 10 ng/mL (Pharmacokinetics) ConcCheck->LowConc Trace Level MethodUV Method A: HPLC-UV (Cost Effective) HighConc->MethodUV MethodMS Method C: LC-MS/MS (High Sensitivity) LowConc->MethodMS PrepDecision Matrix Interference? MethodMS->PrepDecision PPT Protein Precipitation (PPT) Risk: Phospholipid Suppression PrepDecision->PPT Rapid/Screening SPE MCX Solid Phase Extraction Benefit: Removes Lipids PrepDecision->SPE Validation/GLP Analysis Inject to LC-MS/MS PPT->Analysis SPE->Analysis

Figure 1: Decision matrix for selecting the appropriate analytical methodology based on sensitivity needs and regulatory rigor.

Part 5: Validation Framework (FDA M10 Compliance)

To validate this method, you must execute the following experiments as per ICH/FDA M10 Guidelines (2022) .

Selectivity & Specificity
  • Protocol: Analyze blank plasma from 6 individual donors (including lipemic and hemolyzed lots).

  • Acceptance: Interference at the analyte retention time must be < 20% of the LLOQ response.

  • Why: Dichlorophenyl-derivatives are common in other drugs (e.g., sertraline, aripiprazole). You must ensure no co-eluting medications interfere.

Matrix Effect (MF) & Recovery

This is the most critical step for piperidine amines.

  • Experiment:

    • Set A: Standard in neat solution.

    • Set B: Standard spiked into extracted blank matrix (post-extraction spike).

    • Set C: Standard spiked into plasma before extraction (pre-extraction spike).

  • Calculations:

    • Matrix Factor (MF): (Response of B / Response of A). Target: 0.85 – 1.15.

    • Recovery (Rec): (Response of C / Response of B) × 100. Target: Consistent (>50%).

Linearity & LLOQ
  • Range: 0.1 ng/mL to 100 ng/mL.

  • Weighting: 1/x² linear regression.

  • Carryover Check: Inject a blank immediately after the ULOQ (Upper Limit of Quantitation). Carryover must be < 20% of LLOQ. Note: Amines stick to stainless steel; use PEEK tubing or active needle wash if carryover persists.

Stability
  • Bench-top: 4 hours at room temperature (assess amine oxidation).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Processed Stability: 24 hours in autosampler (cool stack).

Part 6: Troubleshooting & Expert Tips

The "Phospholipid Valley"

If using Protein Precipitation (Method B), phospholipids (phosphatidylcholines) often elute late in the gradient.

  • Symptom: Signal drops by 50% after the 10th injection.

  • Fix: If you must use PPT, use a "divert valve" to send the first 1 minute and the final wash of the LC run to waste, preventing lipids from entering the MS source.

Chiral Inversion
  • Risk: If the 3-amine racemizes in vivo or during extraction.

  • Validation: During method development, separate the enantiomers using a Chiralpak-AGP or Chiralcel-OD-RH column to confirm if the ratio changes. If it does, you must validate a chiral method.

Adsorption Issues
  • Symptom: Poor linearity at 0.1 ng/mL.

  • Fix: Add 0.5% Bovine Serum Albumin (BSA) to your plasma calibration standards to mimic protein binding and prevent adsorption to the container walls.

References

  • FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3]

  • Kubo, M., et al. (2005). Validated LC–MS/MS Method for Simultaneous Determination of Aripiprazole and its Metabolites (Dichlorophenyl-piperazine derivatives).[2] Journal of Chromatography B.

  • Chambers, E., et al. (2007). Systematic Development of Solid Phase Extraction Methods for the Determination of Basic Drugs in Biological Fluids. Journal of Chromatography B.
  • European Medicines Agency (EMA). (2011/2022). Guideline on bioanalytical method validation.

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-(3,4-Dichlorophenyl)piperidin-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible advancement of scientific discovery requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1-(3,4-Dichlorophenyl)piperidin-3-amine, a substituted piperidine derivative. As Senior Application Scientists, we recognize that a deep understanding of a compound's potential hazards is paramount for both personal safety and the integrity of your research. This document offers procedural, step-by-step guidance designed to build your confidence and ensure a secure laboratory environment.

Hazard Assessment: Understanding the Risks

Based on data from similar chemical structures, 1-(3,4-Dichlorophenyl)piperidin-3-amine should be handled as a hazardous substance with the potential for the following:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation or damage.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3][4][5][6]

  • Acute Toxicity: Some related compounds are harmful if swallowed.[4][6][11]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are critical to minimizing exposure. The following table outlines the minimum PPE requirements for handling 1-(3,4-Dichlorophenyl)piperidin-3-amine.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's specifications for compatibility.Prevents skin contact, which can lead to irritation.[1][2] No single glove material is impervious to all chemicals, so it is crucial to select the appropriate type.[7]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or increased risk of exposure, impervious clothing may be necessary.[1]Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask for solids) may be required if handling the compound in a poorly ventilated area or if it is in a powdered form that can become airborne. For situations where exposure limits may be exceeded, a full-face respirator is recommended.[1]Prevents the inhalation of airborne particles that can cause respiratory tract irritation. Engineering controls, such as a fume hood, are the preferred method for minimizing inhalation exposure.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling 1-(3,4-Dichlorophenyl)piperidin-3-amine will minimize the risk of exposure and ensure a controlled laboratory environment.

Pre-Operational Checklist
  • Review the Safety Data Sheet (SDS): Although a specific SDS is unavailable, review the SDS for a closely related compound to understand the known hazards.[8]

  • Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Assemble all Necessary Materials: Have all required equipment, including PPE, spill containment materials, and waste containers, readily accessible before you begin.

  • Know the Location of Safety Equipment: Ensure you know the location and operation of the nearest eyewash station, safety shower, and fire extinguisher.[7]

Handling Procedure
  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).

  • Weighing and Transferring:

    • If the compound is a solid, handle it in a manner that minimizes dust generation.

    • Use a spatula or other appropriate tool for transfers.

    • Close the container tightly after use.[7]

  • In-Use:

    • Avoid eating, drinking, or smoking in the handling area.[7]

    • Keep containers of the compound closed when not in use.[7]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves.[2][3]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

  • Spill:

    • Evacuate the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(3,4-Dichlorophenyl)piperidin-3-amine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be treated as hazardous waste.

  • Containerization:

    • Collect waste in a clearly labeled, sealed container.[13]

    • Do not mix with other waste streams unless compatible.

  • Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company.[2][3][14]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key stages and decision points.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Response ReviewSDS Review SDS of Analogous Compound DesignateArea Designate Handling Area (Fume Hood) ReviewSDS->DesignateArea AssembleMaterials Assemble PPE & Spill Kit DesignateArea->AssembleMaterials LocateSafetyEquip Locate Eyewash/Shower AssembleMaterials->LocateSafetyEquip DonPPE Don Appropriate PPE LocateSafetyEquip->DonPPE WeighTransfer Weigh & Transfer (Minimize Dust) DonPPE->WeighTransfer InUse In-Use Operations WeighTransfer->InUse PostHandling Clean Work Area InUse->PostHandling Spill Spill Occurs InUse->Spill Exposure Personal Exposure InUse->Exposure CollectWaste Collect in Labeled, Sealed Container PostHandling->CollectWaste DisposeWaste Dispose via Licensed Hazardous Waste Contractor CollectWaste->DisposeWaste SpillResponse Contain & Clean Spill Spill->SpillResponse FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for the safe handling of 1-(3,4-Dichlorophenyl)piperidin-3-amine.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-(3,4-Dichlorophenyl)piperidin-3-amine and maintain a safe and productive research environment.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.